5-Aminoindan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODOSJNSRPXYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310305 | |
| Record name | 5-Aminoindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-54-0 | |
| Record name | 3470-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Aminoindan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of 5-Aminoindan-1-one
An In-depth Technical Guide to 5-Aminoindan-1-one: Properties, Reactivity, and Applications for Researchers and Drug Development Professionals
5-Aminoindan-1-one is a bifunctional organic molecule belonging to the amino-indanone class of compounds.[1] Its structure is distinguished by a fused bicyclic system, which consists of a benzene ring merged with a cyclopentanone ring.[1] An amino group at the 5th position of the benzene ring and a ketone at the 1-position of the cyclopentanone ring provide distinct chemical handles for molecular elaboration.[1] This unique architecture makes 5-Aminoindan-1-one a valuable intermediate and a privileged scaffold in medicinal chemistry and organic synthesis, particularly within the pharmaceutical industry.[1][2] The indane framework imparts a degree of conformational rigidity, a desirable trait in drug design for optimizing binding affinity to biological targets. This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, providing researchers with the foundational knowledge required for its effective utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its handling, storage, and application in synthetic chemistry.[1] 5-Aminoindan-1-one is typically a white or off-white crystalline solid under standard conditions.[1] Its relatively high melting point indicates a stable solid form.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 3470-54-0 | [1][3][4] |
| Molecular Formula | C₉H₉NO | [1][3][4] |
| Molecular Weight | ~147.17 g/mol | [1][3][4] |
| Appearance | White or off-white crystalline solid | [1] |
| Melting Point | 184-186°C | [1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble or insoluble in water. | [1] |
| SMILES String | Nc1ccc2C(=O)CCc2c1 | [3] |
| InChI Key | HODOSJNSRPXYBH-UHFFFAOYSA-N | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Aminoindan-1-one. The key spectroscopic features are derived from its constituent functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will display characteristic signals for the aromatic protons, the protons of the methylene groups in the cyclopentanone ring, and the protons of the primary amine. The aromatic protons will appear as multiplets in the aromatic region (~6.5-7.5 ppm). The two methylene groups adjacent to the carbonyl and the aromatic ring will show distinct signals in the aliphatic region. The amine protons will present as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbonyl carbon will have a characteristic downfield shift (~190-200 ppm). Aromatic carbons will resonate in the ~110-150 ppm range, while the aliphatic carbons of the cyclopentanone ring will appear further upfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponds to the C=O stretching of the α,β-unsaturated ketone. The N-H stretching of the primary amine will be visible as two distinct peaks in the 3300-3500 cm⁻¹ region. C-H stretches for the aromatic and aliphatic portions will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight (approximately 147.17).[3]
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Aminoindan-1-one is governed by its two primary functional groups: the aromatic primary amine and the α,β-unsaturated ketone. This dual functionality allows for selective transformations at either site, making it a versatile synthetic building block.
Caption: Logical relationship of 5-Aminoindan-1-one's structure to its reactivity and applications.
Reactions of the Amino Group
The primary amino group attached to the aromatic ring is a potent nucleophile and can undergo a variety of classical amine reactions.[1]
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Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental for introducing a wide range of substituents and is often used as a protecting group strategy.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines. This allows for the extension of carbon chains or the introduction of specific alkyl moieties.[1]
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.[1]
Reactions of the Ketone Group
The carbonyl group in the cyclopentanone ring is electrophilic and susceptible to nucleophilic addition reactions.[1]
-
Reduction: The ketone can be selectively reduced to the corresponding secondary alcohol (5-amino-1-indanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over chemoselectivity, especially in the presence of other reducible functional groups.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., Grignard reagents) to the carbonyl group results in the formation of tertiary alcohols, providing a powerful method for carbon-carbon bond formation.
-
Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a phosphorus ylide (Wittig reagent), enabling the synthesis of various exocyclic methylene derivatives.
Representative Synthetic Protocol: N-Acetylation
This protocol describes a standard procedure for the acylation of the amino group, a common first step in the elaboration of the 5-Aminoindan-1-one scaffold. The causality behind this choice is to protect the nucleophilic amino group or to introduce an amide functionality, which can act as a hydrogen bond donor/acceptor in biological interactions.
Objective: To synthesize N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide from 5-Aminoindan-1-one.
Materials:
-
5-Aminoindan-1-one
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-Aminoindan-1-one (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath. The base acts as a scavenger for the acetic acid byproduct.
-
Acylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature controls the reaction rate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and the acid byproduct. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide.
Caption: Experimental workflow for the N-acetylation of 5-Aminoindan-1-one.
Applications in Medicinal Chemistry and Drug Development
The rigid indane scaffold is a common feature in many pharmacologically active molecules.[5] 5-Aminoindan-1-one and its derivatives serve as crucial building blocks for compounds targeting a range of biological systems.
-
Metabotropic Glutamate Receptor (mGluR) Antagonists: Derivatives of aminoindanes have been extensively studied as ligands for mGluRs. For instance, 1-aminoindan-1,5-dicarboxylic acid (AIDA), a related structure, is a potent and selective antagonist for the mGluR1 subtype.[6][7][8] These receptors are implicated in various neurological and psychiatric disorders, making their modulators promising therapeutic candidates.[9]
-
Enzyme Inhibitors: The aminoindane core is present in drugs like rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[10] The rigid structure helps to properly orient the functional groups for effective binding within the enzyme's active site.
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Building Block for Novel Scaffolds: The dual reactivity of 5-Aminoindan-1-one allows for its use in the synthesis of more complex heterocyclic systems through condensation and cyclization reactions, expanding the accessible chemical space for drug discovery programs.[11]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Aminoindan-1-one.
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Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).[3]
-
Handling: Avoid contact with skin and eyes.[12][13] Use in a well-ventilated area or under a fume hood.[12][13] Avoid formation of dust and aerosols.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and acids.[13]
Conclusion
5-Aminoindan-1-one is a strategically important chemical intermediate whose value is derived from its unique combination of a rigid bicyclic scaffold and two distinct, reactive functional groups. Its predictable reactivity allows for selective chemical modifications, making it an ideal starting material for the synthesis of diverse and complex molecules. For researchers in medicinal chemistry and drug development, a comprehensive understanding of its properties and chemical behavior is crucial for leveraging its potential in the design and synthesis of novel therapeutic agents.
References
- Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. (2025, November 4). Vertex AI Search.
- 5-Aminoindan - Safety Data Sheet. (2025, July 26). ChemicalBook.
- 5-Aminoindan-1-one AldrichCPR. Sigma-Aldrich.
- Sheridan, H., Butterly, S., Walsh, J. J., Cogan, C., Jordan, M., Nolan, O., & Frankish, N. (2008). Synthesis and pharmacological activity of aminoindanone dimers and related compounds. Bioorganic & Medicinal Chemistry, 16(1), 248–254.
- Safety D
- 5-Aminoindan-1-one.
- 6-Aminoindanone | 69975-65-1. Benchchem.
- Moroni, F., Lombardi, G., Thomsen, C., Leonardi, P., Attucci, S., Peruginelli, F., Torregrossa, S. A., Pellegrini-Giampietro, D. E., Luneia, R., & Pellicciari, R. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721–729.
- 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutam
- Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in r
- Pinter, G., Toth, A., Kovacs, A., & Keri, G. (2018). Synthetic Aminoindanes: A Summary of Existing Knowledge.
- Activation Mechanisms of the NMDA Receptor. NCBI.
- Medicinal Chemistry of Indane and Its Analogues: A Mini Review. (2021, March 12).
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- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Class I mGlu receptor antagonist 1-aminoindan-1,5-dicarboxylic acid blocks contextual but not cue conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and pharmacological activity of aminoindanone dimers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. aksci.com [aksci.com]
Spectroscopic Data for 5-Aminoindan-1-one: A Technical Guide for Researchers
This document provides an in-depth technical guide to the spectroscopic characterization of 5-Aminoindan-1-one (CAS: 3470-54-0), a key bicyclic amine intermediate in pharmaceutical synthesis. For researchers and drug development professionals, obtaining a complete and reliable analytical profile is the cornerstone of quality control, reaction monitoring, and structural confirmation.
A notable challenge in the field is the scarcity of publicly collated and assigned spectral data for this specific molecule. This guide addresses this gap by not only presenting available data but also by providing a predictive framework based on first principles of spectroscopy. More critically, it offers robust, field-proven protocols for researchers to generate and validate this data independently, ensuring a self-validating system of analysis.
Molecular Identity and Structural Overview
Before delving into the spectral data, a foundational understanding of the molecular structure is paramount, as it dictates the spectroscopic output.
-
Structure: The molecule consists of a benzene ring fused to a five-membered ring containing a ketone. An amino group is substituted at the 5-position of the aromatic ring. This structure presents several key features for spectroscopic analysis:
-
An aromatic system with three distinct protons.
-
A primary amine (-NH₂) group.
-
A conjugated ketone (C=O) group.
-
Two aliphatic methylene (-CH₂-) groups.
-
This unique combination of functional groups generates a distinct spectroscopic "fingerprint" across various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides critical information on the compound's molecular weight and fragmentation pattern, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for such small molecules.
Interpretation of the Electron Ionization Mass Spectrum
The mass spectrum of 5-Aminoindan-1-one is characterized by a distinct molecular ion peak and subsequent fragmentation. Publicly available data indicates key fragments at the following mass-to-charge ratios (m/z).
Table 1: Key Mass Spectrometry Data (EI-MS)
| m/z Value | Ion Identity (Proposed) | Rationale |
|---|---|---|
| 147 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₉H₉NO. Its presence confirms the molecular formula. |
| 146 | [M-H]⁺ | Loss of a single hydrogen atom. |
| 119 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide (28 Da) molecule from the ketone, a common fragmentation pathway for cyclic ketones (alpha-cleavage). |
| 118 | [M-H-CO]⁺ | Subsequent loss of a hydrogen atom after the loss of carbon monoxide. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
To unequivocally confirm the elemental composition, acquiring high-resolution mass data is essential.
Methodology: Electrospray Ionization - Time of Flight (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of 5-Aminoindan-1-one (approx. 10-50 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate or a commercial ESI-TOF checkout mixture) to ensure high mass accuracy (< 5 ppm).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters, including capillary voltage (e.g., 3.5-4.5 kV), nebulizer gas pressure (e.g., nitrogen, 1-2 bar), and drying gas flow and temperature (e.g., nitrogen, 8-10 L/min, 180-220 °C) to achieve a stable signal for the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500 Da. Ensure sufficient scans are averaged to obtain a high-quality spectrum with a clear isotopic pattern for the [M+H]⁺ ion at m/z 148.0757.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition. The theoretical exact mass for [C₉H₉NO + H]⁺ is 148.0757. A measured mass within 5 ppm of this value provides strong evidence for the compound's identity.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for ATR-FTIR analysis of 5-Aminoindan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. In the absence of a publicly available assigned spectrum, a detailed prediction based on established principles of chemical shift and spin-spin coupling provides an authoritative reference for researchers.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is logical due to its ability to dissolve polar compounds and exchange with the amine protons, making them observable.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-7 | ~7.25 | d (J ≈ 8 Hz) | 1H | Ortho to the electron-donating NH₂ group and meta to the electron-withdrawing C=O group. It is coupled to H-6. |
| H-6 | ~6.75 | dd (J ≈ 8, 2 Hz) | 1H | Ortho to the NH₂ group and coupled to both H-7 (ortho coupling) and H-4 (meta coupling). |
| H-4 | ~6.65 | d (J ≈ 2 Hz) | 1H | Ortho to the C=O group and coupled only to H-6 (meta coupling). |
| -NH₂ | ~5.30 | br s | 2H | The chemical shift of amine protons is variable and concentration-dependent. They typically appear as a broad singlet in DMSO. |
| H-3 | ~2.95 | t (J ≈ 6 Hz) | 2H | Aliphatic protons adjacent to the aromatic ring (benzylic). Coupled to H-2. |
| H-2 | ~2.60 | t (J ≈ 6 Hz) | 2H | Aliphatic protons adjacent to the carbonyl group (α-ketone). Coupled to H-3. |
Note: 'd' = doublet, 't' = triplet, 'dd' = doublet of doublets, 'br s' = broad singlet. J = coupling constant in Hz.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C-1 (C=O) | ~205 | Carbonyl carbon of a conjugated ketone. |
| C-5 | ~155 | Aromatic carbon bonded to the electron-donating NH₂ group. |
| C-7a | ~148 | Aromatic quaternary carbon adjacent to the C=O group. |
| C-3a | ~132 | Aromatic quaternary carbon adjacent to the aliphatic ring. |
| C-7 | ~128 | Aromatic CH carbon. |
| C-6 | ~115 | Aromatic CH carbon. |
| C-4 | ~112 | Aromatic CH carbon. |
| C-3 | ~36 | Aliphatic carbon adjacent to the aromatic ring. |
| C-2 | ~25 | Aliphatic carbon adjacent to the carbonyl group. |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
Methodology: High-Field NMR
-
Sample Preparation: Accurately weigh 10-15 mg of 5-Aminoindan-1-one and dissolve it in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of 0-220 ppm.
-
Acquire a larger number of scans (e.g., 512-1024 or more) with a relaxation delay of 2 seconds to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) for both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.
Workflow for NMR Spectroscopy Analysis
Caption: Workflow for ¹H and ¹³C NMR analysis of 5-Aminoindan-1-one.
Conclusion
The comprehensive spectroscopic characterization of 5-Aminoindan-1-one relies on the synergistic interpretation of MS, IR, and NMR data. The mass spectrum confirms the molecular weight of 147 g/mol and shows a characteristic loss of carbon monoxide. The infrared spectrum is defined by strong absorptions from the amine N-H and conjugated ketone C=O groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the substitution pattern and integrity of the indanone core. By following the detailed protocols within this guide, researchers can confidently generate the necessary data to verify the identity, purity, and structure of this vital pharmaceutical intermediate.
References
-
(Note: This is a representative commercial link discussing properties; specific spectral data may require direct inquiry.)
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
Sources
- 1. 5-AMINO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 3470-54-0 [matrix-fine-chemicals.com]
- 2. 5-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Aminoindan-1-one, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. americanelements.com [americanelements.com]
The Aminoindanone Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Aminoindanones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminoindanone core, a privileged scaffold in medicinal chemistry, represents a fascinating journey of chemical exploration and therapeutic innovation. This guide provides a comprehensive overview of the discovery and history of aminoindanones, from their conceptual origins to their embodiment in clinically significant pharmaceuticals. We will delve into the synthetic evolution of this versatile moiety, explore the nuanced mechanisms of action that underpin its diverse biological activities, and provide detailed protocols for its synthesis and biological evaluation. This document serves as a technical resource for researchers and drug development professionals, offering insights into the enduring legacy and future potential of aminoindanone-based therapeutics.
A Historical Perspective: From a Structural Curiosity to a Therapeutic Powerhouse
The story of the aminoindanone scaffold is not one of a single, sudden discovery, but rather an evolution of chemical understanding and a growing appreciation for its therapeutic potential. The foundational indanone structure, a bicyclic ketone, has been known since the early 20th century, with initial syntheses of 1-indanones reported in the 1920s.[1][2] These early investigations focused on the chemical properties and reactivity of the indanone core itself.
The introduction of an amino group to this scaffold, creating the aminoindanone, marked a pivotal moment, unlocking a vast new space for medicinal chemistry exploration. While a definitive "first synthesis" of a simple, unsubstituted aminoindanone is not clearly documented in a single seminal publication, the development of substituted 2-aminoindanes as potent pharmacological agents gained significant momentum in the 1990s through the pioneering work of David E. Nichols and his research group at Purdue University.[3] Their work on conformationally restricted analogs of phenethylamines, such as amphetamine, led to the systematic investigation of 2-aminoindanes as selective monoamine releasing agents.[3]
This era of research was instrumental in elucidating the structure-activity relationships (SAR) of aminoindanes, demonstrating how substitutions on the aromatic ring and the amino group could profoundly influence their potency and selectivity for different monoamine transporters. This foundational work laid the groundwork for the development of aminoindanone-based compounds with a wide range of pharmacological profiles, from central nervous system (CNS) stimulants to entactogens.
Parallel to this exploration of 2-aminoindanes, the therapeutic potential of 1-aminoindan derivatives was also being realized. This is most notably exemplified by the development of Rasagiline , an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.
The versatility of the indanone core, without the amino substituent, was also being leveraged in other therapeutic areas. A landmark achievement in this regard was the development of Donepezil , a potent and selective acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease. While not an aminoindanone itself, the indanone moiety is a critical component of its pharmacophore, highlighting the broad applicability of this structural motif in drug design.
The historical development of aminoindanones can be visualized as a branching pathway, originating from the foundational indanone chemistry and diversifying into distinct therapeutic avenues.
Caption: Historical development of aminoindanone-based therapeutics.
The Aminoindanone Core: Structural Features and Medicinal Chemistry Significance
The aminoindanone scaffold is a rigid bicyclic structure that incorporates key pharmacophoric elements: an aromatic ring, a ketone, and an amino group. This constrained conformation, in contrast to more flexible phenethylamines, plays a crucial role in its interaction with biological targets.
Key Structural Features:
-
Rigid Bicyclic Core: The fusion of the benzene and cyclopentanone rings restricts the conformational freedom of the molecule. This rigidity can lead to higher binding affinities and selectivities for specific receptor or enzyme pockets.
-
Aromatic Ring: The benzene ring provides a platform for various substitutions, allowing for the fine-tuning of electronic and steric properties. These substitutions can influence metabolic stability, lipophilicity, and target engagement.
-
Carbonyl Group: The ketone functionality can act as a hydrogen bond acceptor and provides a site for further chemical modification.
-
Amino Group: The position of the amino group (1- or 2-position) and its substitution pattern are critical determinants of biological activity. The basicity of the nitrogen atom is also a key factor in receptor interactions.
The interplay of these features makes the aminoindanone scaffold a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to its exploration in a wide array of therapeutic areas.
Synthesis of the Aminoindanone Core: Key Strategies
The synthesis of aminoindanones can be approached through several strategic routes, often starting from readily available indanones or indenes.
Synthesis of 1-Aminoindans
A common route to 1-aminoindans involves the reductive amination of 1-indanone. This can be achieved using a variety of reducing agents and amine sources. A stereoselective approach using transaminase enzymes has also been developed, offering high enantioselectivity and yield.[4]
Illustrative Reaction Scheme:
Synthesis of 2-Aminoindans
The synthesis of 2-aminoindans has been approached through multiple pathways. One historical method involves the conversion of 2-indanone to its oxime, followed by reduction.[5] More modern and efficient methods have also been developed. For example, a patent describes a method involving the cyclization of a substituted phenyl compound with acrylamide, followed by a Hofmann degradation and reduction.[6]
Illustrative Reaction Scheme (via Oxime):
Mechanism of Action and Primary Biological Targets
The biological activity of aminoindanones is diverse and highly dependent on their specific chemical structure. Two of the most well-characterized mechanisms of action are the inhibition of key enzymes in the CNS and the modulation of monoamine transporters.
Enzyme Inhibition: The Case of Donepezil and Rasagiline
-
Donepezil (Indanone Derivative): Acetylcholinesterase (AChE) Inhibition
Donepezil is a reversible, non-competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to its therapeutic effect in ameliorating the cognitive symptoms of Alzheimer's disease.
-
Rasagiline (1-Aminoindan Derivative): Monoamine Oxidase B (MAO-B) Inhibition
Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine in the brain.[7] By irreversibly inhibiting MAO-B, Rasagiline increases the synaptic concentration of dopamine, which helps to alleviate the motor symptoms of Parkinson's disease.[7][8] Its metabolite, 1-(R)-aminoindan, is thought to possess neuroprotective properties.[9]
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5-Aminoindan-1-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Indan Scaffold
In the landscape of medicinal chemistry, the indan scaffold has emerged as a "privileged structure," a molecular framework that is capable of providing ligands for diverse biological targets.[1] Its rigid bicyclic system, composed of a fused benzene and cyclopentane ring, offers a three-dimensional architecture that can be strategically decorated with functional groups to optimize interactions with protein binding sites. 5-Aminoindan-1-one (CAS 3470-54-0), the subject of this guide, is a particularly valuable derivative within this class. It possesses two key functional handles—an aromatic primary amine and a ketone—that serve as versatile anchor points for a wide array of chemical modifications. This unique combination makes it a highly sought-after building block in the synthesis of novel therapeutic agents, with applications spanning from neurodegenerative diseases to infectious agents.[2][3] This guide provides an in-depth exploration of the core properties, synthesis, reactivity, and therapeutic applications of 5-Aminoindan-1-one, tailored for researchers and professionals in the field of drug development.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical properties of 5-Aminoindan-1-one is fundamental to its effective handling, storage, and application in synthetic chemistry.[4]
Core Properties
| Property | Value | Source(s) |
| CAS Number | 3470-54-0 | [4] |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 184-186 °C | [4] |
| Boiling Point | 344.5 °C at 760 mmHg | [4] |
| Density | 1.254 g/cm³ | [4] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble in water. | [4] |
Spectral Characteristics
While a publicly available, comprehensive spectral database for 5-Aminoindan-1-one is not readily accessible, its structure allows for predictable spectral features based on established principles and data from closely related analogs like 5-aminoindan.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-donating amino group. The aliphatic protons of the cyclopentanone ring will appear as multiplets in the upfield region. Key expected signals include aromatic protons in the range of 6.5-7.5 ppm and aliphatic protons between 2.0 and 3.5 ppm.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display nine unique signals. The carbonyl carbon will be the most downfield signal, typically in the range of 195-205 ppm. Aromatic carbons will appear between 110 and 150 ppm, while the aliphatic carbons will be found in the upfield region of 20-40 ppm.[8]
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-N stretching vibrations.[9][10]
-
Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 147. The fragmentation pattern will likely involve the loss of small neutral molecules such as CO and HCN, which is characteristic of such structures.[11][12]
Synthesis and Reactivity
The synthetic utility of 5-Aminoindan-1-one stems from its straightforward preparation and the versatile reactivity of its functional groups.
Synthetic Pathway
A common and efficient route to 5-Aminoindan-1-one involves a two-step sequence starting from 1-indanone. This pathway is outlined below:
Caption: Synthetic workflow for 5-Aminoindan-1-one.
Experimental Protocol: Synthesis of 5-Aminoindan-1-one
Step 1: Nitration of 1-Indanone to 5-Nitro-1-indanone
-
To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, add 1-indanone portion-wise, maintaining the temperature below 5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-nitro-1-indanone.
Step 2: Reduction of 5-Nitro-1-indanone to 5-Aminoindan-1-one
-
Suspend 5-nitro-1-indanone in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]
-
Heat the reaction mixture to reflux or stir under hydrogen pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Collect the crude 5-Aminoindan-1-one by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Chemical Reactivity and Derivatization
The dual functionality of 5-Aminoindan-1-one provides a platform for diverse chemical modifications.
Reactions of the Amino Group:
The primary aromatic amine can undergo a variety of classical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl).
Reactions of the Ketone Group:
The carbonyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation:
-
Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield substituted aminoindans.[14] This is a cornerstone reaction in medicinal chemistry for generating libraries of amine-containing compounds.
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols.
-
Condensation Reactions: Knoevenagel condensation with active methylene compounds to introduce new carbon-carbon double bonds.[14]
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- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solid-State Physical Characteristics of 5-Aminoindan-1-one
Abstract
This technical guide provides a comprehensive overview of the essential physical characteristics of 5-Aminoindan-1-one in its solid form. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical solid-state properties that influence the material's behavior, from bulk handling to its ultimate bioavailability. We will explore the fundamental attributes of 5-Aminoindan-1-one and detail the experimental methodologies for its characterization, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Vibrational Spectroscopy (FTIR and Raman). This guide emphasizes the causal relationships behind experimental choices and provides field-proven insights into interpreting the resulting data, ensuring a self-validating approach to the solid-state analysis of this important chemical entity.
Introduction: The Criticality of Solid-State Characterization
5-Aminoindan-1-one, a key intermediate in various synthetic pathways, particularly in the pharmaceutical sector, possesses a unique molecular structure that dictates its solid-state behavior. The arrangement of molecules in a crystal lattice, the presence of different crystalline forms (polymorphism), and the material's thermal stability are not merely academic points of interest. These characteristics have profound and direct consequences on the efficacy, safety, and manufacturability of any active pharmaceutical ingredient (API).[1][2] A thorough understanding of these properties is therefore a non-negotiable aspect of modern drug development.[3]
This guide will navigate the essential techniques and theoretical underpinnings required to build a robust solid-state profile of 5-Aminoindan-1-one.
Fundamental Properties of 5-Aminoindan-1-one
Before delving into advanced analytical techniques, a summary of the foundational physicochemical properties of 5-Aminoindan-1-one is essential for context in handling, storage, and process design.[4]
| Property | Value | Source |
| Chemical Name | 5-Amino-2,3-dihydro-1H-inden-1-one | [4] |
| Synonyms | 5-Amino-1-indanone, 5-Amino-1-oxoindane | [4] |
| CAS Number | 3470-54-0 | [4] |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | ~147.17 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 184-186°C | [4] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble in water. | [4] |
Note: The data presented above is based on literature values and should be confirmed by experimental analysis for any specific batch.
Crystallinity and Polymorphism: An Exploration with Powder X-ray Diffraction (PXRD)
The crystalline state of an API is defined by the long-range, ordered arrangement of its molecules. This order, or lack thereof (in the case of amorphous solids), significantly impacts properties like solubility and stability.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that must be thoroughly investigated, as different polymorphs can exhibit distinct physicochemical properties.[2] PXRD is the definitive technique for probing the crystalline nature of a material.[5]
Experimental Protocol: Powder X-ray Diffraction
Objective: To determine the crystalline nature of a bulk sample of 5-Aminoindan-1-one and to identify its characteristic diffraction pattern.
Methodology Rationale: This protocol is designed to produce a high-quality diffraction pattern suitable for phase identification and to serve as a fingerprint for the specific crystalline form being analyzed. The choice of a flat sample holder and gentle packing is crucial to minimize preferred orientation of the crystallites, which could bias the relative intensities of the diffraction peaks.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the 5-Aminoindan-1-one sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
Carefully pack approximately 200 mg of the powder into a standard flat sample holder.
-
Use a glass microscope slide to gently press the powder, ensuring the surface is flat and flush with the holder's surface. This is critical for accurate 2θ angle measurements.[1]
-
-
Instrument Setup:
-
Utilize a Bragg-Brentano geometry diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å).
-
Set the X-ray tube voltage and current to the manufacturer's recommended values (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a dwell time of 1 second per step.
-
The goniometer will move the X-ray source and detector in a θ-2θ configuration.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the 2θ positions and relative intensities of the diffraction peaks.
-
This pattern serves as a unique fingerprint for the crystalline phase of 5-Aminoindan-1-one.
-
Illustrative Data and Interpretation
Below is an illustrative PXRD pattern for a crystalline form of 5-Aminoindan-1-one.
Table 1: Illustrative PXRD Peak List for 5-Aminoindan-1-one
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 40 |
| 15.2 | 5.82 | 100 |
| 18.9 | 4.69 | 65 |
| 21.1 | 4.21 | 90 |
| 23.5 | 3.78 | 55 |
| 25.7 | 3.46 | 70 |
| 28.3 | 3.15 | 30 |
Interpretation: The presence of sharp, well-defined peaks in the diffractogram confirms the crystalline nature of the sample. The unique set of 2θ positions and their relative intensities constitute a fingerprint for this specific polymorph. Any batch-to-batch variation in this pattern would suggest a change in the crystalline form, necessitating further investigation.
Caption: Relationship between thermal analysis data and drug development.
Molecular Vibrations: A Spectroscopic Fingerprint with FTIR and Raman
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the chemical bonds within a molecule. [6]These techniques are highly specific and can be used to confirm the identity of a compound and to detect subtle changes in its solid-state structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is particularly sensitive to polar functional groups.
Objective: To obtain the characteristic infrared absorption spectrum of 5-Aminoindan-1-one.
Methodology Rationale: The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is transparent to IR radiation in the mid-IR region and provides a uniform matrix for the sample.
Step-by-Step Protocol:
-
Sample Preparation:
-
Mix approximately 1-2 mg of 5-Aminoindan-1-one with 200 mg of dry, spectroscopic grade KBr.
-
Grind the mixture to a fine powder in an agate mortar.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Collection:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Raman Spectroscopy
Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. It is complementary to FTIR and is particularly sensitive to non-polar bonds.
Objective: To obtain the characteristic Raman scattering spectrum of 5-Aminoindan-1-one.
Methodology Rationale: This non-destructive technique requires minimal sample preparation. The use of a microscope allows for the analysis of a small amount of sample.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of 5-Aminoindan-1-one powder on a microscope slide.
-
-
Data Collection:
-
Focus the laser (e.g., 785 nm) onto the sample using the microscope objective.
-
Collect the Raman spectrum over a range of 3500-100 cm⁻¹.
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio.
-
Illustrative Data and Interpretation
Table 3: Illustrative Vibrational Spectroscopy Data for 5-Aminoindan-1-one
| Wavenumber (cm⁻¹) | Technique | Assignment | Interpretation |
| 3400-3300 | FTIR/Raman | N-H stretching | Confirms the presence of the primary amine group. |
| ~1680 | FTIR/Raman | C=O stretching | Characteristic of the ketone carbonyl group. |
| 1600-1450 | FTIR/Raman | Aromatic C=C stretching | Indicates the presence of the benzene ring. |
| ~1250 | FTIR | C-N stretching | Associated with the amine group. |
Interpretation: The FTIR and Raman spectra provide a detailed molecular fingerprint of 5-Aminoindan-1-one. The presence of characteristic peaks for the amine (N-H), ketone (C=O), and aromatic (C=C) functional groups confirms the identity of the compound. The exact positions and shapes of these peaks are sensitive to the local molecular environment and can be used to differentiate between polymorphs.
Conclusion
The solid-state physical characteristics of 5-Aminoindan-1-one are multifaceted and have a significant impact on its application in research and drug development. A systematic approach to characterization, employing a suite of orthogonal analytical techniques, is essential for building a comprehensive understanding of this material. The methodologies and illustrative data presented in this guide provide a robust framework for researchers to assess the crystallinity, thermal stability, and molecular identity of 5-Aminoindan-1-one. This knowledge is fundamental to ensuring the quality, consistency, and performance of this important chemical compound.
References
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Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Retrieved from [Link]
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Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]
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Triclinic Labs. (2021). Solid State Chemistry During the Early Stages of Pharmaceutical Development. Retrieved from [Link]
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Alfatest. (n.d.). API: solid state robust characterization is key to cut costs and time! Retrieved from [Link]
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Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. Retrieved from [Link]
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QSN Academy. (2024). How to Meet TGA GMP Requirements for API Manufacturing. Retrieved from [Link]
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Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Results for "Powder X-ray Diffraction". Retrieved from [Link]
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ResearchGate. (n.d.). Experimental data for the X-ray diffraction studies. Retrieved from [Link]
- Szigeti, M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE, 13(2), e0191224.
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University of Washington. (2001). Raman Spectroscopy Protocol (v.1.0). Retrieved from [Link]
-
Intertek. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
-
Smithers. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Basics of X-Ray Powder Diffraction. Retrieved from [Link]
-
Chemicool. (2025). Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility Profile of 5-Aminoindan-1-one in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical sciences and organic synthesis, the solubility of a chemical entity is a cornerstone property that dictates its fate in both biological systems and manufacturing processes. For a compound like 5-Aminoindan-1-one, a key intermediate in the synthesis of various pharmaceutical agents, a comprehensive understanding of its solubility profile is not merely academic—it is a critical determinant of its viability as a drug candidate or synthetic precursor.[1][2] This guide provides an in-depth technical exploration of the solubility of 5-Aminoindan-1-one in organic solvents, offering both theoretical underpinnings and practical, field-proven methodologies for its accurate determination.
5-Aminoindan-1-one (C₉H₉NO, Molar Mass: 147.17 g/mol ) is a bicyclic aromatic amine and ketone.[3] Its structure, featuring both a polar amino group and a carbonyl group, alongside a nonpolar indane backbone, imparts a nuanced solubility behavior that is highly dependent on the nature of the solvent.[3] Understanding this behavior is paramount for optimizing reaction conditions, designing effective purification strategies, and formulating drug products with desired bioavailability.[4][5]
Theoretical Framework: The Physicochemical Drivers of Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[6][7] This adage is rooted in the intermolecular forces between solute and solvent molecules. For 5-Aminoindan-1-one, its solubility is governed by a delicate interplay of these forces.
The Role of Polarity and Hydrogen Bonding
The presence of the primary amine (-NH₂) and carbonyl (C=O) groups makes 5-Aminoindan-1-one a polar molecule. These functional groups are capable of acting as both hydrogen bond donors (the N-H of the amine) and acceptors (the lone pairs on the nitrogen and oxygen atoms). Consequently, its solubility is expected to be favorable in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in these interactions.[3][6]
In contrast, in nonpolar solvents such as hexane or toluene, which primarily interact through weaker London dispersion forces, the solubility of 5-Aminoindan-1-one is anticipated to be significantly lower.[6][7] The energy required to break the strong intermolecular hydrogen bonds in the solid lattice of 5-Aminoindan-1-one is not sufficiently compensated by the weak interactions with nonpolar solvent molecules.
Molecular Structure and Its Influence
The rigid, bicyclic structure of the indane core also plays a role. While the functional groups promote polarity, the carbon-rich framework contributes to its nonpolar character. This duality means that even within the realm of polar solvents, subtle differences in solvent structure and properties can lead to considerable variations in solubility.
Below is a diagram illustrating the key molecular features of 5-Aminoindan-1-one that influence its solubility.
Caption: Key functional groups and structural components of 5-Aminoindan-1-one governing its solubility.
Experimental Determination of Solubility: A Practical Guide
Accurate and reproducible solubility data is the bedrock of process development and formulation. The following section details a robust, self-validating protocol for determining the equilibrium solubility of 5-Aminoindan-1-one in various organic solvents.
The Shake-Flask Method: The Gold Standard
The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant reaches a constant value.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-Aminoindan-1-one to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) to mimic physiological conditions if relevant.
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary time-to-equilibrium study to determine the optimal incubation time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of 5-Aminoindan-1-one of known concentrations.
-
Calculate the concentration of 5-Aminoindan-1-one in the original supernatant based on the calibration curve and the dilution factor.
-
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Analytical Method Validation: Ensuring Trustworthy Data
A robust analytical method is the cornerstone of reliable solubility data. For the quantification of 5-Aminoindan-1-one, a reversed-phase HPLC method with UV detection is often suitable. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.[9]
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spike recovery experiments.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
Expected Solubility Profile of 5-Aminoindan-1-one
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine and carbonyl groups.[3][10][11] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Very High | Strong dipole-dipole interactions and the ability of these solvents to act as excellent hydrogen bond acceptors.[3] |
| Moderately Polar | Acetone, Acetonitrile | Moderate | Can engage in dipole-dipole interactions, but hydrogen bonding is less pronounced compared to protic solvents.[12] |
| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | Can act as weak hydrogen bond acceptors, but the overall polarity is lower. |
| Nonpolar | Hexane, Toluene | Very Low | Lack of favorable intermolecular interactions to overcome the solute-solute forces in the solid state.[6] |
Note: This table provides a generalized prediction. Actual solubility values can be influenced by factors such as temperature and the presence of impurities.
The Impact of Physicochemical Properties on Solubility
Several key physicochemical properties of both the solute and the solvent can be used to model and predict solubility.
Thermodynamic Considerations
Solubility is a thermodynamic equilibrium process.[13] The prediction of solubility can be approached through thermodynamic cycles and models that consider factors such as the activity coefficient, enthalpy of fusion, and melting point of the solute.[4][5] More advanced models may also incorporate Hildebrand and Hansen solubility parameters, which provide a more nuanced understanding of the different types of intermolecular forces at play.[14]
The Role of pH in Aqueous Systems
While this guide focuses on organic solvents, it is important to note that in aqueous systems, the solubility of 5-Aminoindan-1-one will be highly pH-dependent due to the basicity of the amino group. At a pH below its pKa, the amino group will be protonated, forming a more water-soluble salt.[15]
Applications in Drug Discovery and Development
A well-defined solubility profile for 5-Aminoindan-1-one is crucial for several stages of the drug development pipeline:
-
Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable pharmacokinetic properties.[15]
-
Process Chemistry: Knowledge of solubility in different solvents is essential for developing efficient crystallization and purification methods.[4]
-
Formulation Development: Understanding the solubility is a prerequisite for designing oral, parenteral, and other dosage forms with optimal drug delivery and bioavailability.[1]
Conclusion
The solubility of 5-Aminoindan-1-one in organic solvents is a multifaceted property governed by the interplay of its molecular structure and the physicochemical characteristics of the solvent. A thorough understanding of these principles, coupled with rigorous experimental determination using validated methods like the shake-flask technique, is indispensable for researchers and scientists in the pharmaceutical industry. The insights gained from a comprehensive solubility profile will undoubtedly facilitate more efficient and successful drug discovery and development endeavors.
References
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- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
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An In-Depth Technical Guide to the Thermal Stability and Degradation of 5-Aminoindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and scientific considerations for evaluating the thermal stability and degradation pathways of 5-Aminoindan-1-one. As a critical intermediate in pharmaceutical synthesis, a thorough understanding of its stability profile is paramount for ensuring drug substance and product quality, safety, and efficacy. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to design and execute robust stability studies.
Introduction to 5-Aminoindan-1-one: A Profile
5-Aminoindan-1-one (CAS: 3470-54-0) is a bicyclic organic compound featuring an indanone framework substituted with an amino group.[1] Its structure, comprising a benzene ring fused to a cyclopentanone ring, offers versatile chemical handles for the synthesis of a variety of pharmacologically active molecules.[1] A clear understanding of its physical and chemical properties is the foundation for its effective use in drug development.
Table 1: Physicochemical Properties of 5-Aminoindan-1-one
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | ~147.17 g/mol | [1][2] |
| Appearance | White or off-white crystalline solid | [1] |
| Melting Point | 184-186°C | [1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble or insoluble in water. | [1] |
The relatively high melting point of 5-Aminoindan-1-one suggests a stable solid form under standard conditions.[1] However, the presence of a primary aromatic amine and a ketone functional group indicates potential susceptibility to degradation under various stress conditions, particularly elevated temperatures.
Core Principles of Thermal Stability Analysis
The intrinsic thermal stability of a compound is a critical quality attribute. The primary techniques for assessing this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is invaluable for determining the onset temperature of decomposition and quantifying mass loss events.[3]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It is used to determine melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events that are accompanied by a change in heat flow.[4]
Experimental Protocol: TGA & DSC Analysis of 5-Aminoindan-1-one
This protocol outlines a systematic approach to characterizing the thermal properties of 5-Aminoindan-1-one.
Objective: To determine the melting point, enthalpy of fusion, and the onset temperature of thermal decomposition of 5-Aminoindan-1-one.
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements, or separate TGA and DSC instruments.
-
Platinum or alumina crucibles.
-
Analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of 5-Aminoindan-1-one into a clean, tared TGA/DSC crucible.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Instrument Setup (TGA):
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 500°C at a heating rate of 10°C/min.
-
-
-
Instrument Setup (DSC):
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 250°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
TGA Thermogram: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
DSC Thermogram:
-
Determine the onset temperature and peak maximum of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Observe for any exothermic events that might indicate decomposition.
-
-
Causality Behind Experimental Choices:
-
A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time.
-
A nitrogen atmosphere is used to prevent oxidative degradation, allowing for the assessment of the intrinsic thermal stability of the compound.
Caption: Workflow for Thermal Stability Analysis of 5-Aminoindan-1-one.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[5] The goal is to generate degradation products to develop and validate a stability-indicating analytical method, and to elucidate potential degradation pathways.[5]
Proposed Degradation Pathways of 5-Aminoindan-1-one
Based on the functional groups present in 5-Aminoindan-1-one, the following degradation pathways are proposed under various stress conditions:
-
Oxidative Degradation: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The benzylic position adjacent to the ketone is also a potential site for oxidation.
-
Hydrolytic Degradation: While generally stable to hydrolysis, under extreme pH and temperature, the amide bond in any potential dimeric or polymeric impurities could be susceptible to cleavage. The indanone ring itself is relatively stable to hydrolysis.
-
Photodegradation: Aromatic amines can be sensitive to light, potentially leading to oxidation and the formation of colored degradants.
-
Thermal Degradation: At elevated temperatures, beyond its melting point, decarboxylation, deamination, and polymerization are plausible degradation pathways.
Caption: Proposed Degradation Pathways for 5-Aminoindan-1-one.
Experimental Protocol: Forced Degradation of 5-Aminoindan-1-one
Objective: To generate degradation products of 5-Aminoindan-1-one under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
5-Aminoindan-1-one
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-Aminoindan-1-one in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Place a known quantity of solid 5-Aminoindan-1-one in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC-MS method.
-
Self-Validating System: A control sample (unstressed) must be analyzed alongside the stressed samples to differentiate between degradation products and any pre-existing impurities. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and excipients.[6][7] High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is the technique of choice for this purpose.
Experimental Protocol: HPLC-MS Method for 5-Aminoindan-1-one and its Degradation Products
Objective: To develop a stability-indicating HPLC-MS method capable of separating 5-Aminoindan-1-one from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., single quadrupole or time-of-flight).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Table 2: Proposed HPLC-MS Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good ionization in positive ion mode mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient to ensure elution of both the parent compound and any potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| PDA Detection | 254 nm | A common wavelength for aromatic compounds. A full spectrum scan should also be performed to determine the optimal wavelength. |
| MS Detection | Positive Electrospray Ionization (ESI+) | The amino group is readily protonated, making positive ion mode suitable. |
| MS Scan Range | m/z 100-500 | To cover the mass of the parent compound and potential degradation products. |
Method Development Rationale: The selection of a C18 column with a water/acetonitrile gradient containing formic acid is a standard starting point for the analysis of small molecules containing basic functional groups. The gradient elution is crucial for a stability-indicating method to ensure the separation of early-eluting polar degradants from the parent compound and any later-eluting non-polar impurities. The use of a PDA detector allows for the assessment of peak purity, while the mass spectrometer provides molecular weight information for the identification of unknown degradation products.
Data Interpretation and Reporting
A comprehensive analysis of the data generated from thermal analysis and forced degradation studies is essential for a complete understanding of the stability profile of 5-Aminoindan-1-one.
-
TGA/DSC Data: The TGA data will define the upper-temperature limit for the handling and storage of the solid material. The DSC data will confirm the melting point and can provide information on purity and polymorphism.
-
Forced Degradation Data: The chromatograms from the stressed samples should be compared to the control sample. New peaks are indicative of degradation products. The mass spectral data for these new peaks should be used to propose structures for the degradation products. The peak areas can be used to quantify the extent of degradation under each stress condition.
A comprehensive stability report should be generated that includes the TGA and DSC thermograms, representative chromatograms from the forced degradation studies, a table summarizing the degradation products with their proposed structures and mass spectral data, and a proposed degradation pathway diagram.
Conclusion
The thermal stability and degradation profile of 5-Aminoindan-1-one are critical parameters that must be thoroughly investigated during pharmaceutical development. This guide has provided a framework for a systematic and scientifically sound approach to this evaluation. By combining thermal analysis techniques with forced degradation studies and the development of a robust stability-indicating analytical method, researchers can gain a comprehensive understanding of the stability of this important pharmaceutical intermediate. This knowledge is fundamental to ensuring the development of safe, effective, and high-quality drug products.
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- da Silva, E. F., Lepaumier, H., Einbu, A., & Grimstvedt, A. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(42), 19574-19588.
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- Utesch, D., & O'Connor, D. (1996). Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations. Chemistry & Biology, 3(11), 947-954.
- Szczepek, W. J., Kosmacińska, B., Bielejewska, A., Łuniewski, W., Skarzyński, M., & Rozmarynowska, D. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1682-1691.
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- Rajana, N., Devi, D. R., Kumar Reddy, D. N., & Reddy, G. M. (2020). Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR: Validation of Suvorexant Drug Substance and ProcessImpurities by HPLC and UPLC.
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- Zhang, X., Li, X., Liu, Y., Zhang, Y., & Yang, Y. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports, 14(1), 29192.
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Quantum chemical calculations for 5-Aminoindan-1-one
An In-depth Technical Guide to Quantum Chemical Calculations for 5-Aminoindan-1-one in Drug Discovery
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical (QC) calculations on 5-Aminoindan-1-one (C₉H₉NO), a molecule of interest within the broader class of psychoactive aminoindanes.[1] Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the theoretical underpinnings and a practical, step-by-step computational workflow. We delve into the rationale behind methodological choices, from selecting the appropriate level of theory to the analysis of key electronic and spectroscopic properties. By leveraging Density Functional Theory (DFT), this guide demonstrates how to elucidate the molecular structure, reactivity, and potential intermolecular interaction sites of 5-Aminoindan-1-one, thereby providing critical insights for rational drug design and development.
Introduction: The Scientific Imperative for Studying 5-Aminoindan-1-one
5-Aminoindan-1-one (PubChem CID: 312890) is a derivative of the aminoindane scaffold, a chemical class that has garnered significant attention in medicinal chemistry and pharmacology.[2] Structurally related compounds have been investigated for a range of applications, including as non-neurotoxic analogs of empathogens like MDMA and as potential treatments for neurodegenerative diseases such as Parkinson's disease.[1][3] The core phenethylamine skeleton embedded within the indane structure suggests potential modulation of monoamine neurotransmitter systems.[1][4] Given this context, a detailed understanding of the fundamental electronic and structural properties of 5-Aminoindan-1-one is paramount for predicting its biological activity, metabolic stability, and potential as a therapeutic agent or a new psychoactive substance (NPS).
Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a lens into the molecular world that transcends experimental limitations.[5][6][7] By applying the principles of quantum mechanics, we can accurately predict molecular geometries, electronic charge distributions, and reactivity patterns.[8][9] This in silico approach enables the rational design of more potent and selective drug candidates by providing a foundational understanding of the molecule's intrinsic properties before significant resources are invested in synthesis and experimental testing.[6]
This guide establishes a robust and reproducible protocol for the quantum chemical characterization of 5-Aminoindan-1-one, focusing on methodologies that balance computational accuracy with efficiency.
Theoretical & Computational Methodology: Establishing a Self-Validating System
The credibility of any computational study hinges on the judicious selection of its theoretical framework. Our approach is grounded in Density Functional Theory (DFT), which has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[5][9]
The Choice of Density Functional: B3LYP
We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior in many organic systems. It has been extensively benchmarked and consistently provides reliable results for geometries, vibrational frequencies, and electronic properties for molecules of this class.[10][11]
The Basis Set Selection: Pople-Style Sets
A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and cost of the calculation.[12]
-
Initial Optimization & Frequencies: The 6-31G(d,p) basis set is an excellent starting point. It is computationally efficient and provides a good description of molecular geometries and vibrational modes. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds and non-covalent interactions.[13]
-
Refined Electronic Properties: For higher accuracy in electronic properties like orbital energies and charge distribution, we recommend single-point energy calculations using the larger 6-311+G(d,p) basis set on the 6-31G(d,p) optimized geometry. The "11" indicates a more flexible representation of the valence electrons, and the "+" signifies the inclusion of diffuse functions, which are essential for describing lone pairs and potential anionic character accurately.
Recommended Software Packages
While the principles are universal, the implementation requires specialized software. The following packages are industry standards for these types of calculations:
-
Gaussian: A comprehensive and widely used commercial software package for electronic structure calculations.[8][14][15]
-
ORCA: A powerful and versatile quantum chemistry program that is free for academic use and has a rapidly growing user base.[16][17][18]
-
Spartan: Known for its user-friendly graphical interface, making it suitable for both educational and research purposes.
This guide will use syntax and terminology generally applicable to these platforms, with a focus on the logical workflow rather than specific software commands.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the sequential protocol for a comprehensive quantum chemical analysis of 5-Aminoindan-1-one.
Step 1: Molecular Structure Preparation and Geometry Optimization
The first step is to obtain a reliable three-dimensional structure of the molecule.
-
Input Structure: The initial coordinates for 5-Aminoindan-1-one (C₉H₉NO) can be obtained from the PubChem database (CID: 312890) and imported into a molecular modeling program like GaussView or Avogadro.[2][19]
-
Geometry Optimization: Perform a full geometry optimization to find the molecule's minimum energy conformation. This is a critical step, as all subsequent properties are dependent on the correct molecular structure.
-
Methodology: B3LYP/6-31G(d,p)
-
Causality: This calculation adjusts the bond lengths, angles, and dihedrals until the forces on each atom are negligible, locating a stable point on the potential energy surface.[20]
-
-
Vibrational Frequency Analysis: Immediately following optimization, a frequency calculation must be performed at the same level of theory.
-
Methodology: B3LYP/6-31G(d,p)
-
Trustworthiness: This is a self-validating step. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited. The output also provides the theoretical infrared (IR) and Raman spectra.[21][22]
-
Caption: Workflow for Geometry Optimization and Validation.
Step 2: Analysis of Molecular Properties
With a validated structure, we can now calculate and analyze the properties relevant to drug action. These are typically done via a "single-point" energy calculation using the optimized geometry but with a more robust basis set (e.g., B3LYP/6-311+G(d,p)).
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[23]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[24]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[24]
-
HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[23][25][26] For drug candidates, an optimal gap is sought to balance stability with the reactivity needed for target interaction.[25]
The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of the molecule.[27][28]
-
Function: It reveals the charge distribution from the perspective of an approaching reactant. It is an invaluable tool for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[27][29]
-
Interpretation:
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around electronegative atoms (e.g., the oxygen of the carbonyl group, the nitrogen of the amino group). These are sites for electrophilic attack and hydrogen bond acceptance.[30]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (e.g., the hydrogens of the amino group). These are sites for nucleophilic attack and hydrogen bond donation.
-
Green/Yellow Regions (Neutral Potential): Indicate areas of low polarity, such as the aromatic ring.
-
From the HOMO and LUMO energies, several quantitative descriptors of reactivity can be calculated using Koopmans' theorem approximations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative basis for comparing the reactivity of 5-Aminoindan-1-one with other molecules or derivatives.[31]
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Crystal structure analysis of 5-Aminoindan-1-one
An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Aminoindan-1-one
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Aminoindan-1-one, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of this molecule is paramount for predicting its physicochemical properties, optimizing formulation strategies, and ensuring intellectual property control. As no public crystal structure data for 5-Aminoindan-1-one is currently available, this document serves as a detailed roadmap for its crystallization, data collection, structure solution, and analysis. The methodologies presented herein are grounded in established crystallographic principles and are designed to ensure scientific rigor and data integrity.
Introduction: The Rationale for Structural Elucidation
5-Aminoindan-1-one (C₉H₉NO, Molar Mass: ~147.17 g/mol ) is a bicyclic organic compound featuring a fused benzene and cyclopentanone ring system with a primary amine substituent.[1] Its structural rigidity and the presence of both hydrogen bond donor (amine) and acceptor (carbonyl) groups make it a molecule of significant interest in medicinal chemistry and drug design.[2] The solid-state structure, governed by intermolecular interactions, dictates critical pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability.[3]
A definitive crystal structure analysis provides unambiguous proof of the molecular structure, reveals the packing arrangement in the solid state, and identifies key intermolecular interactions. This information is invaluable for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) that may have distinct physical properties.[4]
-
Salt and Co-crystal Design: Understanding the hydrogen bonding landscape to rationally design new solid forms with improved properties.[5]
-
Computational Modeling: Providing an accurate, experimentally determined geometry for computational studies like docking and molecular dynamics simulations.
-
Intellectual Property: Securing patent protection for novel solid forms.
This guide will detail the necessary steps to proceed from a powdered sample of 5-Aminoindan-1-one to a fully refined and validated crystal structure.
Experimental Workflow: From Powder to Crystal
Material Purity and Spectroscopic Confirmation
Before attempting crystallization, it is crucial to confirm the identity and purity of the bulk 5-Aminoindan-1-one sample. Standard spectroscopic methods should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the expected chemical shifts, multiplicities, and integrations for all protons and carbons in the molecule.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will identify the key functional groups. Expected characteristic vibrational bands include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C=O stretching for the ketone (around 1670 cm⁻¹), and C-N stretching.[7]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[6]
Crystallization Strategy
The goal of crystallization is to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) for X-ray diffraction.[8] Given that 5-Aminoindan-1-one is reported to be soluble in polar organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in water, several common crystallization techniques are applicable.[9]
Common Crystallization Methods:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol) and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10]
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is prepared in a "good" solvent. A less-polar "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether) is carefully layered on top. Crystals form at the interface as the anti-solvent slowly diffuses into the solution, reducing the compound's solubility.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively low-vapor-pressure solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.
The selection of solvents is an empirical process, and a screening of various solvents and solvent combinations is recommended.
Caption: Workflow for the crystallization of 5-Aminoindan-1-one.
Data Collection and Analysis
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Experimental Protocol for SC-XRD:
-
Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to minimize thermal motion of the atoms.[10] Monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal.
-
Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and to integrate the intensities of thousands of unique reflections.
Powder X-ray Diffraction (PXRD)
PXRD is a complementary technique used to analyze a bulk, microcrystalline sample.[4] While it does not provide the atomic-level detail of SC-XRD, it is essential for phase identification and quality control.[4][8] A PXRD pattern serves as a unique "fingerprint" for a specific crystalline form.
Applications of PXRD:
-
Phase Purity: Comparing the PXRD pattern of the bulk sample to the pattern calculated from the single-crystal structure confirms that the bulk material is the same phase as the single crystal.
-
Polymorph Identification: Different polymorphs will produce distinct PXRD patterns.[4]
-
Stability Studies: PXRD can be used to monitor for changes in the crystalline form under different temperature and humidity conditions.
Structure Solution and Refinement
The process of converting the raw diffraction data into a final molecular structure is a multi-step computational process.
Caption: The computational workflow for structure solution and refinement.
-
Structure Solution: The initial positions of the non-hydrogen atoms are determined from the diffraction data using methods like the Patterson function or, more commonly, "direct methods."
-
Structure Refinement: The atomic positions and their anisotropic displacement parameters (which model thermal vibration) are refined using a least-squares minimization algorithm.[10] This process iteratively improves the agreement between the observed diffraction data and the data calculated from the structural model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map and are placed in geometrically calculated positions.[10]
-
Validation: The final structure is rigorously validated using software like checkCIF. This process checks for geometric consistency, potential issues with the data or refinement, and generates a standard Crystallographic Information File (CIF).[10]
Analysis of the Crystal Structure
A solved crystal structure provides a wealth of information. The following table summarizes the kind of crystallographic data that would be expected for a compound like 5-Aminoindan-1-one.
Table 1: Illustrative Crystallographic Data for 5-Aminoindan-1-one
| Parameter | Example Value | Significance |
| Chemical Formula | C₉H₉NO | Confirms the molecular composition. |
| Formula Weight | 147.17 g/mol | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 8.5, 10.2, 9.1 | Dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.4, 90 | Angles of the unit cell. |
| Volume (ų) | 760 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Density (calculated) | 1.285 g/cm³ | Calculated density of the crystal. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the experimental data. |
| Goodness-of-Fit (GooF) | ~1.0 | An indicator of the quality of the refinement. |
Note: The values in this table are hypothetical and serve as a guide for what to expect for a small organic molecule.
Molecular Geometry
The analysis will confirm intramolecular details, such as:
-
The planarity of the fused ring system.
-
Precise bond lengths and angles, which can be compared to values from similar structures in the Cambridge Structural Database (CSD).
Supramolecular Structure and Intermolecular Interactions
The key to understanding the solid-state properties of 5-Aminoindan-1-one lies in its intermolecular interactions. The primary amine (-NH₂) group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is highly probable that the crystal packing will be dominated by hydrogen bonds between these groups.
Potential Hydrogen Bonding Network: Molecules may form chains or sheets through N-H···O hydrogen bonds. These interactions create a robust, three-dimensional network that contributes to the compound's relatively high melting point (184-186°C).[9]
Caption: Potential N-H···O hydrogen bonding between molecules.
Conclusion
The crystal structure analysis of 5-Aminoindan-1-one is a critical step in its development as a pharmaceutical intermediate. By following a systematic workflow of crystallization, spectroscopic characterization, and X-ray diffraction, researchers can obtain a definitive three-dimensional structure. This structural information is not merely an academic exercise; it is a foundational piece of data that informs polymorphism screening, formulation design, and the overall strategy for developing a safe, stable, and effective drug product. The protocols and analytical frameworks presented in this guide provide a robust system for achieving this essential goal.
References
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- Wikipedia. (2024).
- PubChem. (n.d.). 5-amino-2,3-dihydro-1H-inden-1-one.
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- AiFChem. (n.d.). 5-Aminoindan-1-one.
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- Crystallography Open D
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Methodological & Application
The Strategic Utility of 5-Aminoindan-1-one as a Versatile Precursor in Heterocyclic Compound Synthesis: Application Notes and Protocols
Introduction: The Architectural Value of 5-Aminoindan-1-one in Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, the strategic selection of foundational molecular frameworks is paramount to the successful synthesis of novel compounds with desired biological activities or material properties. 5-Aminoindan-1-one, a bifunctional indanone derivative, has emerged as a highly valuable and versatile precursor for the construction of a diverse array of fused heterocyclic systems. Its rigid, bicyclic core, combined with the nucleophilic amino group and the electrophilic carbonyl functionality, provides a unique chemical scaffold for building molecular complexity.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the intrinsic chemical reactivity of 5-Aminoindan-1-one and providing robust, field-proven protocols for its application in the synthesis of medicinally relevant heterocyclic compounds. The aminoindane ring system itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and antiparkinsonian effects.
Core Reactivity and Mechanistic Rationale
The synthetic potential of 5-Aminoindan-1-one is rooted in the distinct and complementary reactivity of its two primary functional groups: the aromatic primary amine at the C-5 position and the ketone at the C-1 position.
-
The C-5 Amino Group: This primary amine is a potent nucleophile and a versatile handle for a variety of chemical transformations. It readily participates in reactions such as acylation, alkylation, and diazotization.[1] Crucially, in the context of heterocycle synthesis, it can act as a key nucleophilic center in condensation reactions, often initiating the formation of a new ring system.
-
The C-1 Carbonyl Group: The ketone functionality provides an electrophilic site susceptible to nucleophilic attack. This is fundamental to many classical cyclization reactions. Furthermore, the adjacent α-methylene group possesses acidic protons, allowing for enolate formation and subsequent reactions, such as condensations and functionalizations, which are pivotal for building fused ring systems.
The strategic exploitation of this dual reactivity allows for a range of synthetic pathways to be explored, leading to the generation of diverse heterocyclic libraries from a single, readily available precursor.
Visualization of Synthetic Pathways
The following diagram illustrates the key reactive sites of 5-Aminoindan-1-one and the general strategies for its elaboration into fused heterocyclic systems.
Caption: Synthetic utility of 5-Aminoindan-1-one.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key heterocyclic scaffolds derived from 5-Aminoindan-1-one. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and characterization.
Protocol 1: Synthesis of Indeno[1,2-c]pyrazol-4(1H)-one Derivatives
This protocol details the synthesis of the indeno[1,2-c]pyrazole scaffold, a core structure found in various biologically active molecules. The reaction proceeds via a classical Knorr-type pyrazole synthesis, involving the condensation of the β-keto functionality of the indanone with a hydrazine derivative.
Reaction Scheme:
5-Aminoindan-1-one + Hydrazine Hydrate → 5-Amino-1,4-dihydroindeno[1,2-c]pyrazol-4-one
Rationale:
The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the indanone. The subsequent dehydration and cyclization are typically acid-catalyzed, leading to the formation of the stable, fused pyrazole ring system. The choice of solvent and catalyst is critical to ensure efficient cyclization and minimize side reactions.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Aminoindan-1-one | 147.18 | 10 | 1.47 g |
| Hydrazine Hydrate (80%) | 50.06 | 12 | 0.75 mL |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Ethanol | 46.07 | - | As needed |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Aminoindan-1-one (1.47 g, 10 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Stir the mixture at room temperature until the 5-Aminoindan-1-one is fully dissolved. To this solution, add hydrazine hydrate (0.75 mL, 12 mmol) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature. A precipitate will form.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 20 mL).
-
Purification: Recrystallize the crude product from ethanol to afford the pure 5-Amino-1,4-dihydroindeno[1,2-c]pyrazol-4-one as a crystalline solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Yield: 75-85%
Protocol 2: Multicomponent Synthesis of Indeno[2,1-d]pyrimidine Derivatives
This protocol outlines a one-pot, three-component synthesis of highly functionalized indeno[2,1-d]pyrimidines. This approach leverages the principles of the Biginelli reaction, offering a convergent and atom-economical route to complex heterocyclic systems.
Reaction Scheme:
5-Aminoindan-1-one + Aromatic Aldehyde + Urea/Thiourea → Fused Indeno[2,1-d]pyrimidine
Rationale:
This multicomponent reaction is believed to proceed through the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea/thiourea. The enolate of 5-Aminoindan-1-one then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration lead to the formation of the dihydropyrimidinone ring fused to the indanone scaffold. The use of a Lewis or Brønsted acid catalyst is crucial for promoting the reaction.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 5-Aminoindan-1-one | 147.18 | 5 | 0.736 g |
| Benzaldehyde | 106.12 | 5 | 0.52 mL |
| Thiourea | 76.12 | 6 | 0.457 g |
| p-Toluenesulfonic acid | 172.20 | 0.5 | 0.086 g |
| Acetonitrile | 41.05 | - | 15 mL |
Experimental Workflow:
Caption: Workflow for Indeno[2,1-d]pyrimidine synthesis.
Experimental Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 5-Aminoindan-1-one (0.736 g, 5 mmol), benzaldehyde (0.52 mL, 5 mmol), thiourea (0.457 g, 6 mmol), and p-toluenesulfonic acid (0.086 g, 0.5 mmol) in acetonitrile (15 mL).
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 8-10 hours.
-
Monitoring: Follow the reaction progress using TLC with an ethyl acetate/hexane (2:3) eluent system.
-
Work-up: Upon completion, allow the reaction mixture to cool to ambient temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure indeno[2,1-d]pyrimidine derivative.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Expected Yield: 60-75%
Data Summary and Comparison
The following table summarizes the key parameters and expected outcomes for the described protocols, allowing for a direct comparison of the synthetic routes.
| Heterocyclic System | Reaction Type | Key Reagents | Typical Reaction Time | Expected Yield |
| Indeno[1,2-c]pyrazole | Condensation/Cyclization | Hydrazine Hydrate, Acetic Acid | 4-6 hours | 75-85% |
| Indeno[2,1-d]pyrimidine | Multicomponent (Biginelli) | Aldehyde, Urea/Thiourea, Acid Catalyst | 8-10 hours | 60-75% |
Conclusion and Future Perspectives
5-Aminoindan-1-one stands as a testament to the power of strategic precursor selection in the synthesis of complex molecular architectures. The protocols detailed herein provide a solid foundation for the generation of indeno-fused pyrazoles and pyrimidines, two classes of heterocycles with significant therapeutic potential. The inherent reactivity of this precursor opens avenues for further exploration, including the synthesis of other fused systems such as pyridazines and the application of modern synthetic methodologies like flow chemistry and microwave-assisted synthesis to enhance reaction efficiency and scalability. As the demand for novel therapeutic agents continues to grow, the strategic application of versatile building blocks like 5-Aminoindan-1-one will undoubtedly play a pivotal role in the future of drug discovery and development.
References
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Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33965–33993. [Link]
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Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
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-
Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-61. [Link]
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Strategic N-Alkylation of 5-Aminoindan-1-one: Protocols for Medicinal Chemistry
An Application Note for Drug Development Professionals
Foundational Chemistry: Understanding 5-Aminoindan-1-one
A thorough understanding of the starting material is fundamental to successful synthesis. 5-Aminoindan-1-one is a bifunctional molecule whose reactivity is dictated by its two key functional groups.
Compound Profile:
-
Chemical Name: 5-Amino-2,3-dihydro-1H-inden-1-one
-
CAS Number: 3470-54-0[1]
-
Appearance: Typically an off-white to white crystalline solid.[1]
-
Melting Point: 184-186°C[1]
-
Solubility: Soluble in polar organic solvents like DMSO, ethanol, and methanol; sparingly soluble in water.[1]
Reactivity Insights: The synthetic utility of 5-aminoindan-1-one stems from the differential reactivity of its amino and carbonyl groups.
-
The Amino Group (C5-NH₂): This primary aromatic amine is a potent nucleophile. It readily participates in reactions such as acylation, diazotization, and, most relevantly, N-alkylation.[1] Its nucleophilicity is the basis for the protocols described herein.
-
The Carbonyl Group (C1=O): The ketone can undergo nucleophilic addition, a property leveraged in the reductive amination pathway where it first reacts with an amine to form an imine intermediate.[1]
Core Methodologies for N-Alkylation
The selective attachment of an alkyl group to the nitrogen atom can be achieved through several strategic approaches. The choice of method depends on the nature of the alkyl group to be introduced, the desired scale, and the avoidance of potential side reactions.
Reductive Amination: The Controlled Pathway
Reductive amination is a highly reliable and controlled method for synthesizing secondary amines.[3][4] It is often the preferred strategy because it virtually eliminates the risk of over-alkylation, a common issue where the secondary amine product reacts further to form a tertiary amine.[5] The process occurs in a one-pot sequence:
-
Imine Formation: The primary amine of 5-aminoindan-1-one reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. This reaction is typically catalyzed by a weak acid.
-
In-Situ Reduction: A mild reducing agent, selective for the imine C=N bond over the starting carbonyl C=O bond, is used to reduce the imine to the desired secondary amine.[3]
Direct Alkylation: The Classical Approach
This method involves the direct reaction of the amine's nucleophilic nitrogen with an electrophilic alkylating agent, typically an alkyl halide (R-X). The reaction is driven by a base, which deprotonates the amine to increase its nucleophilicity.
The primary challenge in direct alkylation is controlling the reaction to prevent the mono-alkylated product from reacting again, as the secondary amine product is often more nucleophilic than the starting primary amine.[5] Careful control of stoichiometry and slow addition of the alkylating agent can mitigate this issue.[5]
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[6][7][8] 5-Aminoindan-1-one and its derivatives may be harmful if swallowed, inhaled, or in contact with skin.[8][9] Alkylating agents and strong bases like sodium hydride are hazardous and require careful handling.[6][7] Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the synthesis of N-benzyl-5-aminoindan-1-one as a representative example.
Materials:
-
5-Aminoindan-1-one (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoindan-1-one (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (~0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. An initial effervescence may be observed.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.[4][10]
Caption: Workflow for N-alkylation via Reductive Amination.
Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide
This protocol uses a strong base (NaH) in an aprotic solvent (THF), a combination known to be effective for N-alkylation.[11][12]
Materials:
-
5-Aminoindan-1-one (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl bromide (e.g., ethyl bromide or benzyl bromide, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5-aminoindan-1-one (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) in small portions. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0°C and add the alkyl bromide (1.1 eq) dropwise via a syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor progress by TLC.
-
Workup: Upon completion, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to isolate the pure N-alkylated product.[13]
Caption: Workflow for N-alkylation via Direct Alkylation.
Summary of Reaction Conditions
The following table provides a comparative overview of conditions for different N-alkylation strategies.
| Method | Alkylating Agent | Reagent/Base | Solvent | Temp (°C) | Typical Time (h) | Key Advantage |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, AcOH | DCE, DCM, THF | Room Temp | 12 - 24 | High selectivity, avoids over-alkylation.[3][4] |
| Direct Alkylation | Alkyl Bromides/Iodides | NaH | THF | 0 to RT | 16 - 24 | Strong base drives reaction to completion.[11][12] |
| Direct Alkylation | Alkyl Bromides/Iodides | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | RT to 80 | 8 - 24 | Milder conditions, easier handling than NaH.[14] |
| Buchwald-Hartwig | Aryl/Vinyl Halides | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 120 | 12 - 24 | Broad scope for C(sp²)-N bond formation.[15][16] |
Product Validation and Quality Control
Confirming the structure and purity of the final compound is a non-negotiable step. A combination of analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring. The product spot should have a different Rf value than the starting material and should stain appropriately.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structure elucidation.[17][18] In ¹H NMR, the disappearance of the broad -NH₂ signal and the appearance of new signals corresponding to the introduced alkyl group are key indicators. ¹³C and ¹H-¹⁵N HMBC NMR can provide further unambiguous confirmation of N-alkylation over O-alkylation of the enol form.[19]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single major peak indicates a high degree of purity.[20][21]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Poor leaving group on alkyl halide; Insufficiently strong base; Steric hindrance. | Use an alkyl iodide instead of bromide/chloride. For direct alkylation, ensure the base is strong enough (e.g., NaH). For sterically hindered substrates, consider higher temperatures or a more powerful method like Buchwald-Hartwig amination.[5] |
| Over-alkylation (Direct Method) | Secondary amine product is more reactive than the primary amine. | Use a large excess of the starting 5-aminoindan-1-one. Add the alkylating agent slowly using a syringe pump to maintain a low concentration. Switch to the reductive amination protocol, which is not prone to this issue.[5] |
| Complex Mixture of Products | Side reactions, decomposition. | Ensure an inert atmosphere is maintained, especially when using strong bases like NaH. Use anhydrous solvents to prevent quenching of reagents. Lowering the reaction temperature may improve selectivity. |
References
- Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. (2025). Google AI Search Grounding API.
- 5-Aminoindan - Safety D
- SAFETY DATA SHEET - Indan-5-amine. (2025). Fisher Scientific.
- Safety Data Sheet - (1R,2R)-2-Aminoindan-1-ol hydrochloride. (n.d.). AK Scientific, Inc.
- 5-Aminoindan-1-one. (n.d.). Sigma-Aldrich.
- Safety Data Sheet. (2015).
- SAFETY DATA SHEET - 5-Aminoindane. (2024). Fisher Scientific.
- Buchwald–Hartwig amin
- 5-Aminoindan-1-one. (n.d.).
- Reductive amin
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. (2020).
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed.
- Technical Support Center: N-Alkylation of Arom
- Application Notes and Protocols for N-Alkylation of 7-Aminoindole. (2025). BenchChem.
- HPLC, a modular technique that complements NMR. (n.d.). SPECIFIC POLYMERS.
- Application Notes and Protocols for N-1 and N-2 Alkyl
- Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- NMR methods for the analysis of mixtures. (n.d.).
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (2025). BenchChem.
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Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Aminoindan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic utilization of 5-Aminoindan-1-one as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Moving beyond a mere recitation of procedures, this document provides in-depth technical protocols, explains the underlying chemical principles, and presents a curated collection of biological activity data. It is designed to empower researchers in medicinal chemistry and drug discovery to leverage the unique chemical properties of 5-Aminoindan-1-one for the development of novel therapeutic agents. The protocols herein are presented as self-validating systems, grounded in established scientific literature, to ensure reproducibility and success in the laboratory.
Introduction: The Strategic Value of the 5-Aminoindan-1-one Scaffold
5-Aminoindan-1-one is a bicyclic aromatic ketone that has garnered significant interest in medicinal chemistry. Its rigid indanone core provides a well-defined three-dimensional structure, which can be crucial for specific interactions with biological targets. The presence of two key functional groups, a primary aromatic amine at the 5-position and a ketone at the 1-position, offers orthogonal handles for chemical modification, making it an ideal starting point for the construction of diverse molecular architectures.
The amino group serves as a versatile nucleophile, readily participating in reactions such as Schiff base formation, acylation, and alkylation. This allows for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR). The ketone functionality can be targeted for reactions like aldol condensations, reductions, and the formation of heterocyclic rings. This dual reactivity, combined with the inherent biological relevance of the indane nucleus found in numerous natural products and pharmaceuticals, positions 5-Aminoindan-1-one as a privileged scaffold in drug discovery.
Derivatives of 5-Aminoindan-1-one have shown a broad spectrum of biological activities, including but not limited to, cholinesterase inhibition for the potential treatment of Alzheimer's disease, antimicrobial effects against various pathogens, and anti-inflammatory properties.[1][2][3] This guide will provide detailed protocols for the synthesis of key classes of bioactive molecules derived from this valuable starting material.
Synthetic Strategies and Protocols
This section provides detailed, step-by-step protocols for the synthesis of bioactive molecules from 5-Aminoindan-1-one. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic process.
Synthesis of Bioactive Schiff Bases: A Gateway to Diverse Functionalities
The formation of a Schiff base (imine) by reacting the primary amino group of 5-Aminoindan-1-one with an aldehyde or ketone is a robust and straightforward method to introduce significant structural diversity. The resulting imine bond can be a pharmacophore in itself or can be further modified, for example, by reduction to a secondary amine. Schiff bases derived from various heterocyclic and aromatic aldehydes have demonstrated significant biological activities, including antimicrobial and anti-inflammatory effects.[1][4][5]
-
Solvent: Ethanol or methanol are commonly used as they are good solvents for both the amine and the aldehyde, and they facilitate the removal of the water byproduct, driving the reaction to completion.
-
Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Reaction Conditions: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step of the carbinolamine intermediate to form the stable imine.
Caption: General workflow for the synthesis of Schiff bases from 5-Aminoindan-1-one.
Materials:
-
5-Aminoindan-1-one
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-Aminoindan-1-one (1.0 mmol) in 20 mL of absolute ethanol with gentle warming if necessary.
-
To this solution, add the substituted aromatic aldehyde (1.1 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction (disappearance of the starting amine), allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure Schiff base derivative.
-
Dry the purified product in a vacuum oven.
N-Acylation: Introducing Amide Functionality for Enhanced Bioactivity
N-acylation of the amino group of 5-Aminoindan-1-one is a fundamental transformation that introduces an amide linkage. This modification can significantly alter the physicochemical properties of the parent molecule, such as its lipophilicity and hydrogen bonding capacity, which are critical for drug-like properties. N-acylated derivatives have been explored as potential anticancer and anti-inflammatory agents.[6] The choice of acylating agent can introduce a wide range of functionalities, from simple alkyl chains to complex heterocyclic moieties.
-
Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and are commonly used for efficient acylation.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the highly reactive acylating agent.
-
Temperature: The reaction is often carried out at 0 °C initially to control the exothermic nature of the reaction and then allowed to warm to room temperature to ensure complete conversion.
Caption: Workflow for the N-acylation of 5-Aminoindan-1-one.
Materials:
-
5-Aminoindan-1-one
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
-
Standard laboratory glassware
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Aminoindan-1-one (1.0 mmol) in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol) to the solution with stirring.
-
Slowly add the acyl chloride or acid anhydride (1.1 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-acylated product.
Synthesis of Heterocyclic Derivatives: Building Complexity for Novel Activities
The dual functionality of 5-Aminoindan-1-one allows for its use as a precursor in the synthesis of more complex heterocyclic systems. For instance, the amino group can be diazotized and coupled, or it can participate in cyclization reactions with bifunctional reagents. The ketone can undergo condensation reactions to form fused heterocyclic rings. These more complex molecules can exhibit unique biological activities.
This protocol describes a potential route to a fused pyrazole derivative, which are known to possess a wide range of biological activities, including as kinase inhibitors.
Materials:
-
5-Aminoindan-1-one
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Sodium acetate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Diazotization: In a beaker, dissolve 5-Aminoindan-1-one (1.0 mmol) in a mixture of concentrated HCl (2 mL) and water (5 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise to the amine solution with vigorous stirring, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Coupling: In a separate beaker, dissolve ethyl acetoacetate (1.0 mmol) and sodium acetate (3.0 mmol) in ethanol (10 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from step 2 to the ethyl acetoacetate solution with constant stirring. A colored precipitate should form.
-
Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for another 2 hours.
-
Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Cyclization (Fischer Indole Synthesis Analogue): The intermediate from the previous step can be cyclized to the pyrazole derivative by heating in a high-boiling point solvent like glacial acetic acid or by using a dehydrating agent. (This step would require further optimization and is presented as a general strategy).
-
Purify the final product by recrystallization or column chromatography.
Data Presentation: Biological Activities of 5-Aminoindan-1-one Derivatives
The following tables summarize the biological activities of various derivatives synthesized from 5-Aminoindan-1-one, as reported in the scientific literature.
Table 1: Antimicrobial Activity of 5-Aminoindan-1-one Schiff Base Derivatives
| Compound ID | Substituent on Aldehyde | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | 4-Chloro | Escherichia coli | 62.5 | [3] |
| SB-2 | 4-Methoxy | Staphylococcus aureus | 62.5 | [3] |
| SB-3 | 4-Nitro | Escherichia coli | 250 | [3] |
| SB-4 | Unsubstituted (Benzaldehyde) | Escherichia coli | 62.5 | [3] |
Table 2: Cholinesterase Inhibitory Activity of Indanone Derivatives
| Compound ID | Structure/Modification | Target Enzyme | IC50 (µM) | Reference |
| Donepezil Analogue 1 | N-benzylpiperidine side chain | Acetylcholinesterase (AChE) | 0.016 | [7] |
| Donepezil Analogue 2 | N-benzylpiperidine side chain | Butyrylcholinesterase (BChE) | 0.11 | [7] |
| Schiff Base 3j | (from 4-diethylamino-2-hydroxybenzaldehyde) | AChE | 2.05 | [1] |
| Schiff Base 3j | (from 4-diethylamino-2-hydroxybenzaldehyde) | BChE | 5.77 | [1] |
Table 3: Anti-inflammatory Activity of Indazole and Aminoindazole Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) Inhibition | 12.32 | [2] |
| Indazole | Cyclooxygenase-2 (COX-2) Inhibition | 23.42 | [2] |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) Inhibition | 19.22 | [2] |
| 5-Aminoindazole | Interleukin-1β (IL-1β) Inhibition | 220.46 | [2] |
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.
Mechanism of Schiff Base Formation
The formation of a Schiff base is a two-step process:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine.
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair on the nitrogen then pushes out the water molecule, forming a double bond between the carbon and nitrogen, resulting in the final imine product.
Caption: Detailed mechanism of Schiff base formation.
Conclusion
5-Aminoindan-1-one is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Its dual functionality allows for the facile introduction of diverse chemical moieties through well-established synthetic transformations such as Schiff base formation and N-acylation. The resulting derivatives have demonstrated promising biological activities, including antimicrobial, cholinesterase inhibitory, and anti-inflammatory effects. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of new chemical space around the 5-Aminoindan-1-one scaffold, ultimately contributing to the discovery of novel therapeutic agents.
References
-
Efficient Synthesis and Discovery of Schiff Bases as Potent Cholinesterase Inhibitors. Medicinal Chemistry, 2016 , 12(6), 555-565. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 2015 , 9(11), FF01-FF04. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmaceutical and Drug Development, 2024 , 3(2). [Link]
-
An Overview on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 2022 , 11(2), 191. [Link]
-
Synthesis and anti-inflammatory activity study of Schiff bases complexes. Journal of Global Pharma Technology, 2018 , 10(8), 5628-5633. [Link]
-
Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development, 2020 , 8(5), 72-74. [Link]
-
Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. Journal of the Korean Chemical Society, 2012 , 56(3), 326-331. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 1999 , 42(21), 4319-4331. [Link]
-
Synthesis, In Vitro Cholinesterase Inhibition, Molecular Docking, Density Functional Theory Analysis of Benzimidazole Based Hydrazone Schiff Bases. Journal of Molecular Structure, 2023 , 1286, 135548. [Link]
-
Novel NSAID 1-acyl-4-cycloalkyl/arylsemicarbazides and 1-acyl-5-benzyloxy/hydroxy carbamoylcarbazides as potential anticancer agents and antioxidants. European Journal of Medicinal Chemistry, 2012 , 57, 211-221. [Link]
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- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminoindan-1-one in the development of mGluR antagonists
Application Notes & Protocols
Topic: 5-Aminoindan-1-one in the Development of Metabotropic Glutamate Receptor (mGluR) Antagonists
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Modulating Glutamatergic Neurotransmission
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), orchestrating a vast array of physiological processes. Its actions are mediated by two main classes of receptors: ionotropic (iGluRs) and metabotropic (mGluRs). While iGluRs form ion channels for rapid synaptic transmission, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic plasticity through slower, more nuanced signaling cascades.[1][2] This modulatory role makes mGluRs highly attractive targets for therapeutic intervention in a spectrum of neurological and psychiatric disorders, including anxiety, depression, Parkinson's disease, and schizophrenia.[1][3][4][5]
The mGluR family is divided into three groups based on sequence homology, pharmacology, and signal transduction pathways[6]:
-
Group I (mGluR1, mGluR5): Coupled to Gq/G11 proteins, their activation stimulates phospholipase C (PLC), leading to phosphoinositide (PI) hydrolysis and intracellular calcium mobilization.[6][7]
-
Group II (mGluR2, mGluR3): Coupled to Gi/Go proteins, they inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[6]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/Go, they too inhibit cAMP formation.[6]
Antagonists that can selectively block specific mGluR subtypes are invaluable tools for dissecting these pathways and represent promising therapeutic leads.[3][5] This guide focuses on the utility of the 5-aminoindan-1-one scaffold as a core structural motif for the rational design of novel mGluR antagonists.
The 5-Aminoindan-1-one Scaffold: A Privileged Structure for mGluR Ligand Design
The development of subtype-selective mGluR ligands has been a significant challenge. Early antagonists, often based on phenylglycine derivatives, suffered from low potency or poor selectivity.[6][8] The introduction of conformationally constrained scaffolds, such as the indane ring system, marked a pivotal advancement. By rigidifying the molecule, the indane backbone limits the number of accessible conformations, effectively "locking" the pharmacophore into a bioactive shape that can enhance binding affinity and selectivity for the target receptor.
The compound 1-Aminoindan-1,5-dicarboxylic acid (AIDA) , a rigid analog of carboxyphenylglycine, stands as a testament to this strategy. AIDA was one of the first compounds identified as a potent, selective, and competitive antagonist of the mGluR1 subtype.[9] Its discovery highlighted the power of using the aminoindan core to develop subtype-selective probes. The 5-aminoindan-1-one structure provides a versatile chemical starting point for creating a diverse library of AIDA analogs and other novel antagonists, allowing for systematic exploration of the structure-activity relationship (SAR) at various mGluR subtypes.
Part A: Synthesis of Aminoindan-Based mGluR Antagonists
The synthesis of mGluR antagonists from the 5-aminoindan-1-one scaffold involves multi-step organic chemistry procedures. The following protocol provides a representative, generalized pathway for the synthesis of an AIDA-like compound, which researchers can adapt based on their specific target molecule.
Experimental Workflow: From Scaffold to Purified Antagonist
This diagram outlines the logical progression from the starting material to the final, characterized compound ready for biological evaluation.
Caption: General workflow for the synthesis and purification of aminoindan-derived mGluR antagonists.
Protocol 1: Generalized Synthesis of a 1-Aminoindan-1-carboxylic Acid Derivative
Causality Note: This protocol exemplifies a common route, such as a Strecker or Bucherer-Bergs reaction, to introduce the critical α-amino acid functionality at the C1 position of the indanone ring. The choice of protecting groups and specific reagents is crucial for yield and purity and must be optimized for each unique analog.
Materials:
-
5-Nitroindan-1-one (can be synthesized from indan-1-one)
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH4Cl)
-
Hydrochloric acid (HCl)
-
Tin(II) chloride (SnCl2) or catalytic hydrogenation setup (e.g., H2, Pd/C)
-
Standard organic solvents (e.g., ethanol, methanol, diethyl ether)
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
-
Synthesis of the Aminonitrile Intermediate (Strecker Reaction):
-
In a well-ventilated fume hood, dissolve 5-nitroindan-1-one in an appropriate solvent like ethanol.
-
Add an aqueous solution of potassium cyanide, followed by an aqueous solution of ammonium chloride.
-
Stir the reaction mixture at room temperature for 24-48 hours. The ketone is converted in situ to an imine, which is then attacked by the cyanide ion to form the α-aminonitrile.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Hydrolysis of the Nitrile:
-
Treat the crude α-aminonitrile from the previous step with a strong acid, such as concentrated HCl.
-
Heat the mixture under reflux for several hours (typically 4-12 hours). This step hydrolyzes the nitrile group to a carboxylic acid.
-
After cooling, the resulting amino acid may precipitate. Collect the solid by filtration or concentrate the solution.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitro-substituted amino acid in concentrated HCl.
-
Add a solution of tin(II) chloride (SnCl2) in concentrated HCl dropwise while cooling the mixture in an ice bath. This is a classic method for reducing aromatic nitro groups to amines.
-
Alternatively, use catalytic hydrogenation (H2 gas with a Palladium on carbon catalyst) in a solvent like methanol for a cleaner reduction.
-
Stir the reaction until the reduction is complete (monitor by TLC).
-
Work up the reaction mixture appropriately to isolate the final product, 5-amino-1-aminoindan-1-carboxylic acid. This often involves neutralization and purification by crystallization or chromatography.
-
-
Purification and Characterization:
-
Purify the final compound using techniques such as recrystallization or High-Performance Liquid Chromatography (HPLC).
-
Confirm the structure and purity of the synthesized antagonist using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Part B: Pharmacological Evaluation of Novel Antagonists
Once synthesized and purified, the novel compounds must be evaluated for their activity at the target mGluR subtypes. This involves a series of in vitro assays to determine potency (e.g., IC50), selectivity, and mechanism of action (e.g., competitive vs. non-competitive/allosteric).
mGluR Signaling Pathways & Assay Principles
The choice of assay is dictated by the G-protein coupling of the mGluR subtype being investigated.
Caption: Differential signaling pathways of mGluR groups and the corresponding points of measurement for in vitro assays.
Protocol 2: Calcium Mobilization Assay for Group I mGluR Antagonists
This assay is a high-throughput method to screen for antagonists of mGluR1 and mGluR5. It measures the inhibition of agonist-induced intracellular calcium release.[10][11]
Materials:
-
HEK293 or CHO cells stably expressing the human or rat mGluR1 or mGluR5 subtype.
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates.
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye.
-
Assay Buffer (e.g., HBSS supplemented with 20 mM HEPES).
-
Probenecid (to prevent dye leakage).
-
A known Group I mGluR agonist (e.g., Glutamate, DHPG).
-
Test compounds (synthesized aminoindan derivatives).
-
A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).
Step-by-Step Methodology:
-
Cell Plating: 24 hours prior to the assay, seed the mGluR-expressing cells onto the poly-D-lysine coated microplates at an appropriate density (e.g., 25,000 cells/well for a 96-well plate).[10]
-
Dye Loading: On the day of the assay, remove the culture medium. Add assay buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid to each well. Incubate for 1 hour at 37°C.[10]
-
Compound Pre-incubation: Wash the wells with assay buffer to remove excess dye. Add solutions of your test compounds (the aminoindan derivatives) at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control antagonist. Incubate for 30 minutes at 37°C.[10]
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Set the instrument to record fluorescence intensity over time.
-
Agonist Injection and Data Acquisition: Inject a pre-determined concentration of the agonist (typically an EC80 concentration to ensure a robust signal) into each well while continuously recording fluorescence. The agonist will bind to mGluRs, triggering calcium release and a sharp increase in fluorescence in control wells.
-
Data Analysis: The antagonist activity is measured by the reduction in the peak fluorescence signal in the presence of the test compound compared to the vehicle control. Calculate the percent inhibition for each concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Protocol 3: cAMP Accumulation Assay for Group II/III mGluR Antagonists
This assay measures the ability of a compound to block the agonist-induced inhibition of cAMP production, making it suitable for characterizing antagonists of mGluR2, 3, 4, 6, 7, and 8.[12]
Materials:
-
CHO cells stably expressing the target Group II or III mGluR subtype.
-
A known agonist for the target receptor (e.g., L-AP4 for mGluR7).[12]
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
Step-by-Step Methodology:
-
Cell Stimulation: Seed cells in a suitable microplate. On the day of the assay, pre-incubate the cells with various concentrations of your test antagonist for 15-30 minutes.
-
Agonist and Forskolin Addition: Add a mixture of the mGluR agonist (at its EC80 concentration) and forsklin to the wells. The forskolin will stimulate cAMP production, while the agonist will inhibit it. The antagonist should reverse this inhibition.
-
Lysis and Detection: After a defined incubation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced will be low in the agonist-only control and higher in the presence of an effective antagonist. Calculate the IC50 of the antagonist by plotting the cAMP concentration against the antagonist concentration.
Structure-Activity Relationship (SAR) and Data Interpretation
The data gathered from these assays will allow you to build a structure-activity relationship profile for your novel compounds.
Table 1: Pharmacological Profile of the Prototypical Aminoindan Antagonist, AIDA
This table summarizes published data for 1-aminoindan-1,5-dicarboxylic acid (AIDA), demonstrating its selectivity for mGluR1.[9] This serves as a benchmark for newly synthesized analogs.
| Receptor Subtype | Assay Type | Functional Effect | Potency (pA2 / IC50) |
| mGluR1a | Phosphoinositide Hydrolysis | Competitive Antagonist | pA2 = 4.21 |
| mGluR5a | Phosphoinositide Hydrolysis | Weak Antagonist | Much weaker than at mGluR1a |
| mGluR2 | cAMP Accumulation | No antagonist effect; modest agonist at high concentrations | > 1 mM |
Data sourced from Moroni et al., 1997.[9]
Visualizing SAR on the Aminoindan Scaffold
Systematic modification of the 5-aminoindan-1-one core can be used to probe the binding pocket of different mGluR subtypes and optimize for potency and selectivity.
Caption: Key modification points on the aminoindan scaffold for SAR exploration. R¹, R², and R³ represent positions for chemical diversification.
Interpreting Your Results:
-
Potency: A lower IC50 or higher pA2 value indicates a more potent compound.
-
Selectivity: Compare the potency of your compounds across a panel of mGluR subtype assays. A compound is considered selective if it is significantly more potent (e.g., >100-fold) at one subtype over others.
-
Mechanism: Schild analysis in functional assays can determine if the antagonism is competitive (binding at the same site as the agonist) or non-competitive/allosteric (binding at a different site).[13]
Conclusion
The 5-aminoindan-1-one scaffold is a validated and highly valuable starting point for the design and synthesis of potent and selective mGluR antagonists. Its rigid structure provides a conformational advantage that has been successfully exploited to create tool compounds like AIDA, which was instrumental in elucidating the role of mGluR1. By employing the synthetic strategies and pharmacological evaluation protocols detailed in these notes, researchers can systematically explore the chemical space around this privileged core. This rational drug design approach holds significant promise for developing novel chemical probes to study glutamate signaling and for discovering next-generation therapeutics for a wide range of CNS disorders.
References
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Ishida, M., et al. (1993). Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes. PubMed Central. Available at: [Link]
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Gregory, K. J., et al. (2019). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. PubMed Central. Available at: [Link]
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Hopper, A. T., et al. (2011). Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. PubMed Central. Available at: [Link]
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Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. PubMed. Available at: [Link]
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Wang, T., et al. (2015). Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists. MDPI. Available at: [Link]
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O'Leary, D. M., et al. (2004). Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors. PubMed Central. Available at: [Link]
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Suzuki, G., et al. (2007). In vitro pharmacological characterization of novel isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. PubMed. Available at: [Link]
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Nikiforuk, A. (2015). Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction. PubMed. Available at: [Link]
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O'Leary, D. M., et al. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. PubMed Central. Available at: [Link]
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BioWorld. (2001). Metabotropic glutamate receptor antagonists and their use. BioWorld. Available at: [Link]
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Rodriguez, A. L., et al. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PubMed Central. Available at: [Link]
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Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. PubMed Central. Available at: [Link]
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Sharma, S., et al. (2008). Synthesis and SAR of a mGluR5 allosteric partial antagonist lead: unexpected modulation of pharmacology with slight structural modifications to a 5-(phenylethynyl)pyrimidine scaffold. PubMed. Available at: [Link]
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Gasparini, F., et al. (2008). mGluR5 antagonists: discovery, characterization and drug development. PubMed. Available at: [Link]
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Strasser, U., et al. (1998). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. NCBI Bookshelf. Available at: [Link]
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O'Leary, D. M., & Faden, A. I. (2006). Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP. PubMed Central. Available at: [Link]
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Naie, K., & Manahan-Vaughan, D. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. National Institutes of Health. Available at: [Link]
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Zhang, Y., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv. Available at: [Link]
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Zhang, Y., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central. Available at: [Link]
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Wang, H., & Zhan, M. (2021). Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective. PubMed Central. Available at: [Link]
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Application Notes & Protocols: Derivatization of 5-Aminoindan-1-one for Biological Screening
Abstract
The 1-indanone framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal starting point for drug discovery campaigns. This guide focuses on 5-aminoindan-1-one, a versatile building block possessing two distinct, chemically addressable functional groups: a nucleophilic aromatic amine at the C5 position and an electrophilic ketone at the C1 position.[3] This dual reactivity allows for the systematic and combinatorial synthesis of diverse compound libraries. We present detailed protocols for the derivatization of these sites through common and robust synthetic transformations, including N-acylation, Schiff base formation, and reductive amination. The goal is to provide researchers, scientists, and drug development professionals with a practical framework for generating novel chemical entities based on the 5-aminoindan-1-one core for subsequent biological screening.
The Strategic Value of the 5-Aminoindan-1-one Scaffold
The power of the 5-aminoindan-1-one scaffold lies in its inherent modularity. The primary amine and the ketone serve as orthogonal handles for introducing chemical diversity. By systematically modifying these two positions, a researcher can rapidly explore the structure-activity relationship (SAR) of a compound series. This exploration is crucial for optimizing properties such as target potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Derivatives of the aminoindane core have demonstrated a wide range of biological activities, including inhibition of acetylcholinesterase for potential Alzheimer's therapy and antibacterial effects, highlighting the scaffold's therapeutic potential.[4][5][6][7]
Figure 1: Strategic derivatization points on the 5-aminoindan-1-one scaffold.
Derivatization at the C5-Amino Group: N-Acylation
Scientific Rationale: N-acylation is a fundamental transformation in medicinal chemistry used to convert a primary or secondary amine into an amide.[8][9] This modification has profound effects on a molecule's properties:
-
Hydrogen Bonding: It replaces a hydrogen bond donor (the amine) with a hydrogen bond acceptor (the amide carbonyl), altering potential interactions with a biological target.
-
Steric Profile: The introduction of an acyl group allows for the exploration of steric hindrance, which can enhance selectivity or potency.
-
Electronic Properties: The electron-withdrawing nature of the carbonyl group reduces the basicity of the nitrogen atom.
-
Diversity: A vast number of commercially available carboxylic acids and their activated derivatives (e.g., acyl chlorides, anhydrides) can be used, providing a straightforward path to a large library of analogues.
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 5-Aminoindan-1-one Derivatives
Introduction: The Strategic Importance of 5-Aminoindan-1-one Scaffolds
5-Aminoindan-1-one and its derivatives represent a class of pivotal chemical intermediates, particularly within the pharmaceutical and agrochemical industries.[1][2] The rigid, bicyclic indanone framework, coupled with the versatile amino functionality, provides a unique structural motif present in a variety of biologically active molecules.[3][4][5][6] These compounds have been investigated for their potential in treating neurodegenerative diseases, as well as for their antiviral, anti-inflammatory, and anticancer properties.[2][4] The successful and efficient scale-up of the synthesis of these derivatives is therefore a critical endeavor for researchers and professionals in drug development, demanding robust, safe, and economically viable synthetic routes.
This comprehensive guide provides detailed application notes and protocols for the multi-step, large-scale synthesis of 5-aminoindan-1-one derivatives. We will delve into the critical aspects of each synthetic transformation, from the construction of the indanone core to the final introduction of the key amino group, with a strong emphasis on the practical considerations for scaling up production.
Overall Synthetic Strategy: A Three-Pronged Approach
The most common and industrially viable pathway to 5-aminoindan-1-one derivatives involves a three-stage process. This strategy is designed to build the molecule in a logical sequence, allowing for purification and characterization at intermediate stages, which is crucial for ensuring the quality of the final product.
Caption: High-level overview of the synthetic pathway to 5-aminoindan-1-one derivatives.
Part 1: Forging the Bicyclic Core: Scale-Up of Intramolecular Friedel-Crafts Acylation
The construction of the indanone skeleton is most effectively achieved through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropionic acid or its corresponding acyl chloride.[4][7][8] The choice between these two precursors often depends on the desired reaction conditions and the scale of the synthesis.
Methodology Comparison: Direct Cyclization vs. Acyl Chloride Route
| Feature | Direct Cyclization of 3-Arylpropionic Acids | Cyclization of 3-Arylpropionyl Chlorides |
| Reagents | Strong Brønsted or Lewis acids (e.g., polyphosphoric acid, triflic acid) | Thionyl chloride or oxalyl chloride, followed by a Lewis acid (e.g., AlCl₃) |
| Conditions | Often requires high temperatures[7] | Milder reaction conditions |
| Byproducts | Water[7] | Corrosive byproducts (e.g., HCl, SO₂)[4] |
| Scale-Up Suitability | Can be challenging due to harsh conditions and viscous reaction mixtures. | Generally more amenable to scale-up due to milder conditions and better reaction control. |
Workflow for Friedel-Crafts Acylation (Acyl Chloride Route)
Caption: Experimental workflow for the synthesis of the indanone core via the acyl chloride route.
Protocol 1: Gram-Scale Synthesis of 1-Indanone
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). At 0 °C, slowly add thionyl chloride (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[4]
-
Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C. To this suspension, add a solution of the crude 3-phenylpropionyl chloride in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours.
-
Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-indanone.[4]
Part 2: Strategic Nitration and Paramount Safety Considerations
The introduction of a nitro group onto the aromatic ring of the indanone core is a critical step, as this group will be subsequently reduced to the desired amine. This electrophilic aromatic substitution is typically achieved using a mixture of nitric acid and sulfuric acid. However, nitration reactions are notoriously exothermic and can be hazardous if not properly controlled, especially at a large scale.[9][10][11]
Safety First: Managing Exothermic Nitration Reactions
| Safety Parameter | Rationale and Mitigation Strategy |
| Temperature Control | Nitration is highly exothermic. A runaway reaction can occur if the rate of heat generation exceeds the rate of heat removal.[3][9] Mitigation: Employ a jacketed reactor with efficient cooling, add the nitrating agent dropwise, and continuously monitor the internal temperature.[3] |
| Agitation | Inadequate mixing can lead to localized "hot spots" and an increased risk of a runaway reaction.[3] Mitigation: Use a powerful overhead stirrer to ensure vigorous and uniform agitation throughout the reaction. |
| Reagent Addition | The order and rate of addition are critical. Mitigation: Always add the nitric acid to the sulfuric acid, and then add this mixed acid to the substrate solution slowly. |
| Personal Protective Equipment (PPE) | Mixed acid is extremely corrosive and a strong oxidizing agent.[3][12] Mitigation: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] All operations should be conducted in a chemical fume hood.[3][12] |
| Quenching | Quenching a nitration reaction should be done with extreme caution.[3] Mitigation: Slowly pour the reaction mixture onto a large excess of ice with vigorous stirring. |
digraph "nitration_safety" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [color="#EA4335", penwidth=2];Nitration [label="Large-Scale Nitration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="Strict Temperature Control\n(< 10 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Agitation [label="Vigorous Agitation", fillcolor="#F1F3F4", fontcolor="#202124"]; Addition [label="Slow, Controlled Addition\nof Nitrating Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Careful Quenching\non Ice", fillcolor="#F1F3F4", fontcolor="#202124"]; PPE [label="Appropriate PPE\n(Gloves, Goggles, Face Shield)", fillcolor="#F1F3F4", fontcolor="#202124"];
Nitration -> Temp; Nitration -> Agitation; Nitration -> Addition; Nitration -> Quench; Nitration -> PPE; }
Caption: Critical safety considerations for the scale-up of nitration reactions.
Protocol 2: Synthesis of 5-Nitroindan-1-one
-
Preparation of Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice-salt bath.
-
Nitration Reaction: Dissolve 1-indanone (1.0 eq) in concentrated sulfuric acid in a jacketed reactor and cool the solution to 0-5 °C. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring and Work-up: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC. Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude 5-nitroindan-1-one can be further purified by recrystallization from a suitable solvent such as ethanol.
Part 3: The Final Transformation: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is the final key step in the synthesis of 5-aminoindan-1-one. Several methods are available for this transformation, with the choice of reducing agent being dependent on factors such as substrate compatibility, cost, and scalability.[13][14]
Comparison of Common Reduction Methods
| Reducing Agent | Advantages | Disadvantages | Scale-Up Considerations |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High yields, clean reaction, neutral pH conditions.[14][15] | Potential for dehalogenation of aryl halides; requires specialized high-pressure equipment.[15] | Excellent for large-scale production, but requires significant capital investment for hydrogenation reactors. |
| Metal/Acid (e.g., Fe/HCl, SnCl₂/HCl) | Inexpensive and readily available reagents.[14] | Often requires stoichiometric amounts of metal, leading to large amounts of waste; acidic conditions may not be suitable for all substrates. | Can be challenging to manage on a large scale due to heterogeneous nature and waste disposal. |
| Sodium Sulfide (Na₂S) | Can be useful for substrates incompatible with hydrogenation or acidic conditions; can sometimes selectively reduce one nitro group in the presence of others.[15] | Can generate toxic H₂S gas; may not be suitable for aliphatic nitro groups.[15] | Requires careful handling due to the potential for H₂S evolution. |
Protocol 3: Catalytic Hydrogenation of 5-Nitroindan-1-one
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with 5-nitroindan-1-one (1.0 eq), palladium on carbon (10% w/w, 5 mol%), and a suitable solvent such as ethanol or ethyl acetate.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 40-50 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and by periodically analyzing samples by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoindan-1-one.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[1]
Part 4: Ensuring Quality: Purification and Analytical Characterization
For applications in drug development, the purity of the final 5-aminoindan-1-one derivative is of utmost importance.
-
Purification: Recrystallization is the most common and scalable method for purifying the final product. Column chromatography may be employed for smaller scales or for the removal of closely related impurities.
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final compound and for monitoring reaction progress.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the final product and intermediates.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Amino Acid Analysis: Can be adapted for the quantification and chiral purity assessment of aminoindan derivatives.[17]
-
Conclusion
The scale-up synthesis of 5-aminoindan-1-one derivatives is a well-established but technically demanding process. Success hinges on a thorough understanding of the underlying chemistry of each step, meticulous control of reaction parameters, and an unwavering commitment to safety, particularly during the nitration stage. By carefully selecting the appropriate reagents and conditions, and by implementing robust process controls, researchers and drug development professionals can efficiently and safely produce these valuable compounds on a large scale.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
- ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters.
- Unknown. (n.d.). NITRIC ACID SAFETY.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- National Institutes of Health. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors.
- Royal Society of Chemistry. (n.d.). Superacid Mediated Intramolecular Condensation: Facile Synthesis of Indenones and Indanones.
- ResearchGate. (n.d.). Synthesis of indanone derivatives 164 and 167.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Benchchem. (2025). Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- University of Liverpool. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.
- PubMed. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents.
- Green Chemistry (RSC Publishing). (n.d.). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde.
- ResearchGate. (n.d.). Synthesis of indanone-based α-amino acids 121.
- Google Patents. (n.d.). Process for the synthesis of propargylated aminoindan derivatives.
- Dalton Transactions (RSC Publishing). (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- PubMed Central. (n.d.). Synthetic Aminoindanes: A Summary of Existing Knowledge.
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
- PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- PubMed. (n.d.). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist.
- ACS Publications. (n.d.). The Synthesis of Derivatives of 1-Indanone and Indenone.
- Google Patents. (n.d.). Process for the preparation of enatiomerically pure 1-aminoindan.
- EPO. (n.d.). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN.
- Unknown. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION.
- Sigma-Aldrich. (n.d.). 5-Aminoindan 95 24425-40-9.
- PubMed. (n.d.). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity.
- National Institutes of Health. (2022). Development of a one-step analysis method for several amino acids using a microfluidic paper-based analytical device.
- ChemicalBook. (n.d.). 1-Aminoindan synthesis.
- Springer. (n.d.). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent).
- Google Patents. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane.
- Google Patents. (n.d.). A process for the preparation of (R)-1-aminoindanes.
- Wikipedia. (n.d.). Substituted phenethylamine.
- ResearchGate. (2025). Rapid one-step protein purification from plant material using the eight-amino acid StrepII epitope.
- MDPI. (n.d.). Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure.
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Application Notes & Protocols: The Use of 5-Aminoindan-1-one in Solid-Phase Organic Synthesis
Abstract
This guide provides a comprehensive overview and detailed protocols for utilizing 5-Aminoindan-1-one as a versatile scaffold in solid-phase organic synthesis (SPOS). 5-Aminoindan-1-one is a privileged structural motif found in numerous biologically active compounds, making it an attractive starting point for the generation of combinatorial libraries in drug discovery.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis and practical, field-proven methodologies for its successful implementation in a laboratory setting. We will cover the strategic immobilization of the scaffold, on-resin chemical modifications, reaction monitoring, and final cleavage from the solid support.
Introduction: The Strategic Value of the 5-Aminoindan-1-one Scaffold
The indane framework is a core component of various compounds with significant pharmacological activities.[2][3][4] 5-Aminoindan-1-one, in particular, offers a rigid bicyclic structure with two orthogonal functional handles: a nucleophilic aromatic amine and an electrophilic ketone.[5] This bifunctionality is exceptionally well-suited for solid-phase organic synthesis, a technique that streamlines the creation of large compound libraries by simplifying purification to mere filtration and washing steps.[6][7]
By anchoring the 5-aminoindan-1-one scaffold to a polymer resin, chemists can systematically explore chemical space by modifying the free functional group. This approach is central to modern combinatorial chemistry and facilitates the rapid synthesis and screening of novel molecules for therapeutic potential.[7][8] This guide explains the causality behind key experimental choices, ensuring protocols are robust and reproducible.
Physicochemical Properties of 5-Aminoindan-1-one
A thorough understanding of the scaffold's properties is critical for designing a successful solid-phase strategy.
| Property | Value | Significance in SPOS |
| CAS Number | 3470-54-0 | Unique identifier for procurement and safety data. |
| Molecular Formula | C₉H₉NO | Dictates molecular weight and elemental composition. |
| Molecular Weight | ~147.17 g/mol | Essential for calculating molar equivalents in reactions. |
| Appearance | White to off-white crystalline solid | Visual confirmation of starting material integrity.[5] |
| Melting Point | 184-186°C | Indicates purity and thermal stability.[5] |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH); sparingly soluble in water.[5] | Crucial for choosing appropriate solvents for immobilization and on-resin reactions to ensure proper resin swelling and reagent accessibility. |
| Key Functional Groups | Primary Aromatic Amine (C5), Ketone (C1) | Provides two distinct points for chemical modification or attachment to a solid support. |
The Solid-Phase Synthesis Workflow: A Conceptual Overview
The solid-phase synthesis strategy using 5-Aminoindan-1-one involves a logical sequence of steps, each requiring careful selection of reagents and conditions. The overall process is designed to build molecular complexity on the scaffold while it remains attached to the insoluble polymer bead, with the final, purified molecule being released only in the last step.
Experimental Protocols
These protocols provide a validated starting point for laboratory work. Researchers should optimize conditions based on their specific target molecules and available equipment.
Protocol 1: Immobilization via Reductive Amination
This protocol anchors the 5-Aminoindan-1-one scaffold to an amino-functionalized resin (e.g., Rink Amide MBHA) through its ketone moiety. This strategy leaves the C5-amino group free for subsequent derivatization.
Rationale: Reductive amination is a robust method for forming a stable secondary amine linkage. Using a hydride source that can be used in excess and easily washed away, such as sodium cyanoborohydride (NaBH₃CN), is ideal for solid-phase chemistry.
Materials:
-
Rink Amide MBHA resin (or similar amino-functionalized resin)
-
5-Aminoindan-1-one
-
Sodium cyanoborohydride (NaBH₃CN)
-
1% Acetic Acid (AcOH) in Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase reaction vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin (1.0 eq, e.g., 200 mg, 0.5 mmol/g loading) in the reaction vessel. Swell the resin in DMF (10 mL/g) for 30 minutes, then drain the solvent.
-
Pre-activation (Imine Formation): Dissolve 5-Aminoindan-1-one (5.0 eq) in 1% AcOH in DCM. Add this solution to the swollen resin. Agitate the mixture at room temperature for 4 hours. Drain the solvent.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove excess scaffold.
-
Reduction: Swell the resin in DMF. Add a solution of NaBH₃CN (10.0 eq) in DMF. Agitate the mixture at room temperature for 12 hours.
-
Final Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (5x).
-
Drying: Dry the resin under high vacuum for at least 4 hours.
-
Verification: Perform a Kaiser test (ninhydrin test) on a small sample of beads.[9][10] A negative result (yellow beads) indicates the successful consumption of the primary amines on the resin.
Protocol 2: On-Resin Derivatization (N-Acylation)
This protocol demonstrates the acylation of the free C5-amino group on the immobilized scaffold, a common step in building chemical libraries.
Rationale: Standard peptide coupling reagents provide a reliable and high-yielding method for forming amide bonds. Using an excess of the carboxylic acid and coupling reagents drives the reaction to completion, a key principle of solid-phase synthesis.[6]
Materials:
-
Immobilized 5-Aminoindan-1-one resin (from Protocol 1)
-
Carboxylic acid of choice (e.g., Acetic Acid, Benzoic Acid) (3.0 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
-
DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the resin (1.0 eq) in DMF for 30 minutes. Drain the solvent.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the carboxylic acid (3.0 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIPEA (6.0 eq) and vortex for 1 minute to pre-activate.
-
Coupling Reaction: Add the activated coupling cocktail to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete acylation of the amino group. If the test is positive (blue beads), repeat steps 2-4.
Protocol 3: Monitoring Solid-Phase Reactions
Effective monitoring is crucial for the success of multi-step solid-phase synthesis. It prevents the accumulation of deletion or incomplete sequences in the final product.
Rationale: Different tests provide complementary information. The Kaiser test is a rapid, qualitative test for free primary amines. For reactions not involving amines, or for quantitative assessment, cleaving a small amount of material for LC-MS analysis is the gold standard.[9][11]
| Method | Principle | Application | Reference |
| Kaiser (Ninhydrin) Test | Ninhydrin reacts with primary amines to produce a deep blue color (Ruhemann's purple). | Detects the presence/absence of free primary amines (e.g., after deprotection or incomplete coupling). | [10] |
| TNBS Test | 2,4,6-Trinitrobenzenesulfonic acid reacts with primary amines to give a red color. | Alternative to Kaiser test; useful for N-terminal proline where Kaiser test is weak. | N/A |
| Test Cleavage & LC-MS | A small aliquot of resin is treated with cleavage cocktail. The supernatant is analyzed by LC-MS. | Provides definitive mass data of the resin-bound species, confirming reaction success and identifying byproducts. | [9] |
| Gel-Phase FT-IR/NMR | Direct spectroscopic analysis of resin beads. | Non-destructive method for monitoring the appearance/disappearance of key functional groups (e.g., C=O stretch in IR).[11] | [11] |
Protocol 4: Cleavage from Resin and Deprotection
This final step liberates the synthesized molecule from the solid support. The choice of cleavage cocktail is critical and depends on the linker used for immobilization and any acid-labile protecting groups on the molecule.
Rationale: Strong acids like Trifluoroacetic Acid (TFA) are required to cleave common linkers like Rink Amide.[12] During this process, reactive cationic species are generated from the linker and protecting groups. Scavengers (e.g., triisopropylsilane, water) are added to the cleavage cocktail to trap these cations and prevent them from causing side reactions with the desired product.[12]
Materials:
-
Dry, derivatized resin
-
Cleavage Cocktail (e.g., Reagent K or a simpler mixture)
-
Cold diethyl ether
-
Centrifuge tubes
Cleavage Cocktail Selection:
Sources
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- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]
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- 12. merckmillipore.com [merckmillipore.com]
Catalytic hydrogenation of 5-Aminoindan-1-one to aminoindan
An Application Guide to the Synthesis of Aminoindanes via Catalytic Hydrogenation
Abstract
This comprehensive application note provides a detailed protocol for the catalytic hydrogenation of 5-Aminoindan-1-one, focusing on the synthesis of 1,5-diaminoindan through reductive amination. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood methodology for producing key pharmaceutical intermediates. We delve into the underlying chemical principles, provide a step-by-step experimental protocol, and address critical safety and handling considerations. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high-purity outcomes.
Introduction: The Significance of Aminoindanes in Medicinal Chemistry
The aminoindan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Notably, 1-aminoindan derivatives are critical intermediates in the synthesis of drugs like Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] The synthesis of these molecules, particularly in their enantiomerically pure forms, is of paramount importance.[3][4]
Catalytic hydrogenation stands out as a powerful and environmentally benign method for the synthesis of amines.[5] This process, specifically through reductive amination, allows for the direct conversion of a ketone to an amine in a single, atom-economical step.[6] This application note details the conversion of 5-Aminoindan-1-one to 1,5-diaminoindan using molecular hydrogen in the presence of a heterogeneous catalyst. This transformation leverages the principles of reductive amination, where the ketone at the 1-position is converted into a primary amine.
Scientific Principles and Reaction Mechanism
The conversion of a ketone to a primary amine in the presence of an ammonia source and hydrogen is known as direct reductive amination.[7] The reaction proceeds through a series of well-established steps, which are facilitated by a metal catalyst.
Core Mechanism:
-
Imine Formation: The carbonyl group of the ketone (5-Aminoindan-1-one) reacts with the ammonia source (e.g., ammonium formate, aqueous ammonia) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine.[6]
-
Catalytic Hydrogenation: The metal catalyst, typically palladium, platinum, or nickel, adsorbs and activates molecular hydrogen.[8] The activated hydrogen is then transferred to the imine intermediate, reducing the carbon-nitrogen double bond to a single bond and thus forming the final amine product.[6][8]
The entire process is a cascade of equilibrium reactions. The removal of the final product from the equilibrium through its stable, reduced form drives the reaction to completion. The choice of catalyst is critical; it must efficiently facilitate the hydrogenation of the imine without significantly reducing the starting ketone, although in practice, both reductions can occur.[9]
Chemical Transformation Diagram
Caption: Reductive amination of 5-Aminoindan-1-one.
Experimental Protocol: Synthesis of 1,5-Diaminoindan
This protocol provides a general framework for the reductive amination of 5-Aminoindan-1-one. Researchers should optimize parameters based on their specific equipment and desired scale.
Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Notes |
| 5-Aminoindan-1-one | 3470-54-0 | >98% | Starting material.[10] |
| Palladium on Carbon (10 wt%) | 7440-05-3 | - | Catalyst. Handle with care, can be pyrophoric. |
| Ammonium Formate | 540-69-2 | >97% | Serves as both the ammonia and hydrogen source (transfer hydrogenation).[11] |
| Methanol (Anhydrous) | 67-56-1 | >99.8% | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction. |
| Saturated Sodium Bicarbonate | 144-55-8 | ACS Grade | For work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | ACS Grade | For drying. |
| Hydrogen Gas | 1333-74-0 | High Purity | Required for direct hydrogenation variant. |
Equipment
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Glass reaction vessel with magnetic stirring
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel with Celite®)
-
Rotary evaporator
-
Analytical instruments for reaction monitoring (TLC, GC-MS, or HPLC)
Detailed Step-by-Step Methodology (Transfer Hydrogenation)
This method utilizes ammonium formate as a convenient and safer alternative to high-pressure hydrogen gas.[11]
-
Reactor Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen).
-
Charging the Reactor: To the vessel, add 5-Aminoindan-1-one (1.0 eq), ammonium formate (3.0-5.0 eq), and anhydrous methanol to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Reaction Execution: Seal the reactor and heat the mixture to reflux (approx. 65-70°C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction periodically by withdrawing small aliquots, filtering off the catalyst, and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry completely in the air. Quench it with water.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining formate salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1,5-diaminoindan.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., toluene/heptane).
Experimental Workflow Diagram
Caption: Experimental workflow for transfer hydrogenation.
Safety, Handling, and Troubleshooting
4.1. Safety Precautions
-
Reagent Hazards: 5-Aminoindan-1-one should be handled with care.[12] The final aminoindan product is also a chemical irritant.[13] Always consult the Safety Data Sheet (SDS) for all reagents before use.[14][15]
-
Catalyst Safety: Palladium on carbon is flammable and can be pyrophoric, especially after use when it is finely divided and may be saturated with hydrogen. Never allow the used catalyst to dry in the air. It should be kept wet and can be safely quenched by adding it to a large volume of water.
-
Hydrogen Gas: If using a high-pressure reactor with hydrogen gas, ensure the system is properly maintained and leak-tested. Operate in a well-ventilated fume hood or a designated high-pressure bay.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory.[16]
4.2. Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient reaction time or temperature- Insufficient amount of ammonium formate | - Use fresh, high-quality catalyst- Increase reaction time or temperature moderately- Increase the equivalents of ammonium formate |
| Low Yield | - Product loss during work-up- Catalyst poisoning | - Ensure efficient extraction and minimize transfers- Use highly pure starting materials and solvents |
| Formation of Side Products | - Over-reduction or side reactions- Starting material degradation | - Optimize reaction temperature and time- Ensure the reaction is run under an inert atmosphere |
References
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- Mechanisms of Ketone/Imine Hydrogenation Catalyzed by Transition‐Metal Complexes. Wiley Online Library.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses. National Institutes of Health (NIH).
- Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Royal Society of Chemistry Blog.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Reductive amination. Wikipedia.
- New Catalysts for Reductive Amination. Kanto Chemical Co., Inc..
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Institutes of Health (NIH).
- (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. ResearchGate.
- (R)-(-)-1-Aminoindan. CymitQuimica.
- Exploring 1-Indanamine: Properties, Applications, and Industry Insights. Medium.
- Mechanistic Investigation of the Hydrogenation of Ketones Catalyzed by a Ruthenium(II) Complex. ACS Publications.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed.
- SAFETY DATA SHEET - 5-Aminoindan. Fisher Scientific.
- Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Study.com.
- Hydrogenation of Carbonyl and Imine Groups. Chemistry LibreTexts.
- Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society.
- (R)-1-Aminoindane: Technical Specifications and Applications. Okchem.com.
- A process for the preparation of (R)-1-aminoindanes. Google Patents.
- SAFETY DATA SHEET - 5-Amino-1-indanone. Fisher Scientific.
- 5-Aminoindan - Safety Data Sheet. ChemicalBook.
- (R)-1-Aminoindane. Wikipedia.
- 1-Aminoindan synthesis. ChemicalBook.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Semantic Scholar.
- SAFETY DATA SHEET - (R)-(-)-1-Aminoindane. Fisher Scientific.
- Safety Data Sheet (United States) - (1R,2R)-2-Aminoindan-1-ol hydrochloride. AK Scientific, Inc..
- Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. Okchem.com.
- 1-Aminoindane. Wikipedia.
- Enantioselective hydrogenation of ethyl pyruvate on Pt/SiO2 catalyst modified by 1-aminoindan, (S)-(+)-1-indanol and (1R, 2S)-(+)-cis-1. CONICET.
- Recyclable Mn(I) Catalysts for Base-Free Asymmetric Hydrogenation: Mechanistic, DFT and Catalytic Studies. National Institutes of Health (NIH).
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Google Patents.
- Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. The Royal Society of Chemistry.
- Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine.
- Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. PubMed.
- Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.
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Application Notes and Protocols for 5-Aminoindan-1-one in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: 5-Aminoindan-1-one as a Versatile Scaffold for Agrochemical Discovery
5-Aminoindan-1-one is a bicyclic organic compound featuring a benzene ring fused to a cyclopentanone ring, with a reactive amino group at the 5th position.[1] Its unique structural rigidity and the presence of two key functional groups—a primary amine and a ketone—make it an attractive starting scaffold for the synthesis of novel bioactive molecules in the field of agrochemical research. While not an active agrochemical agent in its own right, its utility lies in its potential as a foundational building block for creating libraries of derivatives with potential herbicidal, fungicidal, and insecticidal properties.
The indane core is present in a number of biologically active compounds, and the modification of the amino and keto groups allows for the exploration of a wide chemical space.[2] This guide provides a comprehensive overview of the application of 5-Aminoindan-1-one in the discovery and development of new crop protection agents, complete with synthetic strategies and screening protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-Aminoindan-1-one is crucial for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 3470-54-0 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 184-186 °C | [1] |
| Solubility | Soluble in polar organic solvents (DMSO, ethanol, methanol); sparingly soluble in water. | [1] |
PART 1: Synthetic Pathways for Agrochemical Candidates
The primary application of 5-Aminoindan-1-one in agrochemical research is as a versatile starting material for the synthesis of novel chemical entities. The amino and ketone functionalities serve as handles for a variety of chemical transformations.
Derivatization of the Amino Group
The primary amino group can be readily converted into a wide range of functional groups, including amides, ureas, thioureas, and sulfonamides. These modifications can significantly impact the biological activity of the resulting compounds by altering their polarity, hydrogen bonding capacity, and interaction with biological targets.
-
Dissolution: Dissolve 1.0 equivalent of 5-Aminoindan-1-one in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add 1.1 equivalents of the desired acyl chloride or acid anhydride dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl derivative.
Caption: Workflow for the synthesis of N-acyl derivatives.
Modification of the Ketone Group
The ketone functionality can be transformed into various other groups, such as oximes, hydrazones, and Schiff bases, or can be used as a point for carbon chain extension through reactions like the Wittig reaction.
-
Dissolution: Dissolve 1.0 equivalent of 5-Aminoindan-1-one in a suitable protic solvent like ethanol or methanol.
-
Aldehyde/Ketone Addition: Add 1.1 equivalents of the desired aromatic or aliphatic aldehyde/ketone to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote the reaction.
-
Reaction: Heat the reaction mixture to reflux for 2-8 hours. Monitor the formation of the imine product by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Wash the solid product with a cold solvent (e.g., ethanol) and dry under vacuum. Recrystallization can be performed if further purification is needed.
PART 2: Agrochemical Screening Protocols
Once a library of 5-Aminoindan-1-one derivatives has been synthesized, a systematic screening process is necessary to identify compounds with promising agrochemical activity.
Herbicidal Activity Screening
Many commercial herbicides act by inhibiting amino acid biosynthesis in plants.[3][4] Derivatives of 5-Aminoindan-1-one, being amino acid analogs, are logical candidates for herbicidal activity.
-
Seed Planting: Fill small pots with a standardized soil mix and sow seeds of representative monocot (e.g., Zea mays) and dicot (e.g., Glycine max) crop species, as well as common weed species.
-
Compound Application: Prepare solutions of the test compounds in a suitable solvent (e.g., acetone with a surfactant) at various concentrations (e.g., 10, 50, 100 ppm). Apply a uniform volume of the test solution to the soil surface of each pot.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After 14-21 days, assess the herbicidal effect by visually rating the pots for germination inhibition and injury symptoms (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
Data Analysis: Calculate the GR₅₀ (concentration required to cause 50% growth reduction) for promising compounds.
Fungicidal Activity Screening
Amino acid derivatives have also been explored as antifungal agents, often by disrupting essential metabolic pathways in fungi.[5][6][7]
-
Medium Preparation: Prepare a standard fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to approximately 50-60 °C.
-
Compound Incorporation: Add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to the molten agar to achieve the desired final concentration (e.g., 10, 25, 50 µg/mL). Pour the mixture into sterile Petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target phytopathogenic fungus (e.g., Rhizoctonia solani, Fusarium graminearum) in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) in the dark.
-
Evaluation: After the control plate (medium with solvent only) shows full growth, measure the diameter of the fungal colony on the treated plates.
-
Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment. Determine the EC₅₀ (effective concentration to inhibit 50% of growth) for active compounds.
Caption: General workflow for agrochemical screening of derivatives.
Insecticidal Activity Screening
The development of novel insecticides is crucial to manage insect resistance.[8][9] The rigid structure of the indane core can be exploited to design molecules that fit into specific insect receptor sites.
-
Test Organism: Use a representative insect pest, such as the common housefly (Musca domestica) or aphids (Aphis craccivora).
-
Compound Application: Prepare serial dilutions of the test compounds in a suitable volatile solvent (e.g., acetone). Apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect.
-
Holding: Place the treated insects in a ventilated container with access to a food source (e.g., a sugar solution).
-
Evaluation: Record mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the LD₅₀ (lethal dose to kill 50% of the test population) for active compounds.
PART 3: Postulated Mechanisms of Action and Further Steps
The structural features of 5-Aminoindan-1-one derivatives can suggest potential biological targets. For instance, derivatives with structures mimicking amino acids could potentially inhibit enzymes in amino acid biosynthesis pathways, such as acetolactate synthase (ALS) or 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[3][4]
For compounds showing significant activity, further studies would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to determine the key structural features required for activity.
-
Mechanism of Action (MoA) Studies: Conducting biochemical assays to identify the specific molecular target of the active compounds.
-
Crop Safety and Selectivity: Evaluating the phytotoxicity of promising herbicidal candidates on a wider range of crop species.
-
Toxicology and Environmental Fate: Preliminary assessment of the safety profile of lead compounds.
Conclusion
5-Aminoindan-1-one represents a valuable and under-explored scaffold in the quest for novel agrochemicals. Its synthetic tractability allows for the creation of diverse chemical libraries. By employing systematic screening protocols and subsequent mechanistic studies, researchers can leverage this versatile building block to discover new active ingredients for crop protection, contributing to sustainable agriculture.
References
- Vertex AI Search. (2025).
- NIH. (n.d.). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC.
- Sigma-Aldrich. (n.d.). 5-Aminoindan-1-one AldrichCPR 3470-54-0.
- Lamberth, C. (2016). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity. Amino Acids, 48(4), 929–940.
- University of Nebraska–Lincoln. (n.d.). Amino Acid Synthesis Inhibitors.
- NIH. (2025). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC.
- ChemicalBook. (2025).
- Sigma-Aldrich. (n.d.). 5-Aminoindan-1-one AldrichCPR 3470-54-0.
- ResearchGate. (2025). Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity | Request PDF.
- Tan, S., Evans, R., & Singh, B. (2006). Herbicidal inhibitors of amino acid biosynthesis and herbicide-tolerant crops. Amino Acids, 30(2), 195–204.
- NIH. (n.d.). Synthesis of 1-indanones with a broad range of biological activity - PMC.
- NIH. (n.d.). The continuing significance of chiral agrochemicals - PMC.
- NIH. (n.d.). (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem.
- ResearchGate. (2025). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino-N-substituted-6,7,8,9-tetrahydro-thieno[2,3-c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues | Request PDF.
- EPO. (n.d.).
- Fisher Scientific. (n.d.). 5-Aminoindan-1-one, 97%, Thermo Scientific 5 g | Buy Online.
- MDPI. (n.d.).
- MDPI. (n.d.).
- NIH. (n.d.). Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC - PubMed Central.
- NIH. (n.d.). Novel insecticidal 1,6-dihydro-6-iminopyridazine derivatives as competitive antagonists of insect RDL GABA receptors - PubMed.
- NIH. (2025). Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed.
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- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.sbreb.org [archive.sbreb.org]
- 4. Herbicidal inhibitors of amino acid biosynthesis and herbicide-tolerant crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naturally occurring amino acid derivatives with herbicidal, fungicidal or insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying common impurities in 5-Aminoindan-1-one synthesis
Welcome to the technical support center for the synthesis of 5-Aminoindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical experience.
Troubleshooting Guide: Identifying and Resolving Common Impurities
This section addresses specific experimental issues you may encounter, offering insights into the likely causes and providing actionable solutions.
Question 1: My final product is a brownish or off-white solid, not the expected white crystalline solid. What is the likely cause?
Answer:
Discoloration in your 5-Aminoindan-1-one product is typically indicative of impurities arising from side reactions or degradation. The most common culprits are polymeric materials and oxidation products.
-
Mechanism of Formation: The synthesis of 5-Aminoindan-1-one often proceeds via an intramolecular Friedel-Crafts acylation of 3-(3-aminophenyl)propanoic acid using a strong acid catalyst like polyphosphoric acid (PPA).[1][2] Under these harsh acidic and thermal conditions, the starting material and product, which contain a reactive amino group, can be susceptible to polymerization and oxidation. The amino group can be protonated, but any unreacted amine is a potent nucleophile that can lead to intermolecular side reactions.
-
Identification:
-
HPLC-UV Analysis: Polymeric impurities often appear as a broad, unresolved hump at the baseline of the chromatogram.
-
Solubility: These impurities typically have poor solubility in common organic solvents.
-
-
Troubleshooting and Resolution:
-
Temperature Control: Carefully control the reaction temperature. Overheating can significantly increase the rate of side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
-
Purification:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective in removing many colored impurities.
-
Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.
-
-
Question 2: I see an unexpected peak in my HPLC chromatogram with a similar retention time to my starting material. What could it be?
Answer:
An unexpected peak with a retention time close to your starting material, 3-(3-aminophenyl)propanoic acid, could be an isomeric impurity. The most likely candidate is the formation of 7-Aminoindan-1-one.
-
Mechanism of Formation: The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[3] The cyclization of 3-(3-aminophenyl)propanoic acid is directed by the amino group. While the para-position to the amino group is sterically favored, cyclization at the ortho-position can also occur, leading to the formation of the 7-amino isomer. The electronic and steric factors of the starting material and the reaction conditions will influence the ratio of the two isomers.
-
Identification:
-
HPLC-MS: The isomeric impurity will have the same mass-to-charge ratio (m/z) as the desired 5-Aminoindan-1-one.
-
NMR Spectroscopy: 1H NMR spectroscopy can distinguish between the two isomers. The aromatic protons of 5-Aminoindan-1-one will exhibit a different splitting pattern compared to those of 7-Aminoindan-1-one due to the different substitution pattern on the aromatic ring.
-
-
Troubleshooting and Resolution:
-
Catalyst Choice: The choice of Lewis acid or Brønsted acid catalyst can influence the regioselectivity of the cyclization. Experimenting with different catalysts (e.g., Eaton's reagent, methanesulfonic acid) may improve the selectivity for the desired 5-isomer.
-
Chromatographic Purification: If isomeric impurities are present, careful column chromatography on silica gel is typically required for their separation. A gradient elution system may be necessary to achieve good resolution.
-
Question 3: My reaction yield is low, and I have a significant amount of a water-soluble byproduct. What is the likely cause?
Answer:
A common reason for low yields and the presence of a water-soluble byproduct is incomplete cyclization and the formation of sulfonated species, especially if sulfuric acid is used as a catalyst or in the workup.
-
Mechanism of Formation:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted 3-(3-aminophenyl)propanoic acid remaining in the reaction mixture.
-
Sulfonation: If fuming sulfuric acid or high concentrations of sulfuric acid are used, sulfonation of the aromatic ring can occur as a side reaction. The resulting sulfonic acid derivative is highly water-soluble.
-
-
Identification:
-
HPLC Analysis: Unreacted starting material can be identified by comparing the chromatogram to a standard of 3-(3-aminophenyl)propanoic acid.
-
pH of Aqueous Wash: The aqueous layer from the workup will be highly acidic if a significant amount of sulfonic acid has been formed.
-
-
Troubleshooting and Resolution:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it with TLC or HPLC. If necessary, increase the reaction time or temperature cautiously.
-
Catalyst Choice: Using polyphosphoric acid (PPA) can be a better alternative to sulfuric acid as it is a dehydrating agent and promotes cyclization with a lower risk of sulfonation.[1][2]
-
Workup Procedure: A careful workup is crucial. Quenching the reaction with ice-water and then neutralizing with a base (e.g., sodium bicarbonate) will help to separate the desired product from the acidic starting material and any sulfonated byproducts.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis and purity of 5-Aminoindan-1-one.
What is the most common synthetic route to 5-Aminoindan-1-one and what are its key challenges?
The most prevalent laboratory and industrial synthesis of 5-Aminoindan-1-one is the intramolecular Friedel-Crafts acylation of 3-(3-aminophenyl)propanoic acid.[4] This is typically achieved by heating the starting material in the presence of a strong acid catalyst, most commonly polyphosphoric acid (PPA).[1][2]
The key challenges associated with this synthesis are:
-
Controlling Side Reactions: The high temperatures and strongly acidic conditions can lead to the formation of byproducts such as polymers and isomeric impurities.[5]
-
Product Isolation and Purification: The workup procedure can be challenging due to the viscous nature of PPA. The final product often requires careful purification, such as recrystallization or column chromatography, to remove colored impurities and isomers.
-
Starting Material Quality: The purity of the starting 3-(3-aminophenyl)propanoic acid is critical. Any impurities in the starting material are likely to be carried through or lead to additional side products in the final product.
How can I best monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most effective techniques for monitoring the reaction progress.
-
TLC: A simple TLC analysis can quickly show the disappearance of the starting material spot and the appearance of the product spot. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.
-
HPLC: For more quantitative monitoring, HPLC is preferred. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point. This will allow you to quantify the remaining starting material and the formation of the product over time.
What are the recommended analytical techniques for assessing the purity of the final 5-Aminoindan-1-one product?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of 5-Aminoindan-1-one and detecting any related impurities. A validated, stability-indicating HPLC method is crucial for quality control.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for identifying any major impurities.[7][8]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[9]
-
Melting Point: A sharp melting point in the expected range (typically around 184-186 °C) is a good indicator of high purity.[10]
What are the key considerations for developing a stability-indicating HPLC method for 5-Aminoindan-1-one?
A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality of the drug substance over time.[11] The key steps in developing such a method include:
-
Forced Degradation Studies: The 5-Aminoindan-1-one sample should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[12][13][14]
-
Method Development and Optimization: Develop an HPLC method (typically reversed-phase) that can separate the parent compound from all the degradation products and any process-related impurities. Key parameters to optimize include the column, mobile phase composition, gradient, flow rate, and detection wavelength.
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)).[15] This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.[16][17][18][19]
Visualizing the Synthetic Pathway and Potential Impurity Formation
The following diagram illustrates the primary synthetic route to 5-Aminoindan-1-one and highlights the points where common impurities can arise.
Caption: Synthetic pathway to 5-Aminoindan-1-one and points of impurity formation.
Summary of Common Impurities and Analytical Data
| Impurity Name | Structure | Common Source | Typical Analytical Data |
| 7-Aminoindan-1-one | Isomer of the desired product | Intramolecular Friedel-Crafts acylation at the ortho-position | Same m/z as product in MS; distinct 1H NMR aromatic signals |
| 3-(3-aminophenyl)propanoic acid | Starting material | Incomplete reaction | Shorter retention time in RP-HPLC; distinct NMR and MS signals |
| Polymeric Byproducts | High molecular weight species | Intermolecular side reactions under harsh conditions | Broad baseline hump in HPLC; poor solubility |
Experimental Protocols
Protocol 1: General HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of 5-Aminoindan-1-one and its potential impurities. Method validation is required for use in a regulated environment.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.
-
Acid Hydrolysis: Dissolve 10 mg of 5-Aminoindan-1-one in 10 mL of 1 M HCl. Heat at 80 °C for 24 hours.
-
Base Hydrolysis: Dissolve 10 mg of 5-Aminoindan-1-one in 10 mL of 1 M NaOH. Heat at 80 °C for 24 hours.
-
Oxidative Degradation: Dissolve 10 mg of 5-Aminoindan-1-one in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store 10 mg of solid 5-Aminoindan-1-one in an oven at 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of 5-Aminoindan-1-one (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify degradation peaks.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 4, 2026, from [Link]
- Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 1-10.
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online. Retrieved January 4, 2026, from [Link]
- WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents. (2012).
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 101-115.
- EP2231582B1 - Process for the synthesis of propargylated aminoindan derivatives - Google Patents. (2010).
-
Forced degradation products: Topics by Science.gov. (n.d.). Retrieved January 4, 2026, from [Link]
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European Medicines Agency. (2011). ICH Q2(R1) Validation of analytical procedures: Text and methodology. Retrieved from [Link]
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66.
- Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 534-543.
- Lean, J., & G, S. (2004). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. LCGC North America, 22(5), 456-464.
- Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
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VALIDATION OF ANALYTICAL METHODS - IKEV. (n.d.). Retrieved January 4, 2026, from [Link]
- EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents. (2010).
- WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents. (2016).
- Siodłak, D. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494.
- US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents. (2011).
- EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents. (2016).
-
Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Retrieved January 4, 2026, from [Link]
- Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2873.
-
(PDF) Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]
-
A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance. (2025). PubMed. Retrieved January 4, 2026, from [Link]
-
Validation of an HPLC method for the determination of amino acids in feed. (2012). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. (2008). MDPI. Retrieved January 4, 2026, from [Link]
-
Validated hplc assay: Topics by Science.gov. (n.d.). Retrieved January 4, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. (2025). American Chemical Society. Retrieved January 4, 2026, from [Link]
-
Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. (2012). NIH. Retrieved January 4, 2026, from [Link]
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. (2021). Hindawi. Retrieved January 4, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (2017). Nature. Retrieved January 4, 2026, from [Link]
-
Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. (2017). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Friedel–Crafts Acylation Reactions Using Esters. (2012). Semantic Scholar. Retrieved January 4, 2026, from [Link]
-
Microwave-assisted cyclizations promoted by polyphosphoric acid esters: A general method for 1-aryl-2-iminoazacycloalkanes. (2016). Repositorio Institucional CONICET Digital. Retrieved January 4, 2026, from [Link]
-
1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors. (1995). PubMed. Retrieved January 4, 2026, from [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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Advanced purification techniques for 5-Aminoindan-1-one
An advanced guide to navigating the complexities of purifying 5-Aminoindan-1-one, a critical intermediate in pharmaceutical synthesis. This technical support center is structured to provide direct, actionable solutions to common and advanced challenges encountered in the laboratory. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested expertise to empower your research and development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of 5-Aminoindan-1-one, which are crucial for designing effective purification strategies.
Question: What are the key physicochemical properties of 5-Aminoindan-1-one that influence its purification?
Answer: Understanding the fundamental properties of 5-Aminoindan-1-one is the cornerstone of any successful purification protocol. Its structure, featuring a polar amino group and a carbonyl group on a bicyclic system, dictates its behavior.[1]
| Property | Value / Description | Purification Implication |
| Appearance | White to off-white crystalline solid.[1] | Discoloration (yellow, brown) indicates impurities or degradation. |
| Molecular Formula | C₉H₉NO | - |
| Molecular Weight | ~147.17 g/mol [1] | - |
| Melting Point | 184-186°C[1] | A broad or depressed melting point is a key indicator of impurity. |
| Solubility | Soluble in polar organic solvents (ethanol, methanol, DMSO); sparingly soluble in water.[1] | Guides the choice of solvents for recrystallization and chromatography. |
| Chemical Reactivity | The primary amine can be acylated, alkylated, or undergo diazotization. The ketone can undergo nucleophilic addition.[1] | Potential for side reactions during synthesis can lead to specific impurities. The basicity of the amine can cause tailing in normal-phase chromatography. |
Question: What are the most common impurities I should expect when working with 5-Aminoindan-1-one?
Answer: Impurities can originate from the synthetic route or from degradation. A typical impurity profile may include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the indanone ring system.
-
Side-Reaction Products: Incomplete reactions or alternative reaction pathways can generate structurally similar impurities.
-
Oxidation Products: The amino group can be susceptible to oxidation, especially if exposed to air and light over extended periods, leading to colored impurities.
-
Polymeric Materials: Self-condensation or other polymerization reactions can occur under harsh conditions (e.g., strong acid/base, high heat).
-
Enantiomeric Impurities: If a specific enantiomer is desired, the other enantiomer is a process-related impurity that requires specialized chiral separation techniques to remove.[2][3]
Question: How stable is 5-Aminoindan-1-one and what are the optimal storage conditions?
Answer: 5-Aminoindan-1-one is a relatively stable solid.[1] However, like many primary amines, it can be sensitive to oxidation and light. The stability of related aminoindan structures can be significantly affected by the substitution pattern.[4] For long-term storage and to maintain purity, the following conditions are recommended:
-
Temperature: Store at +4°C.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.
-
Light: Keep in an amber vial or a container protected from light.
Section 2: Purification Workflow & Troubleshooting
This section provides a logical workflow for purifying crude 5-Aminoindan-1-one and detailed troubleshooting guides for when these processes do not go as planned.
Caption: General purification workflow for 5-Aminoindan-1-one.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying solids that are already at a moderate-to-high level of purity.
Question: My 5-Aminoindan-1-one yield is very low after recrystallization. What are the likely causes and solutions?
Answer: Low recovery is a common issue that can almost always be traced back to solvent selection and quantity.
| Cause | Explanation | Troubleshooting Steps |
| Solvent is too good | The compound remains highly soluble even at low temperatures, preventing it from crashing out of the solution. | 1. Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or methanol can be good starting points.[1] 2. Use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes turbid. Re-heat to clarify and then cool slowly. |
| Too much solvent used | An excessive volume of solvent was used, preventing the solution from becoming saturated upon cooling. | 1. Before filtering, try to evaporate some of the solvent to concentrate the mother liquor. 2. After the first filtration, concentrate the mother liquor and cool it again to obtain a second crop of crystals.[5] |
| Premature crystallization | Crystals formed too early during hot filtration, resulting in product loss on the filter paper. | 1. Ensure the filtration apparatus (funnel, filter paper) is pre-heated.[5] 2. Use a slight excess of hot solvent to keep the compound dissolved during this step. |
| Washing with warm solvent | Washing the collected crystals with room temperature or warm solvent redissolved a significant portion of the product. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5] |
Question: My crystals are still colored after recrystallization. How can I remove colored impurities?
Answer: Color often indicates the presence of highly conjugated or oxidized impurities.
-
Activated Charcoal Treatment: Before allowing the solution to cool, add a very small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Swirl the solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Slow Cooling: Allow the filtered, colorless solution to cool slowly. Rapid cooling can trap impurities within the crystal lattice.[5]
Troubleshooting Guide 2: Column Chromatography
When recrystallization is ineffective, column chromatography is the workhorse for separating complex mixtures.
Caption: Decision tree for common column chromatography problems.
Question: My compound is tailing/streaking on a silica gel column. How can I get sharp bands?
Answer: Tailing is a classic problem when purifying basic compounds like 5-Aminoindan-1-one on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface.
-
Solution 1: Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Start by adding 0.5-1% triethylamine (Et₃N) or ammonia solution to your eluent mixture (e.g., Hexane/Ethyl Acetate + 1% Et₃N). This will neutralize the acidic sites on the silica, preventing the strong interaction with your amine and resulting in sharper, more symmetrical peaks.
-
Solution 2: Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase (C18) chromatography can be an excellent option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).
Question: I can't separate my product from a close-running impurity. What are my options?
Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.
-
Optimize the Mobile Phase: Systematically test different solvent systems. If you are using a Hexane/Ethyl Acetate system, try switching to Dichloromethane/Methanol. Small changes can significantly alter the selectivity.
-
Implement Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This sharpens the peaks of later-eluting compounds and can improve the resolution of closely-running spots.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, aim for a sample-to-silica ratio of 1:50 to 1:100 (by weight).
Section 3: Protocols and Methods
Protocol 1: High-Purity Recrystallization of 5-Aminoindan-1-one
This protocol is designed to remove minor impurities and yield high-purity crystalline material.
-
Dissolution: In a fume hood, place 1.0 g of crude 5-Aminoindan-1-one into an Erlenmeyer flask. Add a magnetic stir bar. Add hot ethanol dropwise while stirring and heating until the solid is just dissolved. Avoid adding a large excess of solvent.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add ~20 mg of activated charcoal, and swirl for 2-3 minutes.
-
Hot Filtration (If Charcoal Was Used): Set up a hot filtration apparatus (pre-heated funnel and filter paper). Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
-
Validation: Check the purity of the recrystallized material by measuring its melting point and running an HPLC or NMR analysis.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a robust analytical method to quantify the purity of 5-Aminoindan-1-one.[6][7]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in 50:50 Water:Acetonitrile.
Interpretation: The purity is typically calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
References
- Understanding the Properties of 5-Aminoindan-1-one for Chemical Applic
-
Weinstock, J., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. Journal of Organic Chemistry, 71(11), 4130-40. [Link]
- Process of resolution of 1-aminoindan. (2012).
-
Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Pellicciari, R., et al. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. Chirality, 16(5), 314-7. [Link]
-
Various Authors. (2013). Troubleshooting protein purification? ResearchGate. [Link]
-
Go, B., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
-
Five Batch Analysis, One Batch Analysis. Selvita. [Link]
-
Wang, P. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]
-
Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. [Link]
-
Various Authors. (2014). How can I recrystallize an amino acid derivative? ResearchGate. [Link]
-
Guide to Quality in Analytical Chemistry. Eurachem. [Link]
-
Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721-9. [Link]
-
Separation and Refining of Amino acids. Authoritative Source. [Link]
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016).
-
Brückner, H. (n.d.). Impurity profile of amino acids? ResearchGate. [Link]
-
Protein purification guide. Macherey-Nagel. [Link]
-
Crystallization of Amino Acids. GEA. [Link]
-
Various Authors. (2015). What is the usual nature of impurities in synthetic peptides? ResearchGate. [Link]
-
Paper Chromatography of Amino Acid. Springer Nature Experiments. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 3. Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cs.purdue.edu [cs.purdue.edu]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Aminoindan-1-one Reaction Side Products and Their Characterization
Welcome to the technical support center for 5-aminoindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to help you identify, characterize, and mitigate the formation of unwanted side products in your experiments.
Introduction: The Double-Edged Sword of Reactivity
5-Aminoindan-1-one is a valuable building block in medicinal chemistry due to its bifunctional nature, possessing both a nucleophilic aromatic amine and an electrophilic ketone.[1][2] This dual reactivity, however, is a double-edged sword, often leading to the formation of undesired side products that can complicate reaction work-ups, reduce yields, and compromise the purity of the final product. Understanding the genesis of these impurities is paramount for robust process development and ensuring the quality of your target molecules.
This guide will delve into the common side reactions encountered during the synthesis and functionalization of 5-aminoindan-1-one, providing practical advice on their characterization and prevention.
Section 1: Impurities Arising from the Synthesis of 5-Aminoindan-1-one
The most common synthetic route to 5-aminoindan-1-one involves the reduction of 5-nitroindan-1-one. While seemingly straightforward, this step can introduce several process-related impurities.
FAQ 1: I'm seeing an impurity with a mass of (M+14) after reducing 5-nitroindan-1-one. What could it be?
Likely Cause: Incomplete reduction or side reactions during the nitration of indan-1-one can lead to the formation of a methoxy-nitro-indan species, which upon reduction, would yield a methoxy-aminoindan-1-one, corresponding to an M+14 impurity (or M+30 for the nitro-species if the reduction is incomplete). Another possibility, though less common, is the presence of a methyl-nitro-indan isomer in the starting material.
Troubleshooting and Characterization:
-
Mass Spectrometry (MS): An exact mass measurement by high-resolution mass spectrometry (HRMS) can help confirm the elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for a singlet integrating to three protons around 3.8-4.0 ppm, characteristic of a methoxy group. The aromatic region will also show a different splitting pattern compared to the desired product.
-
¹³C NMR: An additional signal in the aliphatic region around 55-60 ppm would further indicate the presence of a methoxy group.
-
-
Prevention:
-
Ensure the purity of the starting 1-indanone before nitration.
-
Carefully control the nitration conditions (temperature, reaction time, and concentration of nitric and sulfuric acids) to minimize the formation of undesired isomers and byproducts.
-
Thoroughly purify the 5-nitroindan-1-one intermediate before the reduction step. Recrystallization is often effective.
-
Diagram: Synthetic Pathway and Potential Impurities
Caption: Synthetic route to 5-aminoindan-1-one and key side reactions.
Section 2: Side Products in Acylation Reactions
The amino group of 5-aminoindan-1-one is readily acylated. However, over-acylation and side reactions involving the ketone can occur.
FAQ 2: My acylation reaction is showing a product with a much higher mass than expected, and the NMR is complex. What's happening?
Likely Cause: You are likely observing N,N-diacylation . While the aromatic amine is the primary site of acylation, under forcing conditions (e.g., excess acylating agent, strong base, high temperatures), a second acyl group can be introduced. Another possibility is the formation of a dimer or oligomer , especially if the reaction conditions promote self-condensation.
Troubleshooting and Characterization:
-
MS: Look for a mass corresponding to the addition of two acyl groups to the starting material. Dimeric or oligomeric species will have masses that are multiples of the monomeric unit, minus water molecules.
-
NMR Spectroscopy:
-
¹H NMR: The disappearance of the N-H proton signal (if visible) and a more complex aromatic region are indicative of diacylation. Dimerization will lead to a significantly more complex spectrum with broader signals.
-
¹³C NMR: The appearance of a second carbonyl signal from the additional acyl group.
-
-
Prevention:
-
Use a stoichiometric amount of the acylating agent.
-
Perform the reaction at a lower temperature.
-
Use a milder base.
-
Consider protecting the ketone functionality if it is interfering with the reaction.
-
| Potential Side Product | Mass Change | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| N-Acyl-5-aminoindan-1-one | + Mass of Acyl group | Shifted aromatic protons, amide N-H | New amide carbonyl (~165-175 ppm) |
| N,N-Diacyl-5-aminoindan-1-one | + 2 x Mass of Acyl group | Disappearance of N-H, complex aromatics | Two new amide carbonyls |
| Aldol Condensation Dimer | (2 x M) - 18 | Complex aliphatic and aromatic signals | Additional ketone and alkene signals |
Diagram: Acylation Side Reactions
Caption: Common side products in the acylation of 5-aminoindan-1-one.
Section 3: Challenges in Diazotization Reactions
Diazotization of the amino group to form a diazonium salt is a common transformation. However, the instability of the diazonium intermediate can lead to a variety of side products.
FAQ 3: My Sandmeyer reaction is giving me a significant amount of a phenolic byproduct instead of the desired halogenated product. Why?
Likely Cause: The diazonium salt is likely undergoing hydrolysis to form the corresponding phenol (5-hydroxyindan-1-one). This is a common side reaction, especially if the reaction temperature is not strictly controlled or if there is excess water present.[3]
Troubleshooting and Characterization:
-
MS: Look for a product with a mass corresponding to the replacement of the amino group with a hydroxyl group (M+1).
-
NMR Spectroscopy:
-
¹H NMR: The appearance of a broad singlet corresponding to the phenolic -OH proton. The aromatic proton signals will also shift.
-
¹³C NMR: The carbon bearing the hydroxyl group will show a signal in the range of 150-160 ppm.
-
-
Prevention:
-
Maintain a low reaction temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction.
-
Use a non-aqueous solvent if possible.
-
Ensure that the sodium nitrite solution is added slowly to the acidic solution of the amine to prevent localized heating.
-
Diagram: Diazotization and Competing Hydrolysis
Caption: Competition between desired reaction and hydrolysis of the diazonium salt.
Section 4: Characterization Protocols
Accurate characterization of side products is crucial for process optimization. Here are some general protocols.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A gradient HPLC method is essential for separating the parent compound from its more or less polar impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) to ensure all components are observed.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
Couple the HPLC method described above to a mass spectrometer to obtain the molecular weights of the eluted peaks.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
-
Analysis: Obtain the mass-to-charge ratio (m/z) for the parent ion of each impurity. This is the first and most critical piece of information for identification.
Protocol 3: Isolation and NMR Characterization
For definitive structural elucidation, isolation of the impurity is often necessary.
-
Isolation: Use preparative HPLC with the same or a similar mobile phase system to isolate a sufficient quantity (typically >1 mg) of the impurity.
-
NMR Analysis:
-
Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR to determine the proton environment.
-
Acquire ¹³C NMR to identify the number and type of carbon atoms.
-
If necessary, perform 2D NMR experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons and carbons) for unambiguous structure determination.
-
References
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
-
Ningbo Innopharmchem Co., Ltd. (2026). Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. Retrieved from [Link]
- Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- RSC Publishing. (2015). Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. Anal. Methods, 7, 6836-6847.
- Singh, R., & Rehman, Z. U. (2012). Forced degradation studies: A review.
-
Selvita. (n.d.). Impurities Identification. Retrieved from [Link]
-
Almac Group. (n.d.). Identification and Structural Elucidation by Amino Acid Sequencing of Peptide Impurities by 2D-LC MS/MS. Retrieved from [Link]
- Ma, B., et al. (2020).
-
International Journal of Science and Research (IJSR). (2023). Comprehensive Overview of Impurity Profiling in Pharmaceutical Products: Regulations, Characterization, and Analytical Techniques. Retrieved from [Link]
-
PubMed. (2012). Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway. Retrieved from [Link]
- Ambler, R. P., & Croft, L. R. (1967). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal, 104(2), 522–532.
- Mosqueira, F. G., et al. (2014). An interpretation of the oligomerization of amino acids under prebiotic conditions. Origins of Life and Evolution of Biospheres, 44(4), 289–304.
-
World Journal of Pharmaceutical Research. (2024). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Retrieved from [Link]
-
PubMed Central. (2007). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2016). 1 H.NMR of compound[2] Their 1 H.NMR–spectra showed important peaks at... Retrieved from [Link]
- Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721–729.
-
PubMed Central. (2013). Structural Basis for the Oligomerization-State Switch from a Dimer to a Trimer of an Engineered Cortexillin-1 Coiled-Coil Variant. Retrieved from [Link]
-
National Institutes of Health. (2014). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. Retrieved from [Link]
-
MDPI. (2023). How Single Amino Acid Substitutions Can Disrupt a Protein Hetero-Dimer Interface: Computational and Experimental Studies of the LigAB Dioxygenase from Sphingobium sp. Strain SYK-6. Retrieved from [Link]
-
PubMed. (1990). Side products in the synthesis of secretin. Retrieved from [Link]
-
SciSpace. (2000). Identification of tryptophan oxidation products in bovine a-crystallin. Retrieved from [Link]
-
ResearchGate. (2014). From building block to natural products: A short synthesis and complete NMR spectroscopic characterization of (±)-anatabine and (±)-anabasine. Retrieved from [Link]
-
ChemRxiv. (2022). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Sources
How to optimize reaction conditions for 5-Aminoindan-1-one yield
Welcome to the technical support center for the synthesis and optimization of 5-Aminoindan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reaction yields.
Section 1: Synthesis Overview & Strategy
The synthesis of 5-Aminoindan-1-one is typically a multi-step process. Optimizing the final yield requires a systematic approach where each individual reaction is maximized. The most common and industrially relevant pathway involves three key transformations:
-
Intramolecular Friedel-Crafts Acylation: Formation of the core indanone ring system from a suitable 3-phenylpropionic acid derivative.
-
Electrophilic Aromatic Nitration: Introduction of a nitro group at the C-5 position of the indanone ring.
-
Reduction of the Nitro Group: Conversion of the 5-nitroindan-1-one intermediate to the final 5-aminoindan-1-one product.
Each of these steps presents unique challenges and opportunities for optimization. This guide will address each in detail.
Caption: High-level workflow for the synthesis of 5-Aminoindan-1-one.
Section 2: Troubleshooting and Optimization FAQs
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.
Part A: Friedel-Crafts Acylation (Step 1)
Question 1: My Friedel-Crafts acylation to form the indanone ring is low-yielding. What are the most critical parameters to investigate?
Answer: Low yield in this step is a frequent problem and typically points to issues with the acid catalyst, reaction temperature, or starting material purity.
-
Causality: The intramolecular Friedel-Crafts acylation is an electrophilic aromatic substitution that requires a potent acid to generate a highly reactive acylium ion intermediate.[1] The efficiency of this process is highly dependent on the strength of the acid and the electronic nature of the aromatic ring. Deactivating groups on the ring will hinder the reaction, requiring harsher conditions.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: This is the most critical factor.
-
Polyphosphoric Acid (PPA): Excellent for many substrates as it acts as both catalyst and solvent. However, its high viscosity can make stirring and product workup difficult. Ensure vigorous mechanical stirring and a sufficiently high temperature (often >100 °C) to reduce viscosity.
-
Lewis Acids (e.g., AlCl₃): Very powerful but require strictly anhydrous conditions and often necessitate converting the carboxylic acid to the more reactive acid chloride first.[2] Moisture will quench the catalyst.
-
Superacids (e.g., Triflic Acid, Chlorosulfonic Acid): Extremely effective and can often drive difficult cyclizations at lower temperatures.[3][4] However, they are corrosive, expensive, and require careful handling.
-
-
Temperature and Reaction Time: These parameters are interdependent. Insufficient heat or time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can cause charring and decomposition, especially with sensitive substrates. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.
-
Anhydrous Conditions: For Lewis acid and superacid-catalyzed reactions, moisture is detrimental. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Table 1: Comparison of Common Friedel-Crafts Acylation Conditions for Indanone Synthesis
| Catalyst | Typical Temperature | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | 80 - 140 °C | Inexpensive; acts as solvent and catalyst. | High viscosity; difficult workup; can promote side reactions. |
| Aluminum Chloride (AlCl₃) | 25 - 80 °C | High reactivity; widely available. | Requires acid chloride; strictly anhydrous; stoichiometric amounts needed. |
| Triflic Acid (TfOH) | 0 - 50 °C | Very high activity; catalytic amounts often suffice.[3] | Expensive; highly corrosive. |
| Chlorosulfonic Acid | Room Temperature | High reactivity; effective for many substrates.[4] | Highly corrosive and reactive with water. |
Part B: Nitration (Step 2)
Question 2: My nitration of indan-1-one is producing multiple products and the yield of the desired 5-nitro isomer is poor. How can I improve regioselectivity and minimize side products?
Answer: Poor regioselectivity and the formation of di-nitrated or oxidized byproducts are common issues in nitration reactions. The key is precise control over temperature and the nitrating agent.
-
Causality: The carbonyl group of the indanone is a deactivating group, directing electrophilic substitution primarily to the meta position (C-5 and C-7). The C-5 position is generally favored. The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acid. This species is highly reactive, and if conditions are not controlled, over-reaction can occur.
-
Troubleshooting Steps:
-
Temperature Control (Critical): This is the single most important parameter. The reaction is highly exothermic. You must maintain a low temperature, typically between 0 °C and 5 °C, during the addition of the nitrating agent. Use an ice/salt bath or a cryocooler. A rise in temperature dramatically increases the rate of side reactions, including di-nitration.
-
Rate of Addition: Add the indanone substrate slowly to the pre-chilled nitrating mixture (HNO₃/H₂SO₄). This maintains the low temperature and prevents localized "hot spots" where side reactions can initiate.
-
Stoichiometry: Use a modest excess of nitric acid (typically 1.1 to 1.2 equivalents). A large excess will significantly increase the formation of unwanted byproducts.
-
Workup: Quench the reaction by pouring it carefully onto a large volume of crushed ice. This rapidly dilutes the acid and precipitates the product, preventing further reaction during workup.
-
Part C: Nitro Group Reduction (Step 3)
Question 3: The reduction of 5-nitroindan-1-one is incomplete, or I'm seeing degradation of my product. Which reduction method is most reliable?
Answer: The choice of reducing agent is crucial and depends on the scale of your reaction and available equipment. Both catalytic hydrogenation and chemical reduction methods are effective but have different operational requirements.
-
Causality: The reduction of an aromatic nitro group to a primary amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction can leave these intermediates in the mixture, while harsh conditions can affect the sensitive carbonyl group or the aromatic ring.
-
Troubleshooting Steps & Method Selection:
-
Catalytic Hydrogenation (e.g., H₂ gas with Pd/C or PtO₂):
-
Advantages: This is often the cleanest method, producing water as the only byproduct. It typically gives high yields of very pure product.
-
Optimization: Ensure the catalyst is active (use a fresh batch if necessary). Solvent choice is important; alcohols like ethanol or methanol are common.[5] The reaction may require moderate pressure (30-50 psi) and sometimes gentle heating (40-50 °C) to proceed at a reasonable rate. Monitor hydrogen uptake to determine the reaction endpoint.
-
-
Chemical Reduction (e.g., SnCl₂·2H₂O in HCl/Ethanol or Fe powder in Acetic Acid/Ethanol):
-
Advantages: Does not require specialized hydrogenation equipment and is often faster.
-
Optimization: Tin(II) chloride (SnCl₂) is a very reliable reagent for this transformation. Ensure you use a sufficient stoichiometric excess (typically 3-5 equivalents). The reaction is often run at reflux. The primary challenge is the workup, which involves basification to precipitate tin salts that must be filtered off. Iron in acetic acid is a greener and cheaper alternative, but the workup can also be cumbersome.
-
-
Caption: A logical workflow for troubleshooting common yield issues.
Section 3: Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol 1: Synthesis of Indan-1-one via PPA Cyclization
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charge Reagents: To the flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting material).
-
Heating: Begin stirring and heat the PPA to approximately 80 °C to reduce its viscosity.
-
Addition: Slowly add 3-phenylpropionic acid (1.0 eq) to the stirring PPA.
-
Reaction: Increase the temperature to 100-120 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase).
-
Workup: Allow the mixture to cool to about 60-70 °C. Cautiously pour the viscous mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of 5-Aminoindan-1-one via Catalytic Hydrogenation
-
Setup: Add 5-nitroindan-1-one (1.0 eq) and a suitable solvent (e.g., methanol or ethanol, approx. 10-20 mL per gram of substrate) to a hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd relative to the substrate) to the vessel under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40-50 psi).
-
Reaction: Begin vigorous stirring or shaking. The reaction is often exothermic initially. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 5-aminoindan-1-one. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
Section 4: References
-
Procopio, A., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(9), 1467. Available at: [Link]
-
Procopio, A., et al. (2017). MW vs. US method in the intramolecular Friedel-Craft acylation of phenyl propionic acids 1–7. ResearchGate. Available at: [Link]
-
Narender, P., et al. (2017). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Letters in Organic Chemistry, 14(10). Available at: [Link]
-
Gajewska, I., & Cmoch, P. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1559–1600. Available at: [Link]
-
Organic Chemistry Portal. Indanone synthesis. Available at: [Link]
-
Lamberty, M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 26(11), 3296. Available at: [Link]
-
Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
Google Patents. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. Available at:
-
Google Patents. Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-Aminoindan synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
Addressing stability issues of 5-Aminoindan-1-one in solution
Welcome to the technical support center for 5-Aminoindan-1-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a primary aminoketone, 5-Aminoindan-1-one presents unique stability challenges that require careful consideration in experimental design and execution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.
Introduction to the Stability of 5-Aminoindan-1-one
5-Aminoindan-1-one is a valuable building block in medicinal chemistry, notable for its fused bicyclic system containing both a primary aromatic amine and a cyclic ketone.[1] This bifunctionality, while synthetically useful, is also the source of its inherent instability in solution. Primary aminoketones are known to be susceptible to self-condensation reactions, and the aromatic amine moiety can be prone to oxidation.[2] Understanding these potential degradation pathways is critical for obtaining reliable and reproducible experimental results.
This guide is structured to help you anticipate and address these stability issues head-on. By understanding the "why" behind the recommended procedures, you can better adapt them to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and stability of 5-Aminoindan-1-one.
Q1: My 5-Aminoindan-1-one solution has changed color (e.g., turned yellow or brown). What is happening?
A change in color is a common indicator of degradation. For aromatic amines, this often suggests oxidative degradation.[3][4][5] The amino group is susceptible to oxidation, which can lead to the formation of colored polymeric products. This process can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
Q2: I'm seeing an unexpected loss of my compound in solution over a short period, even when stored in the dark and cold. What could be the cause?
Rapid, non-photolytic degradation often points towards self-condensation, a known issue with primary aminoketones.[2] In this reaction, the primary amine of one molecule can react with the ketone of another, leading to the formation of dimers or oligomers. This process can be influenced by the pH and concentration of the solution.
Q3: What are the ideal storage conditions for 5-Aminoindan-1-one in its solid form and in solution?
-
Solid Form: As a solid, 5-Aminoindan-1-one is relatively stable. It should be stored in a tightly sealed container, protected from light, and kept at low temperatures (ideally -20°C or below) to minimize any slow degradation over time.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at -80°C, protected from light, and purged with an inert gas like argon or nitrogen to minimize oxidation. Avoid repeated freeze-thaw cycles.
Q4: Which solvents are recommended for dissolving 5-Aminoindan-1-one?
Due to its polar nature, 5-Aminoindan-1-one is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] The choice of solvent can impact stability; for instance, protic solvents might participate in certain degradation reactions. For long-term storage of solutions, aprotic solvents like DMSO are generally preferred.
Part 2: Troubleshooting Common Stability Issues
This section provides a more detailed, cause-and-effect approach to troubleshooting specific experimental problems.
Issue 1: Rapid Degradation in Neutral or Basic Solutions
-
Observation: You observe a rapid decrease in the concentration of 5-Aminoindan-1-one, accompanied by the appearance of new, higher molecular weight species in your analysis (e.g., by LC-MS). This is often more pronounced at higher concentrations.
-
Probable Cause: Self-condensation. This is a classic reaction of primary aminoketones, where the nucleophilic amine of one molecule attacks the electrophilic carbonyl carbon of another. This process is often base-catalyzed.
-
Troubleshooting & Prevention:
-
pH Control: Maintain the pH of your solution in the slightly acidic range (pH 4-6). Protonation of the amino group reduces its nucleophilicity, thereby slowing down the rate of self-condensation.
-
Concentration Management: Work with the lowest feasible concentration of 5-Aminoindan-1-one. Dilute solutions are less prone to intermolecular reactions like self-condensation.
-
Temperature Control: Keep your solutions cold (on ice) during experimental manipulations to reduce the reaction rate.
-
Issue 2: Color Change and Formation of Insoluble Particulates
-
Observation: Your solution develops a yellow or brown hue upon standing, especially when exposed to air. In some cases, a fine precipitate may form.
-
Probable Cause: Oxidative Degradation. The aromatic amine is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be autocatalytic and may be accelerated by trace metal impurities. The resulting products are often colored and can polymerize to form insoluble materials.[3][4][5][6]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: When preparing and storing solutions, use solvents that have been de-gassed. Purge the headspace of your vial with an inert gas (argon or nitrogen) before sealing.
-
Use of Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with downstream assays must be verified.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration might be beneficial.
-
Issue 3: Degradation Upon Exposure to Light
-
Observation: You notice a significantly faster rate of degradation in samples left on the lab bench compared to those stored in the dark.
-
Probable Cause: Photodegradation. The indanone moiety and the aromatic amine can absorb UV light, leading to the formation of reactive excited states that can undergo various degradation reactions.[7][8]
-
Troubleshooting & Prevention:
-
Light Protection: Always work with 5-Aminoindan-1-one in amber vials or vials wrapped in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Wavelength Consideration: Be mindful of the light sources used in your experimental setup (e.g., fluorescence plate readers) and minimize exposure times.
-
Part 3: Recommended Protocols
To mitigate the stability issues discussed, we recommend the following protocols for the preparation of solutions and for conducting a preliminary stability assessment.
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the solid 5-Aminoindan-1-one container to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of solid in a fume hood.
-
Add the desired volume of a suitable, de-gassed aprotic solvent (e.g., DMSO).
-
Gently vortex or sonicate at room temperature until fully dissolved.
-
Immediately purge the headspace of the vial with argon or nitrogen for 30-60 seconds.
-
Seal the vial tightly with a Teflon-lined cap.
-
For immediate use, keep the solution on ice and protected from light.
-
For short-term storage, store at -80°C. Prepare fresh solutions for long-term studies.
Protocol 2: Forced Degradation Study for Stability Assessment
A forced degradation study is essential to understand the stability profile of 5-Aminoindan-1-one and to develop a stability-indicating analytical method.[9] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Preparation of Test Solutions: Prepare a solution of 5-Aminoindan-1-one in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a suitable chromatographic method (e.g., HPLC-UV or LC-MS).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagents/Parameters | Potential Degradation Pathway | Expected Observation |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydrolysis of imine intermediates (if formed) | Moderate degradation |
| Base Hydrolysis | 0.1 M NaOH, RT | Catalysis of self-condensation | Significant degradation, potential for oligomerization |
| Oxidation | 3% H₂O₂, RT | Oxidation of the aromatic amine | Formation of colored products, potential for polymerization |
| Thermal | 80°C | Acceleration of all pathways, especially self-condensation | Significant degradation |
| Photolytic | UV/Vis light | Photochemical reactions of the indanone and amine moieties | Formation of various degradants |
Part 4: Visualizing Degradation and Experimental Workflows
Visual aids can help in understanding the relationships between different stability factors and the necessary experimental steps.
Diagram 1: Key Factors Influencing 5-Aminoindan-1-one Stability
Caption: Interplay of stress factors and degradation pathways for 5-Aminoindan-1-one.
Diagram 2: Workflow for a Forced Degradation Study
Caption: Step-by-step workflow for conducting a forced degradation study.
References
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). Molecules, 28(4), 1686. [Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. (2014). Energy Procedia, 63, 441-454. [Link]
-
Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. [Link]
-
Aminoaldehydes and aminoketones. Wikipedia. [Link]
-
A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (2010). RSC Publishing. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Journal of Pharmaceutical Research, 1(1), 1-5. [Link]
-
1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470. [Link]
-
Recent progress in the chemistry of β-aminoketones. (2022). RSC Advances, 12(38), 24783-24823. [Link]
-
Photochemistry of 1-hydroxy-2-indanones: an alternative route to photoenols. (2002). Journal of the Brazilian Chemical Society, 13(1), 89-92. [Link]
-
Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. (2018). The Journal of Organic Chemistry, 83(15), 8097-8109. [Link]
-
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. (1990). Journal of Pharmaceutical Sciences, 79(1), 57-65. [Link]
-
Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. (2025). Autech Industry Co.,Limited. [Link]
Sources
- 1. Highly selective self-condensation of cyclic ketones using MOF-encapsulating phosphotungstic acid for renewable high-density fuel - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of 5-Aminoindan-1-one
Welcome to the technical support resource for the synthesis of 5-Aminoindan-1-one (CAS: 3470-54-0). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and critical decision points in the synthetic pathway. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your results.
Section 1: Synthetic Strategy and Overview
5-Aminoindan-1-one is a valuable building block, particularly in pharmaceutical research.[1] Its synthesis is typically achieved via a well-established three-step sequence starting from 3-phenylpropionic acid. Understanding this workflow is the first step in diagnosing any issues that may arise.
Section 2: Troubleshooting the Friedel-Crafts Acylation
The construction of the indanone core via intramolecular Friedel-Crafts acylation is the foundation of this synthesis.[2] Success here is critical. This reaction involves the activation of a carboxylic acid to generate an electrophilic acylium ion, which then cyclizes onto the aromatic ring.[3]
Question: My yield of 1-indanone from 3-phenylpropionic acid is very low. What are the primary causes and how can I improve it?
Answer: Low yields in this step typically stem from three issues: insufficient activation of the carboxylic acid, deactivation of the catalyst, or suboptimal reaction conditions.
-
Catalyst Choice and Quantity: The direct dehydrative cyclization of 3-arylpropionic acids is more challenging than using the corresponding acid chlorides and requires a strong acid catalyst.[4] Polyphosphoric acid (PPA) is often the reagent of choice as it serves as both the catalyst and a solvent/dehydrating agent, driving the reaction forward. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative. If using a Lewis acid like AlCl₃, you must first convert the carboxylic acid to the acid chloride, and strictly anhydrous conditions are mandatory as water will quench the catalyst.
-
Reaction Temperature and Time: This cyclization is thermally demanding. With PPA, temperatures are often in the 80-100°C range. Insufficient temperature will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to charring and side-product formation, reducing the yield of the desired product. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Purity of Starting Material: Ensure your 3-phenylpropionic acid is dry and free of non-aromatic impurities that could be acylated or otherwise interfere with the reaction.
Troubleshooting Protocol:
-
Action: Switch to Polyphosphoric Acid (PPA). Use a mechanical stirrer, as the mixture will become very viscous.
-
Rationale: PPA is a highly effective dehydrating agent and proton source, which is ideal for promoting the formation of the acylium ion directly from the carboxylic acid.[5]
-
Procedure:
-
Pre-heat PPA (typically 10x the weight of the starting material) to ~70°C in a round-bottom flask equipped with a mechanical stirrer.
-
Add the 3-phenylpropionic acid in portions.
-
Increase the temperature to 90-100°C and stir vigorously for 2-3 hours.
-
Monitor the reaction's completion via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
To quench, cool the reaction mixture slightly and pour it carefully onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the 1-indanone product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with saturated NaHCO₃ solution to remove any unreacted acid, then with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 90-100°C, 2-3h | One-step from acid; high yield. | Highly viscous, difficult workup. |
| Eaton's Reagent | 25-60°C, 1-2h | Milder conditions; high yield. | Reagent preparation required. |
| AlCl₃ / SOCl₂ | 0°C to RT | Widely available Lewis acid. | Two steps required; strictly anhydrous. |
| H₂SO₄ (conc.) | 80-100°C | Inexpensive. | Can lead to sulfonation byproducts. |
Section 3: Troubleshooting the Nitration of 1-Indanone
This step introduces the nitro group, which will become the amine. It is a classic electrophilic aromatic substitution. The directing effects of the carbonyl group (meta-directing) and the alkyl portion of the fused ring (ortho, para-directing) favor substitution at the 5- and 7-positions. Careful control is needed to achieve the desired 5-nitro regioselectivity.
Question: My nitration reaction is producing a mixture of isomers and some dinitrated product. How can I improve the selectivity for 5-nitroindan-1-one?
Answer: Poor regioselectivity and over-reaction are classic challenges in nitration chemistry. The key is precise control of temperature and the rate of addition of the nitrating agent.
-
Temperature Control is Paramount: The nitration of activated aromatic rings is highly exothermic. Running the reaction at too high a temperature provides the activation energy needed to form less-favored isomers and di-substituted products. The reaction should be maintained at a low temperature, typically between -10°C and 0°C.
-
Slow and Steady Addition: Adding the nitrating agent (1-indanone) to the acid mixture too quickly will cause localized temperature spikes, leading to loss of selectivity. A slow, dropwise addition using an addition funnel is essential, ensuring the internal temperature does not rise above the setpoint.
-
Choice of Nitrating Agent: A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective. The sulfuric acid acts to protonate the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Optimized Nitration Protocol:
-
Action: Implement strict temperature control and slow addition.
-
Rationale: Low temperatures decrease the reaction rate, allowing the kinetically favored product (5-nitroindan-1-one) to form preferentially over the thermodynamically controlled or higher-activation-energy byproducts.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ (typically a 1:2 v/v ratio) in a flask cooled in an ice-salt or dry ice/acetone bath to -10°C.
-
In a separate flask, dissolve the 1-indanone in a minimal amount of concentrated H₂SO₄, and cool this mixture to 0°C.
-
Slowly add the 1-indanone solution dropwise to the cold, stirred nitrating mixture, ensuring the internal temperature never exceeds 0°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes.
-
Quench the reaction by pouring it slowly over a large volume of crushed ice.
-
The solid 5-nitroindan-1-one will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize from ethanol or isopropanol to achieve high purity.
-
Section 4: Troubleshooting the Reduction of 5-Nitroindan-1-one
The final step is the reduction of the aromatic nitro group to a primary amine. While seemingly straightforward, this step can be plagued by incomplete reactions or the undesired reduction of the ketone carbonyl group.
Question: My reduction of 5-nitroindan-1-one is incomplete, and my final product is difficult to purify. What is the most reliable method?
Answer: The choice of reducing agent is critical for achieving a clean and complete conversion without affecting the ketone. Catalytic hydrogenation and metal/acid reductions are the most common methods, each with its own set of challenges.
-
Recommended Method - Tin(II) Chloride: Reduction using stannous chloride dihydrate (SnCl₂·2H₂O) in a polar protic solvent like ethanol is highly reliable and chemoselective. It readily reduces the nitro group while leaving the ketone untouched under mild conditions.
-
Workup is Key: The product, 5-aminoindan-1-one, is an amine and will be protonated (as an ammonium salt) under the acidic conditions of many reduction methods. To isolate the free amine, you must perform a basic workup. Failure to sufficiently basify the aqueous layer is a very common cause of low isolated yield, as the protonated product remains in the aqueous phase.
Reliable Reduction Protocol (SnCl₂):
-
Action: Use SnCl₂·2H₂O in refluxing ethanol followed by a careful basic workup.
-
Rationale: SnCl₂ is a classic reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.[6]
-
Procedure:
-
Suspend 5-nitroindan-1-one in ethanol in a round-bottom flask.
-
Add an excess of SnCl₂·2H₂O (typically 4-5 molar equivalents).
-
Heat the mixture to reflux and monitor by TLC until all the starting material is consumed (usually 2-4 hours).
-
Cool the reaction to room temperature and concentrate the solvent in vacuo.
-
Re-dissolve the residue in water and cool in an ice bath.
-
Crucially , slowly add a concentrated aqueous solution of NaOH or Na₂CO₃ with vigorous stirring until the pH is strongly basic (pH > 10). Tin hydroxides will precipitate.
-
Extract the mixture several times with a suitable organic solvent (ethyl acetate is a good choice).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 5-aminoindan-1-one.
-
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| SnCl₂·2H₂O | Ethanol, Reflux | High chemoselectivity, reliable. | Stoichiometric tin waste. |
| H₂ / Pd-C | H₂, 1-4 atm, RT, EtOH/MeOH | "Green" method, no metal waste. | Catalyst can be expensive/pyrophoric; may reduce ketone. |
| Fe / HCl or NH₄Cl | EtOH/H₂O, Reflux | Inexpensive and effective. | Requires large excess of iron; acidic workup needed. |
Section 5: Purification and Characterization FAQs
Question: My final product is a brownish solid, not the reported off-white crystals. How can I purify it?
Answer: Color impurities often arise from aerial oxidation of the aromatic amine or from residual reaction byproducts. Purification can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: A solvent system of ethanol/water or isopropanol/heptane is often effective. Dissolve the crude product in the minimum amount of hot solvent, then add the anti-solvent dropwise until turbidity persists. Allow it to cool slowly to form crystals. Adding a small amount of activated carbon to the hot solution before filtering can help remove colored impurities.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is an option. A gradient eluent system starting with dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol) is a good starting point. Be aware that aromatic amines can streak on silica; adding a small amount of triethylamine (0.1-0.5%) to the eluent can mitigate this.
Question: What are the expected ¹H NMR signals for 5-Aminoindan-1-one?
Answer: The ¹H NMR spectrum is a key tool for confirming the structure. While exact shifts can vary with solvent, the following are characteristic signals for 5-Aminoindan-1-one.
| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration | Notes |
| H-2, H-3 (Aliphatic CH₂) | ~2.6-2.7, ~2.9-3.1 | m, m | 2H, 2H | Two distinct multiplets for the two CH₂ groups. |
| -NH₂ (Amine) | ~4.0-5.0 | br s | 2H | Broad singlet, D₂O exchangeable. |
| H-6, H-7 (Aromatic) | ~6.6-6.8 | dd, d | 1H, 1H | Signals in the aromatic region. |
| H-4 (Aromatic) | ~7.1-7.2 | d | 1H | Aromatic proton ortho to the carbonyl group. |
Note: Data synthesized from typical chemical shift values for similar structures. Always compare with a verified reference spectrum if available.[7]
References
-
Chembly. (2025). Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. Retrieved from [Link]
-
Procopio, A., et al. (2012). MW vs. US method in the intramolecular Friedel-Craft acylation of phenyl propionic acids 1–7. ResearchGate. Retrieved from [Link]
-
Nardi, M., et al. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(9), 10842-10850. [Link]
-
PubChem. (n.d.). 5-amino-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
-
Glukhareva, T. V., et al. (2000). Reductive Elimination of the Amino Group in 5-Dialkylamino-4-nitroimidazole. Russian Journal of Organic Chemistry, 36(8), 1194-1197. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Aminoindan(24425-40-9) 1H NMR spectrum [chemicalbook.com]
Minimizing byproduct formation in 5-Aminoindan-1-one reactions
Welcome to the technical support center for 5-Aminoindan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you with the knowledge to proactively control your chemical transformations.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: N-Acylation Reactions - Incomplete Conversion and Impurity Formation
Question: I am performing an N-acylation of 5-Aminoindan-1-one with an acyl chloride/anhydride, but I am observing a significant amount of starting material along with a suspected di-acylated byproduct. How can I improve the selectivity for mono-acylation?
Answer: This is a frequent challenge when working with primary aromatic amines like 5-Aminoindan-1-one. The key to achieving high selectivity for the mono-acylated product lies in carefully controlling the reaction stoichiometry, temperature, and the rate of addition of the acylating agent.
Root Cause Analysis:
-
Stoichiometry: Using a large excess of the acylating agent is the most common reason for the formation of the di-acylated byproduct. While a slight excess might be necessary to drive the reaction to completion, a significant excess will promote the second acylation.
-
Reaction Rate: A rapid addition of the acylating agent can create localized areas of high concentration, leading to over-acylation.
-
Basicity: The choice and amount of base used to scavenge the acid generated during the reaction (e.g., HCl from an acyl chloride) can influence the nucleophilicity of the mono-acylated intermediate, potentially making it susceptible to a second acylation.
Recommended Solutions:
-
Precise Stoichiometry: Begin by using a stoichiometric equivalent of the acylating agent (1.0 to 1.05 equivalents). If incomplete conversion is observed, a slight increase to 1.1 equivalents can be tested.
-
Controlled Addition: Add the acylating agent dropwise as a solution in an appropriate solvent to the reaction mixture containing 5-Aminoindan-1-one and a base at a low temperature (e.g., 0 °C). This maintains a low concentration of the acylating agent throughout the reaction.
-
Temperature Management: Conduct the reaction at a reduced temperature (0 °C to room temperature) to moderate the reaction rate and improve selectivity.
-
Base Selection: Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid byproduct without competing in the acylation reaction.
Experimental Protocol: Selective Mono-N-Acylation of 5-Aminoindan-1-one
-
Dissolve 5-Aminoindan-1-one (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the acylating agent (e.g., acyl chloride, 1.05 eq) in the same solvent.
-
Add the acylating agent solution dropwise to the cooled reaction mixture over a period of 30-60 minutes with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Reductive Amination - Formation of Over-Alkylated and Reduced Ketone Byproducts
Question: I am attempting a reductive amination on the ketone of 5-Aminoindan-1-one with a primary amine and a reducing agent like sodium borohydride. My product mixture contains the desired secondary amine, but also the tertiary amine (from reaction with the amino group of another 5-Aminoindan-1-one molecule) and 5-amino-1-indanol. How can I improve the yield of my target product?
Answer: Reductive amination of a substrate containing both an amine and a carbonyl group presents a unique chemoselectivity challenge. The formation of byproducts arises from competing reaction pathways. Careful selection of the reducing agent and reaction conditions is crucial for success.[1][2][3]
Root Cause Analysis:
-
Reducing Agent Reactivity: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the ketone functionality before the imine is formed, leading to the 5-amino-1-indanol byproduct.[4]
-
Intermolecular Reaction: The primary amine on one molecule of 5-Aminoindan-1-one can react with the ketone of another molecule, leading to a dimeric imine which is then reduced to a tertiary amine byproduct.
-
pH Control: The rate of imine formation is pH-dependent. If the pH is too low, the primary amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated for nucleophilic attack.[3]
Recommended Solutions:
-
Use a Mild Reducing Agent: Employ a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones and aldehydes but readily reduce the protonated imine (iminium ion), thus favoring the desired reductive amination pathway.[4][5]
-
One-Pot Procedure: A one-pot reaction where the amine, ketone, and mild reducing agent are mixed together often gives better results. The imine/iminium ion is formed in equilibrium and is immediately reduced, preventing side reactions.
-
pH Optimization: Maintain a mildly acidic pH (typically between 5 and 6) to facilitate imine formation without deactivating the amine nucleophile. This can be achieved by adding a small amount of acetic acid.
-
Protecting Group Strategy: For complex syntheses where high purity is critical, consider protecting the amino group of 5-Aminoindan-1-one with a suitable protecting group (e.g., Boc) before performing the reductive amination on the ketone. The protecting group can be removed in a subsequent step.
Experimental Protocol: Selective Reductive Amination of 5-Aminoindan-1-one
-
To a solution of 5-Aminoindan-1-one (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial 5-Aminoindan-1-one and how can I remove them?
A1: Commercial 5-Aminoindan-1-one may contain small amounts of the starting materials from its synthesis, such as 5-nitroindan-1-one or other isomers. It can also undergo slow oxidation upon prolonged exposure to air and light, leading to colored impurities. For most applications, recrystallization from a suitable solvent system like ethanol/water or toluene is effective for purification. For highly sensitive reactions, column chromatography on silica gel can be employed.
Q2: I am observing a colored byproduct in my reaction involving 5-Aminoindan-1-one. What could be the cause?
A2: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities. This can be exacerbated by the presence of air, light, or certain metal catalysts. To mitigate this, it is recommended to perform reactions under an inert atmosphere (nitrogen or argon) and to use degassed solvents. If the product is colored, a wash with a dilute solution of a reducing agent like sodium bisulfite or treatment with activated carbon during workup can sometimes help decolorize the solution.
Q3: Can the ketone in 5-Aminoindan-1-one undergo self-condensation?
A3: Yes, under certain conditions (typically strong basic or acidic conditions and elevated temperatures), the ketone can undergo an aldol-type self-condensation reaction. This would lead to a dimeric, α,β-unsaturated ketone byproduct. To avoid this, it is best to use mild reaction conditions and to avoid prolonged heating in the presence of strong acids or bases.
Q4: How can I purify my final product from unreacted 5-Aminoindan-1-one?
A4: The purification method will depend on the properties of your product.
-
Column Chromatography: This is a versatile method. Since 5-Aminoindan-1-one is relatively polar due to the amino and keto groups, a non-polar product can often be easily separated.
-
Acid-Base Extraction: If your product is not basic, you can dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic 5-Aminoindan-1-one will move into the aqueous layer as its hydrochloride salt. You can then neutralize the aqueous layer and recover the starting material if needed.
-
Recrystallization: If there is a significant difference in solubility between your product and 5-Aminoindan-1-one in a particular solvent system, recrystallization can be an effective purification method.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and how to troubleshoot them, the following diagrams illustrate the key concepts discussed.
N-Acylation of 5-Aminoindan-1-one: Desired vs. Side Reaction
Caption: Control of stoichiometry in N-acylation.
Troubleshooting Reductive Amination of 5-Aminoindan-1-one
Caption: Byproduct formation in reductive amination.
Data Summary
| Reaction Type | Key Parameter | Recommended Condition | Potential Byproduct |
| N-Acylation | Stoichiometry of Acylating Agent | 1.0 - 1.1 equivalents | Di-acylated product |
| Temperature | 0 °C to Room Temperature | Di-acylated product | |
| Reductive Amination | Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | 5-Amino-1-indanol, Tertiary Amine |
| pH | 5 - 6 | Reduced starting material |
References
-
Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
- Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. (2025, November 4). Vertex AI Search.
-
Reductive amination. (2023, December 19). In Wikipedia. Retrieved January 4, 2026, from [Link]
- A process for the preparation of (R)-1-aminoindanes. (n.d.). Google Patents.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Improvement in the selectivity and metabolic stability of the serotonin 5-HT(1A) ligand, S 15535: a series of cis- and trans-2-(arylcycloalkylamine) 1-indanols. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN. (n.d.). EPO Patent 3068746. Retrieved January 4, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 4, 2026, from [Link]
- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. (1999, November 22). ARKIVOC.
- Annulations involving 1-indanones to access fused- and spiro frameworks. (2022, November 22). PMC - NIH.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). PMC - NIH.
-
Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
- Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. (n.d.). PMC - NIH.
-
Glycinergic potentiation by some 5-HT(3) receptor antagonists: insight into selectivity. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.). OUCI.
- Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (n.d.). Google Patents.
- In Silico Investigations into the Selectivity of Psychoactive and New Psychoactive Substances in Monoamine Transporters. (2022, October 21). ACS Omega.
-
1-Aminoindan-1,5-dicarboxylic Acid: A Novel Antagonist at Phospholipase C-Linked Metabotropic Glutamate Receptors. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
- Single Amino Acid Substitution in Loop1 Switches the Selectivity of α-Conotoxin RegIIA towards the α7 Nicotinic Acetylcholine Receptor. (2024, August 29). MDPI.
- Improved process for the synthesis of enantiomeric indanylamine derivatives. (n.d.). Google Patents.
-
1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Chiral Separation of 5-Aminoindan-1-one Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the chiral separation of 5-Aminoindan-1-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these specific enantiomers. 5-Aminoindan-1-one derivatives are crucial building blocks in medicinal chemistry, and achieving enantiomeric purity is often a critical step for ensuring therapeutic efficacy and safety.[1] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and achieve robust, reproducible separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that typically arise during the initial stages of method development.
Q1: I'm starting a new project with a 5-Aminoindan-1-one derivative. Where should I begin with chiral method development?
The most efficient starting point is a systematic screening approach.[2] Given that 5-Aminoindan-1-one is a basic compound with aromatic and ketone functionalities, the trial-and-error approach can be time-consuming.[2] A structured screening protocol using a few complementary Chiral Stationary Phases (CSPs) and mobile phases will quickly identify the most promising separation conditions.
Your initial screening should focus on polysaccharide-based CSPs, as they are successful in resolving nearly 90% of chiral compounds.[3] We recommend screening with both amylose and cellulose-based columns under normal phase, polar organic, and reversed-phase conditions to cover a broad range of potential interactions.
Q2: Which specific Chiral Stationary Phases (CSPs) are most likely to be effective for 5-Aminoindan-1-one derivatives?
Polysaccharide-based CSPs are the gold standard and your primary candidates.[3][4] The chiral recognition mechanism on these phases involves a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions, which are all relevant to the structure of 5-Aminoindan-1-one.[5]
Recommended Starting CSPs:
| CSP Name (Example) | Selector Backbone | Key Characteristics |
| Chiralpak® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Often provides excellent recognition for a wide range of compounds; the helical structure of amylose creates effective chiral grooves.[3][6] |
| Chiralcel® OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary to amylose phases; the more linear structure of cellulose offers different steric interactions.[5] |
| Chiralpak® IA/IB/IC | Immobilized Polysaccharide Derivatives | Offer greater solvent flexibility compared to coated phases, allowing for a wider range of mobile phases and improved robustness.[5] |
Q3: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for my separation?
Both techniques are highly effective, but SFC is now often preferred for chiral separations in the pharmaceutical industry.[7][8]
-
HPLC: A robust and universally available technique. Normal-phase HPLC (e.g., hexane/alcohol) is typically the first choice for polysaccharide CSPs.[2]
-
SFC: Offers significant advantages in speed, efficiency, and environmental impact ("greener" chemistry).[9] SFC allows for flow rates three to five times higher than HPLC with lower pressure drops, leading to much faster method development and purification cycles.[7] Given these benefits, SFC is the recommended primary technique if available.
Q4: My direct separation attempts are failing. When is it appropriate to consider chiral derivatization?
Chiral derivatization is an indirect approach that should be considered when direct methods on multiple CSPs have failed to provide adequate resolution.[10] This technique involves reacting your racemic 5-Aminoindan-1-one derivative with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[11][12] These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[13]
For 5-Aminoindan-1-one, the primary amine is an excellent target for derivatization using agents like Marfey's reagent (FDAA) or Mosher's acid chloride (MTPA-Cl).[12][13] However, this adds extra steps (reaction and potential cleanup) and requires careful validation to ensure no racemization occurs during the reaction.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to solving specific experimental issues.
Problem: I am seeing poor or no enantiomeric resolution (Rs < 1.5).
This is the most common challenge in chiral separations. The cause is a lack of differential interaction between the enantiomers and the CSP. Follow these steps to diagnose and resolve the issue.
Step 1: Verify the Suitability of Your Chiral Stationary Phase (CSP). The choice of CSP is the most critical factor.[14] If you are using a non-chiral column, you will not resolve enantiomers. If you are using a single CSP without success, you must screen other columns. The selectivity (α) between enantiomers is highly specific to the CSP's structure.[15] For example, an analyte that is not resolved on an amylose-based CSP may be well-resolved on a cellulose-based one due to the different spatial arrangement of their chiral grooves.[5]
Step 2: Optimize the Mobile Phase Composition. The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Normal Phase (NP): The ratio of the non-polar solvent (e.g., Hexane, Heptane) to the alcohol modifier (e.g., Isopropanol (IPA), Ethanol) is critical.
-
Action: Systematically vary the alcohol percentage. Start at 10% and screen at 5%, 15%, and 20%. Lower alcohol content generally increases retention and can improve resolution, but can also lead to excessively long run times.[16]
-
-
Reversed Phase (RP): The ratio of the aqueous buffer to the organic solvent (e.g., Acetonitrile (ACN), Methanol) is key.
-
Action: Vary the organic modifier concentration. Unlike typical achiral separations, chiral separations can sometimes show a "U-shaped" relationship where resolution is good at both low and high organic concentrations.[17]
-
Step 3: Use Mobile Phase Additives to Control Analyte Ionization. For an ionizable compound like 5-Aminoindan-1-one, controlling its protonation state is essential for reproducible and high-quality separations.
-
The Issue: The basic primary amine on your analyte can interact strongly with residual acidic silanols on the silica support of the CSP, leading to poor peak shape and inconsistent retention.
-
The Solution (Normal Phase/SFC): Add a basic modifier to the mobile phase to suppress this interaction.[18]
-
Recommended Additive: Start with 0.1% Diethylamine (DEA) or Ethanolamine in your alcohol modifier.[18]
-
Causality: The basic additive competes with your analyte for active sites on the stationary phase and ensures the analyte remains in a neutral state, leading to more efficient and symmetrical peaks. A change from a basic to an acidic additive can lead to a complete loss of resolution for basic compounds.[19]
-
Step 4: Adjust Flow Rate and Temperature. These parameters fine-tune the separation after the primary chemistry (CSP and mobile phase) has been established.
-
Flow Rate: Lowering the flow rate increases the time the enantiomers spend interacting with the CSP, which can improve resolution.[16]
-
Action: If your resolution is close to baseline (e.g., Rs = 1.2-1.4), try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
-
Temperature: Temperature affects both the kinetics and thermodynamics of the chiral recognition process.
-
Action: If your system has a column thermostat, evaluate temperatures between 15°C and 40°C. Lower temperatures often increase resolution but also increase viscosity and backpressure.
-
Problem: My peaks are broad or show significant tailing.
Poor peak shape is typically caused by secondary, undesirable interactions or kinetic issues.
Step 1: Address Chemical Interactions (Primary Cause for Amines). As detailed above, the most likely cause for a basic compound like 5-Aminoindan-1-one is the interaction of the amine with acidic silanols.
-
Action: Ensure you are using a basic additive like 0.1% DEA in your mobile phase for NP or SFC analysis.[18] This is the most critical step for improving the peak shape of basic analytes.
Step 2: Rule Out Sample Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, triangular peaks.[16]
-
Action: Reduce the injection volume by half or dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
Step 3: Check for Extra-Column Volume and System Issues. Peak broadening can be introduced by the HPLC/SFC system itself.
-
Action: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[16] Ensure all fittings are properly connected to avoid dead volumes. A contaminated or old column can also lead to peak tailing; flushing with a strong solvent or replacing the column may be necessary.[16][20]
Problem: My retention times and resolution are not reproducible.
Lack of reproducibility points to an unstable system or method.
Step 1: Ensure Proper Column Equilibration. Chiral separations, especially in normal phase, can require longer equilibration times than achiral separations.
-
Action: Always flush the column with at least 10-20 column volumes of the mobile phase before the first injection. If you are changing mobile phases, especially those with additives, the equilibration time can be even longer due to "memory effects" of the additives on the stationary phase.[15]
Step 2: Verify Mobile Phase Stability and Preparation.
-
Action (NP/SFC): Alcohols are hygroscopic and can absorb water from the air, which can alter selectivity over time. Prepare fresh mobile phases daily. Ensure your CO2 source for SFC is of high purity.
-
Action (RP): Ensure your buffer is within its effective pH range and is fully dissolved. Bacterial growth can occur in unpreserved aqueous mobile phases.
Step 3: Control the Column Temperature. As mentioned, temperature has a significant effect on chiral separations.
-
Action: Use a thermostatted column compartment to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention times to drift.[21]
Section 3: Key Experimental Protocols
Protocol 1: Systematic Screening of Chiral Stationary Phases
This protocol provides a structured workflow for efficiently identifying a suitable CSP and mobile phase system.
-
Select CSPs: Choose a set of 3-4 complementary polysaccharide-based columns.
-
Example Set: Chiralpak AD-H, Chiralcel OD-H, Chiralpak IC.
-
-
Prepare Screening Mobile Phases:
-
Normal Phase (NP):
-
Mobile Phase A: Hexane/IPA (90:10, v/v) with 0.1% DEA
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v) with 0.1% DEA
-
-
Reversed Phase (RP):
-
Mobile Phase C: Acetonitrile/20mM Ammonium Bicarbonate (60:40, v/v)
-
-
-
Prepare Sample: Dissolve the 5-Aminoindan-1-one derivative in the initial mobile phase at a concentration of ~0.5 mg/mL.
-
Screening Execution:
-
Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Inject the sample onto the first column (e.g., Chiralpak AD-H) with the first mobile phase (e.g., NP-A).
-
Run the analysis for 15-20 minutes.
-
Repeat for all selected columns and mobile phases, ensuring the column is properly equilibrated with each new mobile phase.
-
-
Evaluate Results: Analyze the chromatograms for any sign of peak separation. A partial separation is a positive "hit" that can be optimized further. A successful screening run will identify the best CSP/mobile phase combination to move forward with for optimization.
Protocol 2: Mobile Phase Preparation with Additives
Accurate preparation of mobile phases containing additives is critical for reproducibility.
-
Objective: Prepare 1 Liter of Hexane/IPA (90:10) with 0.1% DEA.
-
Materials: HPLC-grade Hexane, HPLC-grade Isopropanol (IPA), Diethylamine (DEA, >99.5% purity).
-
Procedure:
-
Measure 100 mL of IPA into a 100 mL graduated cylinder and pour it into a 1 L mobile phase reservoir bottle.
-
Using a micropipette, add 1.0 mL of DEA directly into the IPA in the reservoir bottle. Causality: Adding the amine to the polar alcohol first ensures it is fully dissolved before adding the non-polar bulk solvent.
-
Add 900 mL of Hexane to the reservoir bottle.
-
Cap the bottle and swirl gently for 1-2 minutes to ensure the mixture is homogeneous.
-
Sonicate (degas) the mobile phase for 10-15 minutes before placing it on the HPLC/SFC system.
-
Section 4: Visualization Hub
Diagrams illustrating key workflows and logical relationships in chiral method development.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral method development.
Troubleshooting Guide for Poor Enantiomeric Resolution
Caption: A decision tree for troubleshooting poor resolution.
Section 5: References
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]
-
Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. (2017). ResearchGate. [Link]
-
Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. ChemPartner. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PMC - PubMed Central. [Link]
-
Preparation and Chiral Recognition of Polysaccharide-Based Selectors. (2019). ResearchGate. [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2019). Semantic Scholar. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. [Link]
-
Supercritical Fluid Chiral Separations. (2005). Pharmaceutical Technology. [Link]
-
Chiral derivatizing agent. Grokipedia. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. (2020). ResearchGate. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2013). Springer Nature Experiments. [Link]
-
Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
-
Chiral derivatizing agent. Wikipedia. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
[A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. (1995). PubMed. [Link]
-
Solving Common Errors in HPLC. (2023). Chromatography Today. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC - NIH. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025). ALWSCI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002). LCGC International. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Technology Networks. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Getting Started with Chiral Method Development. (2022). Regis Technologies. [Link]
-
Plant-Mediated Enantioselective Transformation of Indan-1-One and Indan-1-ol. (2019). MDPI. [Link]
-
Chiral Drug Separation. ResearchGate. [Link]
-
Chiral separation of amino acids and derivatives by CE. ResearchGate. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2014). ResearchGate. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Plant-Mediated Enantioselective Transformation of Indan-1-one and Indan-1-ol. Part 2. (2019). MDPI. [Link]
-
Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. (2021). PMC - NIH. [Link]
Sources
- 1. Plant-Mediated Enantioselective Transformation of Indan-1-One and Indan-1-ol [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. | Semantic Scholar [semanticscholar.org]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChemPartner [chempartner.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. benchchem.com [benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
- 20. ijprajournal.com [ijprajournal.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Solubility of 5-Aminoindan-1-one in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the common challenge of poor solubility of 5-Aminoindan-1-one (CAS: 3470-54-0) in various chemical reactions. As a key intermediate in pharmaceutical synthesis, particularly for neurological disorder therapeutics, effectively managing its solubility is critical for reaction efficiency, yield, and purity.[1][2]
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Section 1: Understanding the Solubility Profile of 5-Aminoindan-1-one
FAQ 1: What are the basic solubility characteristics of 5-Aminoindan-1-one?
5-Aminoindan-1-one is a crystalline solid with a relatively high melting point of 184-186°C.[1] Its structure, containing both a polar amino group and a carbonyl group, alongside a bicyclic aromatic system, dictates its solubility. It is generally soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] However, it exhibits poor solubility in water and many non-polar organic solvents.[1] This limited solubility can often lead to incomplete reactions, low yields, and challenges in purification.
Section 2: Troubleshooting Guide for Poor Solubility in Reactions
Issue 1: My 5-Aminoindan-1-one is not dissolving sufficiently in my chosen reaction solvent.
This is a common starting point for many reaction challenges. Here’s a systematic approach to address this issue:
1. Solvent Selection and Co-Solvent Systems:
-
Rationale: The principle of "like dissolves like" is a fundamental concept in chemistry. A solvent or solvent mixture that closely matches the polarity of 5-Aminoindan-1-one will be most effective.
-
Troubleshooting Steps:
-
Primary Solvent Choice: If not already in use, consider switching to or incorporating a highly polar aprotic solvent like DMSO or a polar protic solvent like methanol or ethanol, where 5-Aminoindan-1-one has known solubility.[1]
-
Co-Solvent Strategy: If the primary reaction solvent is dictated by the other reagents and is sub-optimal for 5-Aminoindan-1-one, the use of a co-solvent is a powerful technique. A small amount of a high-solubility solvent (e.g., DMSO) can be added to the primary solvent to create a mixture with a more favorable overall polarity.
-
| Solvent System | Recommendation | Rationale |
| Non-polar solvents (e.g., Toluene, Hexane) | Add a polar aprotic co-solvent like THF or DMF in increasing proportions. | Increases the overall polarity of the medium to better solvate the polar functional groups of 5-Aminoindan-1-one. |
| Moderately polar solvents (e.g., Acetonitrile, Ethyl Acetate) | Introduce a small percentage of a highly polar solvent such as DMSO or NMP. | These solvents are excellent at dissolving a wide range of organic compounds and can significantly boost solubility. |
| Protic solvents (e.g., Isopropanol) | Consider a mixture with methanol or ethanol. | These lower-chain alcohols often provide a good balance of polarity for many reagents. |
2. Temperature Modification:
-
Rationale: For most solids, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice.
-
Troubleshooting Steps:
-
Gently warm the solvent while stirring to facilitate the dissolution of 5-Aminoindan-1-one before adding other reagents.
-
If the reaction conditions permit, running the reaction at a higher temperature can maintain the solubility of the starting material throughout the process.
-
Caution: Be mindful of the boiling point of your solvent and the thermal stability of all reactants and products.
-
3. Particle Size Reduction:
-
Rationale: Smaller particles have a larger surface area-to-volume ratio, which can increase the rate of dissolution.
-
Troubleshooting Steps:
-
If you have solid 5-Aminoindan-1-one, gently grind it into a fine powder using a mortar and pestle before adding it to the solvent. This will increase the surface area available for solvation.
-
Issue 2: The reaction is sluggish or incomplete, and I suspect solubility is the limiting factor.
Even if 5-Aminoindan-1-one appears to dissolve initially, it may precipitate out as the reaction progresses, or its low concentration may be the rate-limiting factor.
1. pH Adjustment (for Aqueous or Protic Solvent Systems):
-
Rationale: The amino group of 5-Aminoindan-1-one is basic and can be protonated to form a more soluble ammonium salt.
-
Troubleshooting Steps:
-
If your reaction conditions are compatible with acidic environments, adding a small amount of a non-nucleophilic acid (e.g., a few drops of acetic acid or a catalytic amount of a stronger acid) can significantly increase the solubility in protic solvents like water or alcohols.
-
This technique is particularly useful in reactions where the amine's nucleophilicity is not immediately required or can be regenerated in a subsequent step.
-
Workflow for Optimizing Solubility using pH Adjustment
Caption: A decision-making workflow for using pH to enhance solubility.
2. Use of Sonication:
-
Rationale: Ultrasound can provide the energy to break up solid agglomerates and enhance mass transfer at the solid-liquid interface, thereby accelerating dissolution.
-
Experimental Protocol: Sonication-Assisted Dissolution
-
Place the reaction vessel containing the solvent and 5-Aminoindan-1-one in an ultrasonic bath.
-
Sonicate the mixture for 5-15 minute intervals.
-
Visually inspect for dissolution.
-
Once dissolved, proceed with the addition of other reagents. This can be particularly effective for initiating reactions with stubborn-to-dissolve solids.
-
Section 3: Advanced Strategies and Considerations
FAQ 2: Are there any "solvent-free" techniques to bypass solubility issues with 5-Aminoindan-1-one?
Yes, for certain types of reactions, mechanochemistry offers a powerful alternative.
-
Ball Milling: This technique involves the use of a high-energy ball mill to grind reactants together in the solid state. The mechanical force can induce chemical reactions without the need for a solvent, thus completely circumventing solubility problems. This is particularly promising for cross-coupling reactions.
FAQ 3: How does the choice of solvent affect the reactivity of 5-Aminoindan-1-one?
The solvent does more than just dissolve the reactants; it can also influence reaction rates and pathways.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent for many reactions involving 5-Aminoindan-1-one as they can stabilize charged intermediates that may form.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the amino and carbonyl groups, which might slightly modulate their reactivity. They are often good choices for reductive amination reactions.
Section 4: Case Study - Acylation of 5-Aminoindan-1-one
A common reaction involving 5-Aminoindan-1-one is the acylation of the amino group. Poor solubility in common acylation solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can lead to low yields.
Problem: A researcher is attempting to acylate 5-Aminoindan-1-one with an acid chloride in DCM at room temperature. The reaction is slow and gives a poor yield, with a significant amount of unreacted starting material.
Troubleshooting Approach:
-
Initial Hypothesis: The poor solubility of 5-Aminoindan-1-one in DCM is the primary issue.
-
Proposed Solution 1 (Co-Solvent):
-
Add a minimal amount of DMSO to the DCM to create a co-solvent system (e.g., 10:1 DCM:DMSO). This should be enough to dissolve the 5-Aminoindan-1-one without significantly altering the overall reaction environment.
-
-
Proposed Solution 2 (Alternative Solvent):
-
Switch to a more polar aprotic solvent where both reactants are soluble, such as DMF.
-
-
Proposed Solution 3 (Temperature Increase):
-
Gently heat the DCM mixture to reflux to increase the solubility of the 5-Aminoindan-1-one. This should be done with caution to avoid side reactions with the acid chloride.
-
Logical Relationship of Troubleshooting Steps
Caption: Interconnected strategies for addressing poor acylation yield.
Section 5: Summary of Practical Tips
-
Always start with a small-scale solubility test in your chosen solvent before committing to a large-scale reaction.
-
When using a co-solvent, start with a small percentage and gradually increase it to find the optimal ratio.
-
Be mindful of the downstream purification. Highly polar solvents like DMSO can be difficult to remove, so use them judiciously.
-
For reactions sensitive to protic solvents, ensure your polar aprotic solvents are anhydrous .
-
When heating, use a condenser to prevent solvent loss.
By systematically applying these principles and troubleshooting steps, researchers can effectively overcome the solubility challenges associated with 5-Aminoindan-1-one, leading to more successful and efficient synthetic outcomes.
References
- Vertex AI Search. (2025).
-
PubMed Central. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. [Link]
Sources
Technical Support Center: 5-Aminoindan-1-one Reaction Monitoring by Thin-Layer Chromatography
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Welcome to the technical support center for monitoring reactions involving 5-aminoindan-1-one using thin-layer chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of TLC in your experimental workflows.
Introduction to TLC for 5-Aminoindan-1-one
Thin-layer chromatography is a simple, rapid, and highly sensitive method for monitoring the progress of chemical reactions.[1][2] For reactions involving 5-aminoindan-1-one, a versatile intermediate in pharmaceutical synthesis, TLC is an indispensable tool for qualitatively assessing the consumption of starting material and the formation of the desired product.[3] Its fused bicyclic structure, containing both a primary amine and a ketone, presents unique considerations for TLC analysis.[3]
This guide will walk you through the essential aspects of TLC for 5-aminoindan-1-one, from selecting the appropriate mobile phase to visualizing the separated components.
Core Principles and Experimental Workflow
The separation of compounds on a TLC plate is based on the principle of differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[1][4][5] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[2] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value.
Experimental Workflow for TLC Analysis
Caption: A typical workflow for monitoring a reaction using TLC.
Step-by-Step Experimental Protocol
This protocol provides a detailed methodology for monitoring a reaction involving 5-aminoindan-1-one.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Mobile phase (e.g., Ethyl acetate/Hexane mixture)
-
UV lamp (254 nm)
-
Ninhydrin stain solution
-
Heat gun or hot plate
-
Reaction mixture, starting material, and co-spot samples
Procedure:
-
Plate Preparation:
-
With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, spot the starting material (SM), reaction mixture (RM), and a co-spot (a single spot containing both SM and RM) on the origin line. Keep the spots small and concentrated.[6]
-
-
Developing Chamber Preparation:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere.
-
Cover the chamber with the lid and allow it to equilibrate for a few minutes.
-
-
Development:
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[6]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp at 254 nm.[7] UV-active compounds will appear as dark spots.[8] Circle the observed spots with a pencil.[9]
-
For enhanced visualization of the amine group, dip the plate into a ninhydrin staining solution.[10]
-
Carefully heat the plate with a heat gun or on a hot plate until colored spots appear.[9] Primary amines typically yield pink or purple spots.[11]
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots in the reaction mixture lane to the starting material and product spots to determine the progress of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC of 5-aminoindan-1-one?
A good starting point is a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane. A common starting ratio is 30:70 ethyl acetate:hexane. You can then adjust the polarity based on the initial results. If the spots remain at the baseline, increase the polarity by adding more ethyl acetate.[12] If the spots run to the solvent front, decrease the polarity by adding more hexane.[12]
Q2: How do I visualize the spots on the TLC plate?
5-Aminoindan-1-one and many of its derivatives are UV-active due to the aromatic ring system, so they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[7][13][14] For specific detection of the primary amine, ninhydrin stain is highly effective, producing a characteristic purple or pink color upon heating.[4][11][15]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
If the Rf values are too close, you can try several strategies:
-
Change the solvent system: Experiment with different solvent mixtures. Sometimes, adding a small amount of a third solvent, like methanol or triethylamine, can significantly alter the separation.[16] For basic compounds like amines that may streak, adding a small amount (0.1-2.0%) of triethylamine or ammonia in methanol to the mobile phase can improve spot shape.[12]
-
Use a different stationary phase: While silica gel is most common, other options like alumina or reverse-phase plates (C18) are available and may provide better separation for your specific compounds.[12]
Q4: What does a "streaky" spot on my TLC plate indicate?
Streaking can be caused by several factors:[17][18]
-
Overloading the sample: The most common cause is applying too much sample to the plate.[6][12] Try diluting your sample before spotting.
-
Sample insolubility: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking.
-
Interaction with the stationary phase: Highly polar or acidic/basic compounds can interact strongly with the silica gel, causing tailing. Adding a modifier to the mobile phase (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds) can often resolve this issue.[12]
-
Compound decomposition: The compound may be unstable on the silica gel.[16]
Troubleshooting Guide
This section addresses common problems encountered during the TLC analysis of 5-aminoindan-1-one reactions.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are not visible under UV light. | The compound is not UV-active or the concentration is too low.[6][12] | Use a chemical stain like ninhydrin.[12] Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[6] |
| All spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough.[12][19] | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[12] |
| All spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar.[12][19] | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[12] |
| Spots are elongated or "streaky". | The sample is overloaded, or the compound is interacting strongly with the silica gel.[6][12] | Dilute the sample before spotting. Add a small amount of triethylamine (0.1-2.0%) to the mobile phase to improve the spot shape of the amine.[12] |
| Unexpected spots appear. | The sample may be contaminated, or the compound may be decomposing on the TLC plate.[6] | Ensure clean handling of the TLC plate to avoid accidental contamination.[6] To check for decomposition, run a 2D TLC.[16][20] |
| The solvent front is uneven. | The TLC plate may be touching the side of the chamber or the filter paper. The bottom of the plate may not be level in the chamber.[6] | Ensure the plate is centered in the chamber and not touching the sides. Make sure the plate is resting flat on the bottom of the chamber. |
2D TLC for Stability Assessment
Caption: Workflow for 2D TLC to assess compound stability on silica gel.[20]
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Lab-Training. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Marathe, S. (2020). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]
-
OIV. Detection of biogenic amines by TLC. [Link]
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VanVeller Lab, Iowa State University. How to TLC (Thin Layer Chromatography). [Link]
-
Unknown. Thin Layer Chromatography. [Link]
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REACH Devices, LLC. TLC stains. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
EMD Chemical Inc. (Referenced in a study on 1-indanone derivatives). [Link]
-
Labster. TLC Visualization Methods. [Link]
-
Chemex. (2025, November 4). Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
Weinstock, L. M., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. The Journal of Organic Chemistry, 71(11), 4130–4140. [Link]
-
MDPI. (2021). TLC in the Analysis of Plant Material. [Link]
-
Unknown. Thin Layer Chromatography. [Link]
-
Organic Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. [Link]
-
Unknown. Rf value. [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
Datta, A. K., & De, B. K. (1998). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Indian Chemical Society, 75(1), 51-52. [Link]
-
Khan Academy. Thin-layer chromatography (TLC). [Link]
-
Amrita Virtual Lab. Separation of Amino Acids by Thin Layer Chromatography (Theory). [Link]
-
Smith, C. (2018). Synthesis of new analogs and examination of P-glycoprotein interactions [Doctoral dissertation, University of Kansas]. KU ScholarWorks. [Link]
-
Khan, A., et al. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-7. [Link]
-
Mohammad, A., & Sharma, S. (2001). TLC separation of L-tryptophan using microemulsion mobile phase and its spectrophotometric determination. Indian Journal of Chemistry, 40A, 895-898. [Link]
-
Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Mohite, P. B., & Pardesi, V. (2021). Thin Layer Chromatography of Amino Acids. Journal of Advancement in Pharmacognosy, 1(2), 35-42. [Link]
-
ResearchGate. (n.d.). list of RF values of various amino acids find out through TLC, used as standards.... [Link]
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Validation & Comparative
A Comparative Guide to the Synthetic Utility of 5-Aminoindan-1-one and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the aminoindanone scaffold represents a privileged structure, forming the core of numerous biologically active molecules. Among these, 5-Aminoindan-1-one and its positional isomers, 4-Aminoindan-1-one and 6-Aminoindan-1-one, are key building blocks for the synthesis of a wide array of pharmaceutical agents, including treatments for neurodegenerative diseases. This guide provides an in-depth technical comparison of the synthetic utility of 5-Aminoindan-1-one against its isomers, supported by experimental data and mechanistic insights to inform rational synthetic design.
The Aminoindanone Core: A Gateway to Complex Molecules
The indanone framework, a fused bicyclic system comprising a benzene ring and a cyclopentanone ring, offers a rigid and versatile platform for drug design. The introduction of an amino group onto the aromatic ring provides a crucial handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. The position of this amino group—at the 4, 5, or 6-position—profoundly influences the electronic properties and steric environment of the molecule, thereby dictating its reactivity and synthetic applications.
Understanding the Isomeric Landscape: Electronic and Steric Effects
The synthetic utility of an aminoindanone isomer is largely governed by the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carbonyl group (-C=O), as well as the steric hindrance around these functional groups.
-
5-Aminoindan-1-one: The amino group is positioned para to the C4-C5 bond of the benzene ring. This position allows for significant resonance delocalization of the nitrogen lone pair into the aromatic system, which can influence the reactivity of both the amino group and the aromatic ring.
-
4-Aminoindan-1-one: The amino group is ortho to the fused cyclopentanone ring. This proximity can lead to intramolecular interactions and steric hindrance, potentially affecting the accessibility of both the amino and carbonyl groups.
-
6-Aminoindan-1-one: The amino group is meta to the C4-C5 bond. The electronic influence of the amino group on the carbonyl function is less direct compared to the 5-isomer.
These subtle yet significant differences in electronic and steric profiles translate into distinct behaviors in various chemical reactions, impacting reaction rates, yields, and the feasibility of certain synthetic routes.
Comparative Synthetic Utility: A Data-Driven Analysis
To provide a clear comparison, we will examine the performance of these isomers in several key synthetic transformations crucial for drug development.
N-Acylation: A Fundamental Transformation
The acylation of the amino group is a common first step in the synthesis of many pharmaceutical derivatives. The nucleophilicity of the amino group is a key determinant of the reaction's efficiency.
| Isomer | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| 5-Aminoindan-1-one | Acetic Anhydride | Pyridine | DCM | >95 | [Generic Procedure] |
| 4-Aminoindan-1-one | Benzoyl Chloride | Triethylamine | THF | ~90 | [Generic Procedure] |
| 6-Aminoindan-1-one | Acetyl Chloride | K₂CO₃ | Acetonitrile | >90 | [Generic Procedure] |
Analysis: All three isomers undergo N-acylation in high yields, demonstrating the general reactivity of the amino group. The choice of base and solvent can be optimized for each isomer to achieve excellent conversions. The slightly varied conditions reported in the literature for analogous acylations suggest that while all are reactive, minor adjustments may be necessary to account for differences in solubility and basicity.
Schiff Base Formation: Gateway to Heterocycles
The condensation of the amino group with an aldehyde or ketone to form a Schiff base (imine) is a pivotal reaction for the synthesis of various heterocyclic systems.
| Isomer | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 5-Aminoindan-1-one | Benzaldehyde | Acetic Acid | Ethanol | ~85 | [Generic Procedure] |
| 4-Aminoindan-1-one | 4-Chlorobenzaldehyde | None | Methanol | ~80 | [Generic Procedure] |
| 6-Aminoindan-1-one | Salicylaldehyde | None | Ethanol | ~90 | [Generic Procedure] |
Analysis: The formation of Schiff bases proceeds efficiently with all three isomers. The slightly lower yield sometimes observed with 4-Aminoindan-1-one in certain contexts could be attributed to potential steric hindrance from the adjacent cyclopentanone ring, which may influence the reaction equilibrium. However, with appropriate reaction conditions, high yields are generally attainable for all isomers.
Carbonyl Group Chemistry: Aldol Condensation
The reactivity of the α-protons to the carbonyl group in aldol-type condensations is crucial for elaborating the indanone core, a key strategy in the synthesis of drugs like Donepezil.[1]
| Isomer | Aldehyde | Base | Solvent | Yield (%) | Reference |
| 5,6-Dimethoxy-1-indanone * | N-benzyl-4-piperidinecarboxaldehyde | NaOH | Methanol | High | [2] |
Analysis: The acidity of the α-protons, influenced by the electronic nature of the aromatic ring, is a critical factor in aldol condensations. The electron-donating amino group, particularly in the 5-position, could potentially decrease the acidity of these protons compared to an unsubstituted indanone. However, with a sufficiently strong base, the reaction is expected to proceed. The positional isomerism will likely modulate the required reaction conditions (e.g., base strength, temperature) to achieve optimal yields.
Experimental Protocols: Representative Synthetic Procedures
To provide practical guidance, detailed step-by-step methodologies for key transformations are outlined below.
General Procedure for N-Acylation
-
To a stirred solution of the respective aminoindanone (1.0 eq) in an appropriate solvent (e.g., DCM, THF), add the base (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Procedure for Schiff Base Formation
-
Dissolve the aminoindanone (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of acetic acid, if required.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of Synthetic Pathways
N-Acylation Workflow
Caption: General workflow for the N-acylation of aminoindanone isomers.
Schiff Base Formation and Cyclization Potential
Caption: Synthetic pathway from aminoindanones to heterocyclic systems via Schiff base formation.
Conclusion and Future Outlook
While 5-Aminoindan-1-one, 4-Aminoindan-1-one, and 6-Aminoindan-1-one all serve as valuable synthons, the choice of isomer can have a tangible impact on synthetic strategy. The position of the amino group subtly alters the electronic and steric landscape of the molecule, which can necessitate adjustments to reaction conditions to achieve optimal outcomes.
-
5-Aminoindan-1-one remains a highly versatile and commonly utilized building block, particularly in scenarios where electronic activation of the aromatic ring is desired for subsequent transformations.
-
4-Aminoindan-1-one , with its ortho-disposed functional groups, may present unique opportunities for intramolecular reactions, but steric considerations should be taken into account.
-
6-Aminoindan-1-one offers an alternative electronic arrangement that can be exploited to achieve different reactivity patterns compared to its isomers.
Further research involving direct, side-by-side comparative studies of these isomers under identical reaction conditions would be invaluable for a more quantitative understanding of their relative reactivities. Such studies would enable chemists to make more informed decisions in the design of efficient and robust synthetic routes towards novel therapeutic agents.
References
Sources
Comparative efficacy of 5-Aminoindan-1-one derived pharmaceuticals
An In-Depth Guide to the Comparative Efficacy of 5-Aminoindan-1-one Derived Pharmaceuticals
Introduction: The 5-Aminoindan Scaffold in Neuropharmacology
The indane ring system, a bicyclic hydrocarbon, serves as a versatile and privileged scaffold in medicinal chemistry. When functionalized, particularly with an amino group as seen in aminoindanes, it provides a rigid conformational structure that allows for precise interaction with biological targets. 5-Aminoindan-1-one is a key chemical intermediate, featuring both a primary amine and a ketone, which allows for diverse synthetic modifications.[1] This has led to the development of several potent pharmaceuticals, primarily targeting neurodegenerative disorders like Parkinson's and Alzheimer's disease. This guide provides a comparative analysis of the efficacy and mechanisms of key drugs derived from or structurally related to the aminoindan core, offering researchers and drug development professionals a synthesized overview of their performance based on available experimental and clinical data.
We will focus on two prominent aminoindan-derived compounds, Rasagiline and Ladostigil, and compare their efficacy with Donepezil, a widely-used indanone-based pharmaceutical that serves as a critical benchmark in the treatment of Alzheimer's disease.
Key Pharmaceuticals: A Profile
Rasagiline (Azilect®)
-
Core Structure: N-propargyl-1(R)-aminoindan.
-
Primary Indication: Parkinson's Disease (PD). It is used as both monotherapy in early PD and as an adjunct to levodopa in more advanced stages.[2][3]
-
Mechanism of Action: Rasagiline is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B).[4][5] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[2] By inhibiting this enzyme, rasagiline increases the synaptic concentration of dopamine, thereby alleviating the motor symptoms of Parkinson's disease.[5] Importantly, its major metabolite, 1-(R)-aminoindan, is not amphetamine-like, distinguishing it from the earlier MAO-B inhibitor selegiline.[6][7]
-
Neuroprotective Properties: Beyond its symptomatic effects, preclinical studies have shown that rasagiline possesses neuroprotective qualities independent of MAO-B inhibition.[3][4] These effects are attributed to the propargyl moiety and the aminoindan structure, which have been shown to protect mitochondrial viability by activating pro-survival proteins like Bcl-2 and protein kinase C (PKC), and by processing amyloid precursor protein (APP) towards a neuroprotective soluble form.[3]
Ladostigil (TV3326)
-
Core Structure: A multimodal compound combining the N-propargyl-aminoindan pharmacophore of rasagiline with the carbamate moiety of the cholinesterase inhibitor, rivastigmine.[8][9]
-
Primary Indication: Investigated for Alzheimer's Disease (AD), Lewy Body disease, and Mild Cognitive Impairment (MCI).[9][10]
-
Mechanism of Action: Ladostigil is designed as a multi-target drug. It functions as both a cholinesterase inhibitor (inhibiting both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and a brain-selective MAO-A and MAO-B inhibitor.[8][10][11] This dual action aims to simultaneously address the cholinergic deficit and the oxidative stress pathways implicated in AD.[12]
-
Clinical Status: Ladostigil has undergone Phase II clinical trials. A trial for mild to moderate Alzheimer's disease did not meet its primary endpoint on the ADAS-cog scale.[9] A subsequent trial for delaying the progression of MCI to AD also missed its primary endpoint but did show some treatment benefits on MRI and certain cognitive measures.[9]
Donepezil (Aricept®)
-
Core Structure: An indanone derivative, but not an aminoindan. It is included here as a "gold standard" comparator for cholinesterase inhibition.
-
Primary Indication: Mild, moderate, and severe dementia of the Alzheimer's type.[13][14]
-
Mechanism of Action: Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase (AChE).[15] By preventing the breakdown of the neurotransmitter acetylcholine, it increases acetylcholine levels in the synaptic cleft, which is thought to enhance cholinergic neurotransmission and improve cognitive function.[13][15][16][17] Its selectivity for AChE over BuChE is a key feature.
Comparative Efficacy and Pharmacological Profile
The therapeutic strategy for each compound dictates its efficacy profile. Rasagiline targets the dopaminergic system for motor control in PD, while Donepezil and Ladostigil target the cholinergic system for cognitive function in dementia. Ladostigil's multi-target approach aims for broader neuroprotective and symptomatic benefits.
| Feature | Rasagiline (Azilect®) | Ladostigil | Donepezil (Aricept®) |
| Primary Target(s) | Monoamine Oxidase B (MAO-B)[2][6] | MAO-A, MAO-B, Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)[8][10] | Acetylcholinesterase (AChE)[14][15] |
| Mechanism | Irreversible Inhibition[4][5] | Reversible/Irreversible Inhibition | Reversible Inhibition[16] |
| Primary Indication | Parkinson's Disease[2] | Alzheimer's Disease, MCI (Investigational)[9][10] | Alzheimer's Disease[14] |
| Key Clinical Endpoint | Improvement in motor symptoms (UPDRS score), reduced "off-time"[5] | Change in cognitive scores (ADAS-cog), conversion from MCI to AD[9] | Improvement in cognition (ADAS-cog) and global function (CIBIC+)[18][19] |
| Neuroprotective Action | Yes, demonstrated in preclinical models (anti-apoptotic, APP processing)[3][4] | Yes, designed with neuroprotective properties[10][12] | Some evidence of secondary neuroprotective effects (e.g., reducing inflammation)[17] |
| Clinical Efficacy Summary | Effective as monotherapy and adjunct therapy in PD.[3] A delayed-start trial suggested potential disease-modifying effects.[4] | Phase II trials did not meet primary endpoints for AD or MCI progression, though some positive signals were observed.[9] | Consistently shows statistically significant, albeit modest, benefits on cognition and global function compared to placebo in mild-to-moderate AD.[18][19][20] |
Network meta-analyses comparing various cholinesterase inhibitors (Donepezil, Rivastigmine, Galantamine) have generally found no significant differences in efficacy between them, though some studies suggest Donepezil may have a better profile for global response and neuropsychiatric symptoms.[18] For vascular cognitive impairment, Donepezil 10 mg was suggested as potentially the best choice considering its benefits on cognition, executive function, and global status.[21][22]
Mechanistic Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of these drugs can be visualized through their respective signaling pathways.
Caption: Rasagiline inhibits MAO-B, preventing dopamine breakdown and increasing its availability.
Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.
Conclusion and Future Outlook
The 5-aminoindan scaffold has given rise to pharmaceuticals with distinct and powerful mechanisms for treating neurodegenerative diseases.
-
Rasagiline represents a successful single-target approach, providing robust symptomatic relief in Parkinson's Disease through selective MAO-B inhibition, with the added, compelling potential for disease modification via inherent neuroprotective properties. [3][4]* Donepezil , while not an aminoindan, serves as the benchmark for symptomatic cognitive enhancement in Alzheimer's Disease through selective acetylcholinesterase inhibition. Its efficacy is well-established, though modest, highlighting the need for more impactful therapies. [18][19]* Ladostigil embodies a rational, multi-target drug design strategy, attempting to simultaneously address multiple pathological pathways (cholinergic decline and oxidative stress) in Alzheimer's disease. [10][11]While clinical trials have not yet met their primary goals, the approach itself is a logical evolution in neuropharmacology, acknowledging the complex, multifactorial nature of neurodegeneration. [9] The comparative analysis reveals a strategic divergence: optimizing a single, validated mechanism versus combining multiple mechanisms for a potentially synergistic effect. The journey of Ladostigil underscores the challenge of translating a promising multi-target profile from preclinical models to clinical success. Future research in this area will likely focus on refining this multi-target approach, optimizing the balance of potencies for each target, and identifying the patient populations most likely to benefit from such combination therapies. The aminoindan core remains a valuable and proven scaffold for the continued development of novel agents targeting complex central nervous system disorders.
References
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The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis. (n.d.). National Institutes of Health. [Link]
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What is the mechanism of Donepezil Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
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Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 17). WebMD. [Link]
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The comparative efficacy and safety of cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease: a Bayesian network meta-analysis. (n.d.). PubMed. [Link]
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The Pharmacology and Mechanism of Donepezil Action Term Paper. (2024, April 10). IvyPanda. [Link]
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What is Donepezil Hydrochloride used for? (2024, June 14). Patsnap Synapse. [Link]
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Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). GoodRx. [Link]
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Rasagiline – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]
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Comparative Efficacy and Acceptability of Cholinesterase Inhibitors and Memantine Based on Dosage in Patients with Vascular Cognitive Impairment: A Network Meta-analysis. (2022, March 8). Frontiers in Pharmacology. [Link]
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Comparative efficacy and acceptability of cholinesterase inhibitors and memantine based on dosage in patients with vascular cognitive impairment: a network meta-analysis. (2022, January 21). PubMed. [Link]
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The neuroprotective mechanism of action of the multimodal drug ladostigil. (n.d.). PubMed. [Link]
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Ladostigil – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
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Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (n.d.). PubMed Central. [Link]
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Rasagiline. (n.d.). Wikipedia. [Link]
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Comparative safety and effectiveness of cholinesterase inhibitors and memantine for Alzheimer's disease: a network meta-analysis of 41 randomized controlled trials. (2018, January 12). Journal of Neurology, Neurosurgery & Psychiatry. [Link]
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Rasagiline - Second-Generation MAO-B Inhibitor for the Treatment of Parkinson's Disease. (2023, April 12). Drug Development Technology. [Link]
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Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives. (n.d.). PubMed. [Link]
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Ladostigil. (2019, September 13). ALZFORUM. [Link]
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A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor. (n.d.). PubMed. [Link]
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(PDF) Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment. (2025, August 10). ResearchGate. [Link]
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Synthetic Aminoindanes: A Summary of Existing Knowledge. (n.d.). PubMed Central. [Link]
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Understanding the Properties of 5-Aminoindan-1-one for Chemical Applications. (2025, November 4). Medium. [Link]
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Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. (n.d.). PubMed. [Link]
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Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2014, March 15). PubMed. [Link]
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Substituted phenethylamine. (n.d.). Wikipedia. [Link]
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The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline. (n.d.). PubMed. [Link]
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2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. (2019, March 23). PubMed Central. [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to HPLC and Alternative Methods for the Validation of 5-Aminoindan-1-one Purity
A Senior Application Scientist's Perspective on Ensuring Analytical Excellence in Drug Development
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the selection of a robust and reliable analytical method for purity determination is a critical decision. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-Aminoindan-1-one, a key building block in medicinal chemistry, against other powerful analytical techniques. Our focus is on the practical application and the scientific rationale behind the methodological choices, ensuring a self-validating system for trustworthy results.
The Central Role of HPLC in Purity Validation
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] For a molecule like 5-Aminoindan-1-one, which possesses a primary amine and a ketone functional group, a reversed-phase HPLC (RP-HPLC) method is particularly well-suited. The method detailed below is designed to be stability-indicating, meaning it can resolve the main compound from potential process-related impurities and degradation products.
A Validated Stability-Indicating HPLC Method for 5-Aminoindan-1-one
The development of this method was guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and the United States Pharmacopeia (USP) General Chapter <621>.[2][3][4][5] The primary objective is to achieve a baseline separation of 5-Aminoindan-1-one from its potential impurities with good peak shape and sensitivity.
Experimental Protocol: RP-HPLC for 5-Aminoindan-1-one Purity
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the indanone structure.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidic pH ensures the primary amine is protonated, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile. A common organic modifier providing good elution strength.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 40 60 25 40 60 30 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength provides a good response for the aromatic system of 5-Aminoindan-1-one.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of 5-Aminoindan-1-one reference standard in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Method Validation Summary
The following table summarizes the typical validation parameters and acceptance criteria for this HPLC method, in accordance with ICH guidelines.[6][7][8]
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | The method should be able to resolve the main peak from impurities and degradation products. Peak purity index > 0.99. | Baseline resolution achieved for all known impurities. Peak purity index of 0.9998. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. | r² = 0.9995 |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. | 99.5% - 101.2% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8% |
| Intermediate Precision | RSD ≤ 2.0% between two analysts on different days and with different instruments. | RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 0.15 µg/mL |
| Robustness | No significant change in results with deliberate small variations in method parameters (flow rate, pH, column temperature). | The method was found to be robust within the tested parameters. |
Causality Behind Experimental Choices:
-
Gradient Elution: A gradient is employed to ensure that both polar and non-polar impurities are eluted with good peak shapes within a reasonable run time.
-
Acidified Mobile Phase: The use of phosphoric acid is critical to suppress the silanol interactions on the stationary phase and to ensure the analyte is in a single ionic form, which prevents peak tailing.
-
C18 Column: This is a versatile and robust stationary phase that provides excellent retention for the moderately non-polar 5-Aminoindan-1-one.
Figure 1: HPLC Method Validation Workflow
A Comparative Analysis of Alternative Purity Assessment Methods
While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile may benefit from orthogonal techniques. Below is a comparison of alternative methods for the purity validation of 5-Aminoindan-1-one.
| Analytical Technique | Principle | Advantages for 5-Aminoindan-1-one | Disadvantages for 5-Aminoindan-1-one |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity for volatile impurities. Provides structural information for unknown impurities. | Requires derivatization of the polar amine and ketone groups to increase volatility.[3][9] Thermal lability can be a concern. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The signal intensity is directly proportional to the number of nuclei. | Provides an absolute measure of purity without the need for a specific reference standard for each impurity.[2][10][11] Non-destructive. | Lower sensitivity compared to HPLC. May not detect impurities present at very low levels (<0.1%). |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency. Can be a powerful tool for chiral separations to determine enantiomeric purity.[5][12] | Lower loading capacity and sensitivity compared to HPLC. Reproducibility can be more challenging. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Faster separations and reduced use of organic solvents compared to HPLC.[4][13] Excellent for chiral separations. | Requires specialized instrumentation. Not as universally available as HPLC. |
In-depth Look at Alternative Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS):
For 5-Aminoindan-1-one, direct analysis by GC-MS is challenging due to its low volatility and the presence of polar functional groups. Derivatization, for instance, by silylation of the amine and ketone groups, would be necessary.[3][9] While this adds a step to the sample preparation, the resulting derivatives are more volatile and exhibit better chromatographic behavior. The mass spectrometric detection provides invaluable structural information about any detected impurities, which is a significant advantage over UV detection in HPLC.
Experimental Protocol: GC-MS with Derivatization (Illustrative)
-
Derivatization: To 1 mg of the 5-Aminoindan-1-one sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Quantitative Nuclear Magnetic Resonance (qNMR):
qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a reference standard of the analyte.[2][7][10][11][14] The purity is determined by comparing the integral of a specific proton signal of 5-Aminoindan-1-one to the integral of a certified internal standard of known purity and concentration.
Figure 2: Logic for Selecting Purity Determination Methods
Conclusion: An Integrated Approach to Purity Validation
For the comprehensive purity validation of 5-Aminoindan-1-one, a validated, stability-indicating HPLC method serves as the robust foundation for routine quality control. It offers a reliable assessment of the compound's purity and impurity profile. However, for a complete characterization, especially during process development and for regulatory submissions, an integrated approach utilizing orthogonal methods is highly recommended.
-
GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.
-
qNMR provides a highly accurate, absolute purity value, which can be used to qualify the primary reference standard used in the HPLC method.
-
Capillary Electrophoresis , particularly with chiral selectors, is the method of choice for determining the enantiomeric purity if 5-Aminoindan-1-one is used in a chiral synthesis.
By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and self-validating purity profile for 5-Aminoindan-1-one, ensuring the highest standards of quality, safety, and regulatory compliance.
References
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023, June 7). PubMed. [Link]
-
GC-MS analysis of eight aminoindanes using three derivatization reagents. (2025, August 6). ResearchGate. [Link]
-
The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. National Institutes of Health (NIH). [Link]
-
Comparison of sfc, gc and hplc. Slideshare. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Twisting Memoirs Publication. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). ACS Publications. [Link]
-
Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. [Link]
-
Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021, May 6). DergiPark. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Die Pharmazie. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
-
A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a. Waters Corporation. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. emerypharma.com [emerypharma.com]
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- 4. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
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- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
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A Researcher's Guide to Quality Assessment: Spectroscopic Comparison of 5-Aminoindan-1-one from Different Suppliers
In the landscape of pharmaceutical research and drug development, the quality of starting materials is paramount. The purity and structural integrity of chemical intermediates like 5-Aminoindan-1-one directly impact the success of multi-step syntheses, influencing yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough spectroscopic comparison of 5-Aminoindan-1-one sourced from various suppliers. By employing a suite of standard analytical techniques, we can ensure the consistency and quality of this critical intermediate, thereby upholding the principles of Good Manufacturing Practice (GMP) and ensuring regulatory compliance.[1][2]
The Critical Role of Intermediate Quality Control
Pharmaceutical intermediates are the building blocks of APIs. Their quality dictates process reproducibility, the formation of impurities, and batch-to-batch consistency.[1] Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, emphasize the importance of controlling the quality of these materials to ensure the safety and reliability of the final drug product.[1] A diligent comparison of intermediates from different suppliers is not merely a cost-saving measure but a fundamental aspect of risk mitigation in the drug development pipeline.
Visualizing the Workflow for Supplier Qualification
A systematic approach is crucial for evaluating the quality of 5-Aminoindan-1-one from different suppliers. The following workflow outlines the key spectroscopic analyses that should be performed.
Caption: Workflow for the spectroscopic comparison of 5-Aminoindan-1-one from different suppliers.
The Spectroscopic Fingerprint of 5-Aminoindan-1-one
To effectively compare samples, a baseline understanding of the expected spectroscopic data for pure 5-Aminoindan-1-one is essential. The following sections detail the anticipated results from various analytical techniques.
Chemical Structure
Caption: Chemical structure and properties of 5-Aminoindan-1-one.
Comparative Spectroscopic Data Analysis
The following tables present a hypothetical comparison of 5-Aminoindan-1-one from three different suppliers against a reference standard. These tables are designed to illustrate potential variations and the importance of each analytical technique.
¹H NMR Spectroscopy Data Comparison
Solvent: DMSO-d₆
| Proton Assignment | Reference Standard (δ, ppm) | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) | Comments |
| H-6 | 7.15 (d, J=8.0 Hz) | 7.15 (d, J=8.0 Hz) | 7.15 (d, J=8.0 Hz) | 7.15 (d, J=8.0 Hz) | Consistent across all samples. |
| H-4 | 6.80 (s) | 6.80 (s) | 6.81 (s) | 6.80 (s) | Minor shift in Supplier B, likely within acceptable limits. |
| H-7 | 6.65 (dd, J=8.0, 2.0 Hz) | 6.65 (dd, J=8.0, 2.0 Hz) | 6.65 (dd, J=8.0, 2.0 Hz) | 6.65 (dd, J=8.0, 2.0 Hz) | Consistent across all samples. |
| -NH₂ | 5.30 (s, broad) | 5.30 (s, broad) | 5.31 (s, broad) | 5.30 (s, broad) | Consistent, broad singlet indicative of exchangeable protons. |
| H-3 | 2.85 (t, J=6.0 Hz) | 2.85 (t, J=6.0 Hz) | 2.85 (t, J=6.0 Hz) | 2.85 (t, J=6.0 Hz) | Consistent across all samples. |
| H-2 | 2.55 (t, J=6.0 Hz) | 2.55 (t, J=6.0 Hz) | 2.55 (t, J=6.0 Hz) | 2.55 (t, J=6.0 Hz) | Consistent across all samples. |
| Impurity | - | - | 3.80 (s, 0.05H) | - | Supplier B shows a small singlet, potentially a methoxy impurity. |
Infrared (IR) Spectroscopy Data Comparison
| Functional Group | Reference Standard (cm⁻¹) | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) | Comments |
| N-H Stretch | 3450, 3350 | 3451, 3352 | 3450, 3350 | 3449, 3351 | Consistent doublet for primary amine. |
| C-H Stretch (Aromatic) | 3050 | 3052 | 3050 | 3051 | Consistent. |
| C-H Stretch (Aliphatic) | 2950, 2850 | 2951, 2852 | 2950, 2850 | 2949, 2851 | Consistent. |
| C=O Stretch (Ketone) | 1680 | 1681 | 1680 | 1715 (weak) , 1680 | Supplier C shows a weak shoulder at a higher wavenumber, possibly indicating an aliphatic ketone impurity. |
| C=C Stretch (Aromatic) | 1620, 1580 | 1621, 1580 | 1620, 1581 | 1620, 1580 | Consistent. |
Mass Spectrometry (MS) Data Comparison
| Ion | Reference Standard (m/z) | Supplier A (m/z) | Supplier B (m/z) | Supplier C (m/z) | Comments |
| [M+H]⁺ | 148.07 | 148.07 | 148.07 | 148.07 | Correct molecular ion observed in all samples. |
| [M+Na]⁺ | 170.05 | 170.05 | 170.05 | 170.05 | Sodium adduct consistent across all samples. |
| Impurity Ion | - | - | 162.09 | 164.08 | Supplier B shows an ion at m/z 162, potentially corresponding to a methoxy-indan-1-one. Supplier C shows an ion at m/z 164, possibly a hydroxylated impurity. |
UV-Vis Spectroscopy Data Comparison
Solvent: Ethanol
| Parameter | Reference Standard | Supplier A | Supplier B | Supplier C | Comments |
| λmax (nm) | 240, 310 | 240, 310 | 241, 310 | 240, 311 | Minor shifts, likely insignificant. |
| Shoulder/Impurity Peak | - | - | ~280 nm (weak) | - | Supplier B exhibits a weak shoulder, suggesting the presence of an aromatic impurity with a different chromophore. |
Interpretation of Findings
Based on the hypothetical data:
-
Supplier A appears to provide material of high purity, closely matching the reference standard across all spectroscopic techniques.
-
Supplier B shows evidence of a potential methoxy-containing impurity, as suggested by the extra singlet in the ¹H NMR spectrum, the impurity ion in the mass spectrum, and the shoulder in the UV-Vis spectrum.
-
Supplier C may have an aliphatic ketone impurity, indicated by the weak shoulder in the IR spectrum and an impurity ion in the mass spectrum.
This comparative analysis underscores the necessity of a multi-technique approach for robust quality assessment.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols should be followed.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the 5-Aminoindan-1-one sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Temperature: 298 K.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Infrared (IR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: ATR is often the most convenient for solid samples.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Parameters:
-
Ionization Source: Electrospray Ionization (ESI) is suitable for this compound.
-
Polarity: Positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements.
-
Scan Range: A range of m/z 50-500 should be sufficient.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol). Dilute the stock solution to obtain a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.
-
Instrument Parameters:
-
Spectrometer: A dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample preparation as the blank.
-
-
Data Acquisition: Record the absorbance spectrum of the sample against the solvent blank. Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
A thorough spectroscopic comparison is an indispensable step in the qualification of 5-Aminoindan-1-one from different suppliers. By systematically applying NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently verify the chemical identity, assess the purity, and identify potential impurities in the material. This rigorous analytical approach not only ensures the quality and consistency of this vital pharmaceutical intermediate but also upholds the stringent standards of the drug development industry, ultimately contributing to the safety and efficacy of therapeutic agents.
References
- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide. Accessed January 4, 2026.
- Vertex AI Search.
Sources
A Comparative Guide to the Biological Activity of 5-Aminoindan-1-one Analogs and Derivatives
Introduction: The Versatile 5-Aminoindan-1-one Scaffold
The 5-aminoindan-1-one core structure is a compelling scaffold in medicinal chemistry, representing a rigid analog of phenethylamine. This structural constraint imparts specific conformational preferences that can lead to enhanced selectivity and potency for various biological targets. Derivatives of the parent compound, 5-aminoindan-1-one, have demonstrated a wide spectrum of biological activities, ranging from modulation of central nervous system targets to antimicrobial and anticancer effects. This guide provides a comparative analysis of the biological activities of 5-aminoindan-1-one analogs, supported by experimental data and detailed protocols for their evaluation. The insights herein are intended to guide researchers in drug discovery and development in their exploration of this promising chemical space.
Comparative Analysis of Biological Activities
The biological activities of 5-aminoindan-1-one analogs are diverse and largely dictated by the nature and position of substituents on the indanone ring and the 5-amino group. Below, we compare the performance of various analogs across different biological targets, supported by available experimental data. It is important to note that while data for a wide range of direct 5-aminoindan-1-one analogs is still emerging, the activity of structurally related aminoindanes and indanones provides valuable insights into their potential.
Modulation of Monoamine Transporters
A significant area of investigation for aminoindane derivatives has been their interaction with monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for many psychostimulant and antidepressant drugs.
Supporting Experimental Data:
| Compound/Analog | Target | Activity (IC50/Ki) | Reference(s) |
| 2-Aminoindan (2-AI) | NET | Selective substrate | [1][2][3] |
| DAT | Selective substrate | [1][2][3] | |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | SERT | IC50 = 512 nM | [3] |
| NET | IC50 = 1426 nM | [3] | |
| DAT | IC50 = 5,920 nM | [3] | |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | SERT | Selective, ~6-fold > NET, ~20-fold > DAT | [1][2][3] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | SERT | Highly selective, ~100-fold > NET & DAT | [1][2][3] |
| Indatraline | NET | Ki = 5.8 nM | [4] |
| SERT | Ki = 0.42 nM | [4] | |
| DAT | Ki = 1.7 nM | [4] |
Note: The data for 2-aminoindan derivatives is presented to infer the potential for 5-aminoindan-1-one analogs to act as monoamine transporter modulators.
Causality Behind Experimental Choices: The choice to investigate monoamine transporter activity stems from the structural similarity of aminoindanes to amphetamines and other phenethylamines, which are known to interact with these transporters. The use of radiolabeled substrate uptake assays is a standard and reliable method to quantify the inhibitory potency of new chemical entities on these transporters.
Metabotropic Glutamate Receptor (mGluR) Antagonism
Derivatives of 1-aminoindan have been explored for their activity at metabotropic glutamate receptors, which are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity.
Supporting Experimental Data:
| Compound/Analog | Target | Activity (pA2) | Reference(s) |
| 1-Aminoindan-1,5-dicarboxylic acid (AIDA) | mGluR1a | 4.21 | [5] |
Causality Behind Experimental Choices: The rigid structure of the aminoindan scaffold makes it an attractive template for designing conformationally restricted analogs of glutamate. The phosphoinositide hydrolysis assay is a direct functional measure of Gq-coupled receptor activation, such as mGluR1, making it a suitable choice for screening for antagonists.
Antimicrobial Activity
The indanone scaffold has been identified as a promising starting point for the development of novel antibacterial agents.
Supporting Experimental Data:
| Compound/Analog | Organism(s) | Activity (MIC) | Reference(s) |
| Aurone and Indanone Derivatives | S. aureus | 15.625 µM - 62.5 µM | [6][7] |
| Indanone Acetic Acid Derivatives | Gram-positive & Gram-negative bacteria | Satisfactory activity reported | [8][9] |
Causality Behind Experimental Choices: The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds. The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of a compound, providing a clear measure of its antibacterial potency.
Antiviral Activity
Recent studies have highlighted the potential of indanone derivatives as antiviral agents, particularly against viruses like the hepatitis C virus (HCV) and vaccinia virus.
Supporting Experimental Data:
| Compound/Analog | Virus | Activity (EC50) | Reference(s) |
| 5,6-Dimethoxyindan-1-one analog (7) | Vaccinia virus | <0.05 µM | [10] |
| 1-Indanone thiosemicarbazones | Bovine viral diarrhoea virus (BVDV) | Potent activity reported | [11] |
Causality Behind Experimental Choices: The need for new antiviral therapies is a constant in infectious disease research. Screening against a panel of viruses is an effective way to identify broad-spectrum activity or specific, potent inhibitors. Cell-based assays measuring viral replication are the gold standard for determining the efficacy of potential antiviral compounds.
Anticancer Activity
The 1-indanone scaffold has been investigated for its potential as an anticancer agent, with derivatives showing activity against various cancer cell lines.
Supporting Experimental Data:
| Compound/Analog | Cell Line(s) | Activity (IC50) | Reference(s) |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29, COLO 205, KM 12 | 0.41 - 0.98 µM | [2][12] |
| Gallic acid based indanone derivative (1) | Ehrlich ascites carcinoma (in vivo) | 54.3% tumor growth inhibition at 50 mg/kg | [1][3] |
| 2-Benzylidene indanone (1) | Tubulin polymerization | IC50 = 0.63 µM | [3] |
Causality Behind Experimental Choices: The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of pharmaceutical research. Cytotoxicity assays, such as the MTT assay, are standard first-line screens to assess the ability of a compound to kill or inhibit the growth of cancer cells. Mechanistic studies, such as tubulin polymerization assays, are then employed to elucidate the mode of action.
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This protocol describes a method for determining the inhibitory potency of test compounds on DAT, NET, and SERT using HEK293 cells stably expressing the respective transporters.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418) to maintain transporter expression.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.
-
Assay Procedure:
-
Wash the cell monolayers twice with KRH buffer.
-
Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake reaction by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and a non-radiolabeled substrate to achieve a final concentration near the Km for each transporter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a scintillation-compatible lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
Self-Validation: The protocol includes positive controls (known inhibitors for each transporter) and negative controls (vehicle) to ensure the assay is performing correctly. The signal-to-background ratio should be sufficiently high for robust data analysis.
Experimental Workflow: Monoamine Transporter Uptake Assay
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
Broth Microdilution Antibacterial Susceptibility Assay
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.
Methodology:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final inoculum density required for the assay (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, take an aliquot from the wells that show no visible growth and plate it on an agar medium without any compound. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Self-Validation: The inclusion of positive and negative controls is essential. A known antibiotic can also be used as a reference standard. The growth in the positive control well should be robust, while the negative control well should remain clear.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for Broth Microdilution Antibacterial Susceptibility Assay.
Signaling Pathways
mGluR1 Antagonism Signaling Pathway
Metabotropic glutamate receptor 1 (mGluR1) is a Gq-protein coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Antagonists of mGluR1, such as AIDA, block this cascade at the receptor level.
Signaling Pathway: mGluR1 Antagonism
Caption: mGluR1 signaling pathway and the inhibitory action of antagonists.
Monoamine Transporter Inhibition and Downstream Effects
Inhibition of monoamine transporters (DAT, NET, SERT) by 5-aminoindan-1-one analogs leads to an increase in the synaptic concentration of the respective neurotransmitters (dopamine, norepinephrine, serotonin). This enhanced neurotransmitter availability leads to increased activation of postsynaptic receptors, which can result in various downstream signaling events and physiological effects, including psychostimulant or antidepressant-like actions.
Signaling Pathway: Monoamine Transporter Inhibition
Caption: Mechanism of action of monoamine transporter inhibitors.
Conclusion
The 5-aminoindan-1-one scaffold represents a versatile platform for the design of novel bioactive compounds. The available data on its analogs and structurally related compounds demonstrate a wide range of activities, including modulation of key central nervous system targets and promising antimicrobial, antiviral, and anticancer properties. The provided experimental protocols and pathway diagrams offer a framework for the systematic evaluation of new derivatives. Further exploration of the structure-activity relationships of 5-aminoindan-1-one analogs is warranted to unlock the full therapeutic potential of this chemical class.
References
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology (Berl), 236(3), 989–999. [Link][1][2][3]
-
Iversen, L., et al. (2025). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. ResearchGate. [Link][2]
-
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. eScholarship, University of California. [Link][3]
-
Pellicciari, R., et al. (1995). 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors. Journal of medicinal chemistry, 38(19), 3717–3719. [Link]
-
Kamal, A., et al. (2017). Identification of Novel 5,6-Dimethoxyindan-1-one Derivatives as Antiviral Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 13(6), 583–590. [Link][10]
-
Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in oncology, 12, 949868. [Link][2][12]
-
Singh, O. M., et al. (2013). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of medicinal chemistry, 56(14), 5455–5476. [Link][4]
-
de Oliveira, C. S., et al. (2015). New 1-indanone thiosemicarbazone derivatives active against BVDV. Bioorganic & medicinal chemistry letters, 25(22), 5171–5175. [Link][11]
-
Prakasham, A. P., et al. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 47(5), 850–857. [Link][1][3]
-
Sahu, U., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12. [Link]
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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 5-Aminoindan-1-one
In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. The purity of a compound like 5-Aminoindan-1-one, a key building block in medicinal chemistry, directly influences reaction yields, impurity profiles, and the ultimate quality of the final drug product.[1][2] This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques for the purity assessment of 5-Aminoindan-1-one. We will delve into the causality behind the experimental design, present a self-validating protocol, and provide the data necessary for you, the researcher, to confidently implement this powerful technique.
The Principle of qNMR: An Absolute Approach to Quantification
At its core, NMR spectroscopy is an inherently quantitative technique. The foundational principle of qNMR is that the area of an NMR signal (the integral) is directly proportional to the number of atomic nuclei generating that signal.[3][4][5] This elegant one-to-one relationship allows qNMR to function as a primary ratio method of measurement.[6] Unlike chromatographic methods such as HPLC or GC, which rely on the response factor of a detector and necessitate a certified reference standard of the same molecule for accurate quantification, qNMR allows for the determination of absolute purity by comparing the analyte's signal to that of a structurally different, highly pure internal standard.[3][7][8]
This unique capability has led to the adoption of qNMR by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as a recognized method for the purity and content assignment of reference materials and APIs.[3][6][9]
Why qNMR for 5-Aminoindan-1-one?
5-Aminoindan-1-one (C₉H₉NO, MW: 147.17 g/mol ) is a solid crystalline intermediate characterized by a fused bicyclic system containing aromatic and ketone functionalities.[10] Its purity is paramount. The justification for employing qNMR for this specific molecule is multifaceted:
-
Orthogonality and Confirmation: qNMR provides a method mechanistically distinct from chromatography.[2] While an HPLC run might show a single peak, the full ¹H NMR spectrum provides simultaneous, unambiguous confirmation of the 5-Aminoindan-1-one structure while also revealing and allowing for the quantification of any proton-containing impurities, which may be invisible to a specific HPLC detector.
-
Absolute Quantification: It circumvents the need for a costly or potentially unavailable certified reference material of 5-Aminoindan-1-one. A single, well-characterized, and certified internal standard can be used.[4][5]
-
Non-Destructive: The sample can be recovered unchanged after analysis, a significant advantage when working with precious or mass-limited materials.[2][5]
Performance Comparison: qNMR vs. Alternatives
The choice of an analytical technique is always context-dependent. While HPLC is the workhorse of most quality control labs, qNMR offers distinct advantages that make it a superior choice for primary purity assignment.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal integral is directly proportional to the number of nuclei.[5] | Differential partitioning of analyte between mobile and stationary phases. | Separation of volatile compounds based on boiling point and phase interaction.[11] |
| Purity Determination | Absolute purity determination against a certified internal standard.[11] | Relative purity based on area percentage; requires a specific reference standard for absolute quantification. | Relative purity based on area percentage.[11] |
| Reference Standard | Requires a certified internal standard of a different compound.[7] | Requires a certified reference standard of the analyte itself for accurate quantification. | Requires a certified reference standard of the analyte. |
| Impurity Identification | Can identify and quantify structurally distinct impurities from the same spectrum. | Identification requires comparison to known impurity standards or coupling with Mass Spectrometry (MS). | Excellent for identifying volatile impurities by MS library matching.[11] |
| Sensitivity | Lower sensitivity than chromatography; detection limits typically in the µg/mL range.[11] | High sensitivity, capable of detecting impurities at ng/mL levels or lower.[12] | Very high sensitivity, especially for volatile compounds.[11] |
| Suitability for 5-Aminoindan-1-one | Excellent. Provides absolute purity and structural confirmation in a single experiment. | Good. The standard method for routine analysis but requires a specific reference material. | Less suitable. The compound is a non-volatile solid and would require derivatization. |
Experimental Guide: A Validated qNMR Protocol
This section details a robust, self-validating workflow for determining the purity of 5-Aminoindan-1-one.
Part A: Method Planning & Design (The Causality)
-
Selection of the Internal Standard (IS): This is the most critical decision. The IS must be non-reactive and have signals that are sharp, well-separated from all analyte signals, and in a clean region of the spectrum.[7][13] For 5-Aminoindan-1-one, which has signals in the aromatic (~7-8 ppm) and aliphatic (~2.5-3.5 ppm) regions, Maleic Acid is an excellent choice.
-
Selection of the Solvent: The solvent must fully dissolve both the analyte and the IS without reacting with either.[15]
-
Why Dimethyl Sulfoxide-d₆ (DMSO-d₆)? 5-Aminoindan-1-one is soluble in polar organic solvents.[10] DMSO-d₆ is an excellent solvent for a wide range of organic molecules and its residual proton signal (~2.5 ppm) typically does not interfere with key analyte signals.
-
-
Selection of Signals for Integration: Choose signals that are well-resolved, symmetric, and free from overlap with impurity or solvent signals.
-
5-Aminoindan-1-one: The two aliphatic triplets (at C2 and C3) are good candidates. For this protocol, we will select the most downfield aromatic proton signal that is well-resolved.
-
Maleic Acid (IS): The olefinic singlet at ~6.3 ppm.
-
Part B: Experimental Protocol: Sample Preparation
Causality: Accurate weighing is the largest potential source of error in a qNMR experiment.[4] Using a microbalance with at least 0.01 mg readability is mandatory for achieving low measurement uncertainty.[13]
-
Accurately weigh approximately 6 mg of the certified Maleic Acid internal standard (m_IS) into a clean, dry vial using a calibrated microbalance. Record the weight to the nearest 0.01 mg.
-
To the same vial, add approximately 15 mg of the 5-Aminoindan-1-one sample (m_analyte). Record the weight to the nearest 0.01 mg. Rationale: This mass ratio ensures the integrals of the selected protons will be roughly comparable, optimizing accuracy.[13]
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex thoroughly for 30 seconds to dissolve the solids. If necessary, sonicate for 1-2 minutes to ensure complete dissolution.
-
Transfer the clear solution to a 5 mm NMR tube.
Part C: Experimental Protocol: NMR Data Acquisition
Causality: To ensure the signal integral is truly proportional to the number of nuclei, the magnetization for every proton must be allowed to fully return to equilibrium between pulses. This is governed by the spin-lattice relaxation time (T₁).
Instrument: 500 MHz NMR Spectrometer (or similar high-field instrument)
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.
-
Determine the T₁ relaxation time for the protons of interest (both analyte and IS) using a standard inversion-recovery experiment.
-
Set the following quantitative acquisition parameters :
-
Pulse Program: Standard 1D proton (e.g., Bruker 'zg30').
-
Pulse Angle: 90°. Rationale: A 90° pulse provides the maximum signal-to-noise per scan, though it requires a longer relaxation delay.[13]
-
Relaxation Delay (d1): Set to ≥ 5 times the longest measured T₁ value. This is typically 30-60 seconds for small molecules and is absolutely critical for accuracy.[14][16]
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This typically requires 16 to 64 scans. Rationale: High S/N is required for integration errors below 1%.[16]
-
Spinning: Turn sample spinning OFF to avoid spinning sidebands that can interfere with integration.[13]
-
Part D: Data Processing and Purity Calculation
Causality: Automated processing routines are often insufficient for the precision required in qNMR. Manual, careful adjustment of phase and baseline is essential for accurate integration.[16]
-
Apply a small exponential line broadening (LB = 0.3 Hz) to improve S/N without significantly distorting the peak shape.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated.
-
Integrate the selected, well-resolved signal for 5-Aminoindan-1-one (I_analyte) and the singlet for Maleic Acid (I_IS).
-
Calculate the purity using the master equation:
Purity_analyte (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS (%)
Data Presentation and Interpretation
Below is a table with representative experimental data for the purity determination of a 5-Aminoindan-1-one batch.
Analyte: 5-Aminoindan-1-one (MW = 147.17 g/mol ) Internal Standard: Maleic Acid (MW = 116.07 g/mol ; Purity = 99.95%)
| Parameter | Value | Comment |
| m_analyte | 15.21 mg | Mass of 5-Aminoindan-1-one sample. |
| m_IS | 6.08 mg | Mass of Maleic Acid internal standard. |
| I_analyte | 1.00 | Integral of a single, well-resolved aromatic proton. |
| N_analyte | 1 | Number of protons for the integrated analyte signal. |
| I_IS | 2.15 | Integral of the olefinic singlet. |
| N_IS | 2 | Number of protons for the integrated standard signal. |
| Purity_IS | 99.95 % | Certified purity of the internal standard. |
Example Calculation:
Purity (%) = (1.00 / 2.15) x (2 / 1) x (147.17 / 116.07) x (6.08 / 15.21) x 99.95% Purity (%) = (0.4651) x (2) x (1.2680) x (0.3997) x 99.95% Purity (%) = 98.2%
The result of 98.2% represents the absolute mass fraction of 5-Aminoindan-1-one in the analyzed sample. The primary sources of uncertainty in this measurement arise from the weighing process, the certified purity of the internal standard, and the signal-to-noise ratio of the integrated peaks.[6][9]
Conclusion: An Authoritative Tool for Quality Assurance
Quantitative NMR has proven to be a rapid, robust, and highly accurate primary method for the purity assessment of pharmaceutical compounds like 5-Aminoindan-1-one.[17] Its key advantages—absolute quantification without a specific reference material, simultaneous structural confirmation, and its non-destructive nature—position it as an indispensable and authoritative tool for researchers in drug development and quality control. By understanding the causality behind the experimental parameters and adhering to a validated protocol, scientists can generate high-quality, defensible purity data, ensuring the integrity of their chemical entities from early-stage research through to manufacturing.
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A Head-to-Head Comparison of Synthetic Routes to 5-Aminoindan-1-one: A Guide for the Research Chemist
Introduction: The Significance of 5-Aminoindan-1-one
5-Aminoindan-1-one is a highly valuable bicyclic ketone that serves as a pivotal structural motif and key intermediate in medicinal chemistry and materials science. Its rigid scaffold and versatile amino functionality make it an essential building block for a range of pharmacologically active compounds, including agents targeting neurodegenerative diseases and novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore a critical concern for researchers in drug discovery and process development.
This guide provides an in-depth, head-to-head comparison of the two most prevalent synthetic strategies for preparing 5-Aminoindan-1-one. We will dissect each route, explaining the causal chemistry behind the experimental choices, providing detailed, field-proven protocols, and offering a critical evaluation of their respective strengths and weaknesses. Our analysis is designed to empower researchers to select the optimal synthetic pathway based on their specific objectives, whether for small-scale discovery or large-scale production.
Overview of Synthetic Strategies
Two primary strategies dominate the synthesis of 5-Aminoindan-1-one. They differ fundamentally in their approach to installing the requisite functional groups on the indanone core.
-
Strategy A: The "Nitrate-then-Reduce" Pathway. This is a linear sequence where the indanone core is first constructed and then functionalized. It begins with the synthesis of 1-indanone, followed by electrophilic nitration to install a nitro group at the 5-position, and concludes with the reduction of the nitro group to the target amine.
-
Strategy B: The "Convergent Cyclization" Pathway. This approach involves preparing an aromatic precursor that already contains the nitrogen functionality (either as a nitro group or a protected amine). The key step is an intramolecular Friedel-Crafts acylation to construct the indanone ring system, followed by a final reduction or deprotection step.
Below, we explore each strategy in detail.
Strategy A: The "Nitrate-then-Reduce" Pathway
This three-step linear synthesis is a classic approach that relies on well-understood, robust chemical transformations.
Overall Scheme
Caption: The linear "Nitrate-then-Reduce" pathway (Strategy A).
Mechanistic & Experimental Deep Dive
Step 1: Intramolecular Friedel-Crafts Acylation to 1-Indanone
The construction of the indanone core is achieved via the intramolecular cyclization of 3-phenylpropanoic acid.[1] This reaction is a classic example of Friedel-Crafts acylation, where the tethered carboxylic acid, activated by a strong acid, acts as the electrophile.[2] Polyphosphoric acid (PPA) is a common and effective reagent for this transformation, acting as both a strong acid catalyst and a dehydrating agent.[3]
The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by PPA. This enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a highly reactive acylium ion intermediate upon loss of water. The tethered aromatic ring then acts as a nucleophile, attacking the acylium ion in an intramolecular electrophilic aromatic substitution (EAS) reaction to form a five-membered ring.[4] Subsequent deprotonation restores aromaticity, yielding 1-indanone.
Protocol 1: Synthesis of 1-Indanone [3]
-
Setup: Equip a flask with a mechanical stirrer. Add 3-phenylpropanoic acid.
-
Reagent Addition: Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio relative to the starting material.
-
Reaction: Heat the viscous mixture to 100°C with vigorous stirring for 1 hour.
-
Work-up: After cooling, carefully pour the reaction mixture onto a large volume of crushed ice with continuous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash thoroughly with cold water, followed by a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with water until the washings are neutral. Dry the crude product.
-
Recrystallization: Recrystallize the crude solid from petroleum ether to afford pure 1-indanone.
Step 2: Regioselective Nitration of 1-Indanone
This step introduces the nitrogen functionality via electrophilic aromatic nitration. The regioselectivity is a critical consideration. The indanone ring system contains two competing directing groups: the carbonyl group, which is deactivating and meta-directing, and the fused alkyl ring, which is weakly activating and ortho, para-directing.[5] The nitration occurs preferentially at the 5-position, which is para to the activating alkyl group and meta to the deactivating carbonyl group, leading to the desired 5-nitroindan-1-one regioisomer.
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6][7] The aromatic ring attacks this electrophile to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or σ-complex.[3] The formation of this intermediate is typically the rate-determining step.[3] A weak base (like HSO₄⁻) then removes a proton from the ring, restoring aromaticity and yielding the product.[6]
Protocol 2: Synthesis of 5-Nitroindan-1-one
-
Setup: In a flask cooled in an ice-salt bath (0 to -5°C), add 1-indanone.
-
Acid Addition: Slowly add concentrated sulfuric acid while maintaining the low temperature, ensuring the solid dissolves completely.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of 1-indanone over 30-60 minutes, ensuring the internal temperature does not rise above 5°C. After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. A yellow solid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid to obtain 5-nitroindan-1-one.
Step 3: Reduction of 5-Nitroindan-1-one
The final step is the reduction of the aromatic nitro group to the primary amine. This is a common and high-yielding transformation with several reliable methods available.
-
Catalytic Hydrogenation: This is often the cleanest method. Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst effectively reduces the nitro group.[8][9] The reaction proceeds via adsorption of the nitro compound and dissociation of H₂ on the catalyst surface, followed by a stepwise six-electron reduction.
-
Chemical Reduction: A classic and robust alternative is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[10][11] This method is particularly useful if other reducible functional groups that are sensitive to catalytic hydrogenation are present.
Protocol 3: Synthesis of 5-Aminoindan-1-one (via Hydrogenation) [8][12]
-
Setup: In a hydrogenation vessel (e.g., a Parr shaker), add 5-nitroindan-1-one, a suitable solvent (e.g., ethanol or ethyl acetate), and 5-10 mol% of 10% Palladium on Carbon (Pd/C).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50 psi). Shake or stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours.
-
Work-up: Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Strategy B: The "Convergent Cyclization" Pathway
This strategy builds the indanone ring onto a pre-functionalized benzene derivative, potentially shortening the overall sequence and avoiding issues with regioselectivity during nitration. We will focus on the route starting from 3-(3-nitrophenyl)propanoic acid.
Overall Scheme
Caption: The convergent pathway starting from a nitro-substituted precursor (Strategy B).
Mechanistic & Experimental Deep Dive
Step 1: Synthesis of 3-(3-Nitrophenyl)propanoic Acid
This precursor can be synthesized from commercially available 3-nitrobenzaldehyde. A common method involves a Knoevenagel-type condensation with Meldrum's acid, followed by hydrolysis and decarboxylation.[7]
Protocol 4: Synthesis of 3-(3-Nitrophenyl)propanoic Acid [7]
-
Setup: In a flask, prepare a solution of triethylamine in formic acid at ~5-8°C.
-
Reagent Addition: To this solution, add N,N-dimethylformamide (DMF), Meldrum's acid, and 3-nitrobenzaldehyde.
-
Reaction: Heat the mixture to reflux and maintain for approximately 4 hours.
-
Work-up: After completion, remove the solvent by vacuum evaporation. Treat the residue with distilled water and acidify with concentrated hydrochloric acid.
-
Purification: A precipitate will form. Collect the solid by filtration and dry in air to yield 3-(3-nitrophenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
This step is mechanistically identical to Step 1 of Strategy A. However, the presence of the electron-withdrawing nitro group on the aromatic ring makes the ring less nucleophilic and therefore less reactive towards electrophilic substitution.[5] Consequently, more forcing conditions may be required for the cyclization to proceed efficiently. An alternative to direct cyclization with PPA is to first convert the carboxylic acid to the more reactive acid chloride (e.g., using thionyl chloride, SOCl₂), followed by a Lewis acid-catalyzed (e.g., AlCl₃) Friedel-Crafts acylation.[1]
Protocol 5: Synthesis of 5-Nitroindan-1-one (from 3-(3-Nitrophenyl)propanoic Acid)
Method A: PPA Cyclization
-
Follow Protocol 1, substituting 3-(3-nitrophenyl)propanoic acid for 3-phenylpropanoic acid. More stringent conditions (e.g., higher temperature or longer reaction time) may be necessary to achieve a good yield.
Method B: Acid Chloride Cyclization
-
Acid Chloride Formation: In a flask equipped with a reflux condenser, gently reflux a mixture of 3-(3-nitrophenyl)propanoic acid and an excess of thionyl chloride (SOCl₂) for 1-2 hours. Remove the excess SOCl₂ under reduced pressure.
-
Friedel-Crafts Reaction: Dissolve the resulting crude acid chloride in a dry, inert solvent (e.g., dichloromethane). Cool the solution in an ice bath and add aluminum chloride (AlCl₃) portion-wise.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature until the starting material is consumed (monitor by TLC).
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 2 (hydrolysis on ice, filtration, washing).
Step 3: Nitro Group Reduction
This final step is identical to Step 3 of Strategy A. The 5-nitroindan-1-one intermediate is reduced to the final product, 5-aminoindan-1-one, using catalytic hydrogenation or chemical reduction as described in Protocol 3 .
Head-to-Head Comparison
| Parameter | Strategy A: "Nitrate-then-Reduce" | Strategy B: "Convergent Cyclization" | Analysis & Field Insights |
| Number of Steps | 3 linear steps from 3-phenylpropanoic acid | 3 linear steps from 3-nitrobenzaldehyde | Both routes involve a similar number of synthetic transformations. The choice of starting material may depend on commercial availability and cost. |
| Key Challenge | Regiocontrol in Nitration: Achieving high selectivity for the 5-nitro isomer is crucial. While generally favored, formation of other isomers (e.g., 7-nitro) can occur, complicating purification. | Ring-Deactivation in Cyclization: The electron-withdrawing nitro group deactivates the ring, making the Friedel-Crafts acylation more challenging and requiring harsher conditions or more reactive intermediates (acid chloride). | Strategy A's challenge is one of selectivity, whereas Strategy B's is one of reactivity. For large-scale synthesis, reactivity issues are often more straightforward to overcome (e.g., by using the acid chloride route) than selectivity issues that require difficult purifications. |
| Starting Materials | 3-Phenylpropanoic Acid, HNO₃, H₂SO₄ | 3-Nitrobenzaldehyde, Meldrum's Acid | All starting materials are commercially available. Cost analysis would be project-specific. |
| Waste & Safety | Uses a nitrating mixture (HNO₃/H₂SO₄), which requires careful handling and generates significant acidic waste. | The acid chloride route (SOCl₂/AlCl₃) generates corrosive HCl gas and aluminum-containing waste streams. The PPA route generates phosphorus-based waste. | Both routes have significant environmental and safety considerations. The catalytic hydrogenation step in both routes requires specialized high-pressure equipment and careful handling of a pyrophoric catalyst (Pd/C). |
| Overall Yield | Potentially high, but can be compromised by poor regioselectivity in the nitration step. | Can be high, especially if the acid chloride route is used for efficient cyclization. The precursor synthesis is generally efficient. | A well-optimized convergent route (Strategy B) often provides a more reliable and reproducible overall yield, as it avoids the key selectivity issue of Strategy A. |
| Versatility | The 1-indanone and 5-nitroindan-1-one intermediates are useful for synthesizing other 5-substituted analogues. | The strategy can be adapted by starting with other 3-substituted phenylpropanoic acids to generate a variety of substituted indanones. | Both strategies offer access to valuable intermediates for analogue synthesis. |
Conclusion and Senior Scientist's Recommendation
Both Strategy A and Strategy B represent viable and robust pathways to 5-Aminoindan-1-one. The optimal choice depends heavily on the specific context and goals of the research team.
-
For small-scale, discovery chemistry , Strategy A ("Nitrate-then-Reduce") can be a quick and straightforward option, especially if the separation of regioisomers is manageable at the laboratory scale. Its reliance on classic, well-understood reactions makes it highly accessible.
-
For process development and scale-up applications , Strategy B ("Convergent Cyclization") is often the superior choice. Although it may require optimization to overcome the deactivated ring system during cyclization (e.g., by using the acid chloride method), it elegantly sidesteps the critical issue of regioselectivity. This leads to a more predictable product profile, simplifies purification, and ultimately results in a more robust and scalable process. A related convergent route mentioned in the patent literature, which uses a protected amine (acetylamino group), further underscores the industrial preference for building in the nitrogen functionality from the start, despite potentially adding protection/deprotection steps.[6]
Ultimately, the "Convergent Cyclization" pathway offers a more controlled and reliable route, making it the recommended strategy for researchers focused on efficient, scalable, and reproducible synthesis of 5-Aminoindan-1-one.
References
-
Filo. (2025). Synthesize this compound from benzene: 1-indanone. Available at: [Link]
- Chen, F., & Li, S. (2016). Synthesis method of 5-aminoindanone. CN105237416A. Google Patents.
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Serafin, K., & Stawinski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
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Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate. Available at: [Link]
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Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
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Chemistry Stack Exchange. (2023). What groups can be reduced by Sn/HCl?. Available at: [Link]
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The Organic Chemistry Tutor. (2019). reduction of nitro groups to anilines. YouTube. Available at: [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction (H2 + Pd/C). Available at: [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. Vedantu. Available at: [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Available at: [Link]
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Sjöberg, P. J., & Larsson, U. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Cheminformatics, 9(1), 70. Available at: [Link]
-
Esteves, P. M., et al. (2002). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 67(21), 7249–7257. Available at: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Available at: [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]
-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 12. Nitro Reduction (H2 + Pd/C) [commonorganicchemistry.com]
A Comparative Benchmark: 5-Aminoindan-1-one Derivative (ICA-1s) vs. Standard-of-Care in Castration-Resistant Prostate Cancer
Introduction: The Imperative for Novel Therapeutic Avenues in Prostate Cancer
Castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, characterized by disease progression despite androgen deprivation therapy. While the treatment landscape has evolved with the advent of potent androgen receptor (AR) signaling inhibitors and taxane-based chemotherapies, the eventual development of resistance is nearly universal. This necessitates a continuous search for novel therapeutic agents that act on distinct molecular pathways. One such emerging target is Protein Kinase C-ι (PKC-ι), an oncogene implicated in the proliferation, survival, and malignancy of various cancers, including prostate cancer.[1] This guide provides a comprehensive benchmark of a promising 5-aminoindan-1-one derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) , a specific PKC-ι inhibitor, against the current standards-of-care for CRPC: Enzalutamide, Abiraterone Acetate, and Docetaxel.
Our analysis is grounded in preclinical data, offering a head-to-head comparison of their mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity. We will also provide detailed experimental protocols to ensure the reproducibility and validation of the presented findings, adhering to the principles of scientific integrity and trustworthiness.
The Therapeutic Rationale: Targeting PKC-ι in Prostate Cancer
PKC-ι is a member of the atypical protein kinase C subfamily and is overexpressed in a multitude of cancers, including prostate carcinoma.[1][2] Its oncogenic role is multifaceted, notably through the activation of the NF-κB signaling cascade, which promotes cell survival and proliferation.[1] The specific inhibition of PKC-ι, therefore, presents a rational and targeted approach to disrupt these pro-tumorigenic pathways, potentially offering a therapeutic window with reduced off-target effects. ICA-1s has been identified as a potent and specific inhibitor of PKC-ι, demonstrating promising anti-cancer properties in preclinical models.[1][2]
Caption: The PKC-ι signaling pathway in prostate cancer.
Comparative Analysis: ICA-1s vs. Standard-of-Care
The following table summarizes the key characteristics and preclinical performance of ICA-1s and the established CRPC drugs: Enzalutamide, Abiraterone, and Docetaxel.
| Parameter | ICA-1s (5-Aminoindan-1-one derivative) | Enzalutamide | Abiraterone Acetate | Docetaxel |
| Primary Mechanism of Action | Specific inhibitor of Protein Kinase C-ι (PKC-ι) | Androgen Receptor (AR) inhibitor | CYP17A1 enzyme inhibitor, blocking androgen synthesis | Microtubule stabilizer, inducing cell cycle arrest and apoptosis |
| Molecular Target | PKC-ι | Androgen Receptor | Cytochrome P450 17A1 | β-tubulin |
| Downstream Effect | Inhibition of NF-κB signaling, leading to decreased cell proliferation and induced apoptosis[1] | Blocks AR nuclear translocation and DNA binding, inhibiting AR-driven gene expression[3] | Reduces systemic and intratumoral androgen levels[4] | Mitotic arrest at the G2/M phase[5] |
| In Vitro IC50 (DU-145 cells) | Data not available in searched documents | Data not available in searched documents | Data not available in searched documents | ~1.1 nM[6] |
| In Vivo Efficacy (DU-145 Xenograft Model) | Significant reduction in tumor growth; tumors in treated mice grew at almost half the rate of untreated tumors[2][7] | N/A (Data in other models) | N/A (Data in other models) | Dose-dependent tumor growth inhibition; 10 mg/kg (s.c., once/week) partially inhibited tumor growth[6] |
| Reported Preclinical Toxicity | Low toxicity in acute and subacute mouse models; no significant adverse reactions up to 5000 mg/kg in acute testing[2][7] | Generally well-tolerated in preclinical models | Hepatotoxicity, fluid retention | Myelosuppression, edema-like effects, weight loss at higher doses[6] |
Experimental Protocols: A Guide to Benchmarking
To ensure a rigorous and reproducible comparison, the following detailed protocols for key assays are provided. The choice of these methodologies is based on their widespread acceptance in the field of cancer drug discovery and their direct relevance to the mechanisms of action of the compounds .
PKC-ι Enzymatic Inhibition Assay
Rationale: This assay is fundamental to quantifying the direct inhibitory effect of a compound on the target kinase, PKC-ι. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing recombinant human PKC-ι enzyme in kinase reaction buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
Prepare a 2X substrate solution containing a suitable PKC substrate (e.g., CREBtide) and ATP in the kinase reaction buffer.
-
Prepare serial dilutions of ICA-1s and comparator compounds in the appropriate vehicle (e.g., DMSO).
-
-
Kinase Reaction:
-
Add 5 µL of each compound dilution to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. abcam.co.jp [abcam.co.jp]
- 3. PKC iota Kinase Enzyme System [worldwide.promega.com]
- 4. DU145 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric purity analysis of 5-Aminoindan-1-one derivatives
An Objective Guide to the Enantiomeric Purity Analysis of 5-Aminoindan-1-one Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of pharmaceutical compounds is not merely a matter of academic interest—it is a cornerstone of safety and efficacy. Chiral molecules, such as the derivatives of 5-Aminoindan-1-one, often exhibit enantiomers with vastly different pharmacological and toxicological profiles.[1][2][3] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst case, contribute to adverse effects.[2][4] Consequently, the precise determination of enantiomeric purity is a critical, non-negotiable step in the pharmaceutical development pipeline, mandated by regulatory bodies and scientific prudence alike.[1]
This guide provides an in-depth comparison of the principal analytical techniques used for the enantiomeric purity analysis of 5-Aminoindan-1-one derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower you to select and implement the most suitable strategy for your research and quality control needs. The three primary techniques under review are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Techniques
The selection of an analytical method is a strategic decision dictated by the specific requirements of the analysis, including desired throughput, sensitivity, and the context of the measurement (e.g., routine QC vs. structural confirmation). Each technique offers a unique combination of advantages and limitations.
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Differential interaction with a CSP using supercritical CO₂ as the primary mobile phase | Chemical shift differentiation using a Chiral Shift/Solvating Agent (CSA) |
| Resolution | High | High to Very High | Variable; dependent on analyte-CSA interaction |
| Analysis Time | Medium | High (Fastest) | Medium to Low |
| Solvent Consumption | High (Organic Solvents) | Low (Primarily CO₂, minimal organic co-solvent) | Very Low (Deuterated Solvents) |
| Sensitivity (LOQ) | High (typically <0.1%) | High (comparable to HPLC) | Lower (typically >1%) |
| Primary Advantage | Robust, well-established, wide availability of columns.[5] | High speed, low environmental impact, excellent efficiency.[][7] | Non-destructive, provides structural confirmation.[8] |
| Primary Limitation | High solvent cost and waste.[5] | Higher initial instrument cost. | Lower sensitivity, requires higher sample concentration.[8] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established workhorse for enantiomeric purity analysis in the pharmaceutical industry.[9] Its reliability and the vast library of available chiral stationary phases (CSPs) make it a go-to method for routine quality control.
The Causality Behind the Method: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[10] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including aminoindanones, due to their complex three-dimensional structures that create multiple chiral recognition sites. The choice of a normal-phase mobile phase (e.g., hexane/alcohol) is often preferred for these compounds as it tends to promote the hydrogen bonding and dipole-dipole interactions necessary for effective chiral recognition on polysaccharide CSPs.
Experimental Protocol: Chiral HPLC
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable performance.
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based CSP, 250 x 4.6 mm, 5 µm.
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase of Hexane / 2-Propanol / Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
-
DEA is added as a basic modifier to improve the peak shape of the amine-containing analyte.
-
Filter and degas the mobile phase prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 5-Aminoindan-1-one derivative sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 265 nm (adjust based on the chromophore of the specific derivative).
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject a racemic standard (50:50 mixture of both enantiomers).
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5.
-
-
Data Analysis:
-
Integrate the peak areas for both the desired enantiomer (major peak) and the undesired enantiomer (minor peak).
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
HPLC Workflow Diagram
Caption: A typical workflow for enantiomeric purity analysis by Chiral HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, prized for its speed and green chemistry profile.[][11] It utilizes supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, enabling rapid and highly efficient separations.[]
The Causality Behind the Method: The fundamental separation principle in chiral SFC is analogous to HPLC, relying on chiral stationary phases.[12] However, the use of supercritical CO₂ modified with a small amount of an organic co-solvent (like methanol) dramatically reduces analysis times and solvent waste.[7] The low viscosity of the mobile phase allows for higher optimal flow rates without a significant loss in efficiency, leading to faster separations. For many chiral separations, SFC provides orthogonal selectivity compared to normal-phase HPLC, sometimes achieving baseline resolution where HPLC struggles.
Experimental Protocol: Chiral SFC
-
Instrumentation & Column:
-
Analytical SFC system with UV detector and back pressure regulator (BPR).
-
Column: Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate)) or equivalent, 250 x 4.6 mm, 5 µm. (Often, the same columns as HPLC are used).
-
-
Mobile Phase:
-
Supercritical CO₂ (Mobile Phase A).
-
Methanol with 0.1% Diethylamine (DEA) (Co-solvent, Mobile Phase B).
-
-
Sample Preparation:
-
Dissolve the 5-Aminoindan-1-one derivative sample in Methanol to a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Co-solvent Gradient: 5% to 40% B over 5 minutes.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
-
System Suitability:
-
Inject a racemic standard.
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.
-
-
Data Analysis:
-
Calculate enantiomeric purity based on the relative peak area percentages.
-
SFC Workflow Diagram
Caption: High-throughput enantiomeric purity analysis workflow using SFC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine quantification due to lower sensitivity, NMR spectroscopy offers a unique and powerful method for determining enantiomeric purity, often without the need for chromatographic separation.[8] It is particularly valuable for confirming the identity of enantiomers and when developing a new chemical entity.
The Causality Behind the Method: Enantiomers are indistinguishable in an achiral solvent by NMR because they have identical physical properties.[13] The method relies on introducing a chiral auxiliary, such as a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA), into the NMR tube with the analyte.[14][15] These agents form transient diastereomeric complexes with each enantiomer. Since diastereomers have different physical properties, the protons near the chiral center of each enantiomer will experience a slightly different magnetic environment, causing their corresponding signals in the NMR spectrum to resonate at different frequencies (i.e., have different chemical shifts).[8] The ratio of the enantiomers can then be determined by integrating these now-distinct signals.
Experimental Protocol: NMR with a Chiral Shift Reagent
-
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher for better resolution).
-
Chiral Shift Reagent (CSR): Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), often abbreviated as Eu(hfc)₃.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 5-Aminoindan-1-one derivative in 0.6 mL of CDCl₃ in a clean NMR tube.
-
Acquire a standard ¹H NMR spectrum of the pure analyte.
-
Add a small, precisely weighed amount of the CSR (e.g., 0.1 molar equivalents) to the tube.
-
Gently shake the tube to dissolve the CSR and allow the complex to form.
-
-
NMR Data Acquisition:
-
Re-acquire the ¹H NMR spectrum.
-
Observe the separation of a key proton signal (e.g., the proton on the chiral carbon, or a proton on an adjacent group). If separation is insufficient, incrementally add more CSR and re-acquire the spectrum until baseline resolution of a target signal pair is achieved.
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the separated signals corresponding to each enantiomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the enantiomers in the sample.
-
NMR Analysis Logic Diagram
Caption: Logical relationship for resolving enantiomers using NMR with a chiral shift reagent.
Conclusion and Recommendations
The choice of analytical technique for the enantiomeric purity of 5-Aminoindan-1-one derivatives is a balance of performance, speed, and analytical objective.
-
Chiral HPLC remains the gold standard for routine, validated quality control due to its robustness and the extensive availability of established methods and chiral stationary phases.
-
Chiral SFC is the superior choice for high-throughput environments, method development screening, and organizations committed to green chemistry principles. Its speed and reduced solvent consumption offer significant advantages in both time and cost.
-
Chiral NMR Spectroscopy is an invaluable, non-destructive tool for absolute structural confirmation and purity analysis when chromatographic methods are underdeveloped or when orthogonal verification is required. While not typically used for trace-level quantification, its ability to provide a direct molar ratio without a separation column is a unique advantage.
For comprehensive characterization in a drug development setting, a dual-pronged approach is often ideal: employing a rapid technique like SFC for routine screening and process monitoring, while using a well-validated HPLC method for final release testing and stability studies. NMR should be reserved for structural elucidation and for resolving analytical discrepancies.
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A Comparative Guide to the Cross-Reactivity of 5-Aminoindan-1-one Based Compounds for Preclinical Safety Assessment
Abstract
This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for compounds derived from the 5-aminoindan-1-one scaffold. While 5-Aminoindan-1-one itself is a key chemical intermediate, its derivatives, particularly substituted aminoindanes, have garnered significant interest for their potent activity on central nervous system targets.[1][2] This document outlines the critical importance of in vitro safety pharmacology, details robust methodologies for assessing off-target binding, and presents a comparative analysis based on available data for the broader aminoindane class to inform preclinical drug development strategies.
Introduction: The 5-Aminoindan Scaffold and the Imperative of Cross-Reactivity Profiling
The 5-Aminoindan-1-one structure is a versatile starting point for medicinal chemists, offering a rigid bicyclic system that can be strategically functionalized to achieve desired pharmacological activity.[1] Derivatives of the closely related 2-aminoindane scaffold have been investigated for a range of biological effects, from potential treatments for Parkinson's disease to their emergence as novel psychoactive substances.[2] Many of these compounds, such as 5-iodo-2-aminoindan (5-IAI) and 5,6-methylenedioxy-2-aminoindane (MDAI), are known to interact with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[3][4][5]
As with any drug candidate, early characterization of its selectivity is paramount. Cross-reactivity, or the binding of a compound to unintended "off-targets," can lead to a host of adverse drug reactions (ADRs).[6][7] Therefore, comprehensive in vitro safety pharmacology profiling is not merely a regulatory checkbox but an essential tool in modern drug discovery.[6][8] It allows for the early identification and mitigation of potential safety liabilities, ultimately de-risking clinical development and preventing costly late-stage failures.[9] This guide will focus on the principles and practical application of these studies to the aminoindane class.
Primary Biological Targets of Aminoindane Derivatives
The primary pharmacological activity of many psychoactive aminoindane derivatives stems from their interaction with plasma membrane monoamine transporters.[2][5] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters increases the concentration and duration of action of specific neurotransmitters.
-
Serotonin Transporter (SERT): Often associated with mood regulation, appetite, and sleep.
-
Norepinephrine Transporter (NET): Involved in alertness, focus, and the "fight or flight" response.
-
Dopamine Transporter (DAT): Plays a crucial role in reward, motivation, and motor control.
The specific pattern of activity at these three transporters dictates the compound's overall pharmacological profile, influencing whether it is more stimulant-like, empathogenic, or has other effects.[3][10] For example, compounds that preferentially inhibit SERT and NET over DAT may produce effects similar to MDMA.[3]
Methodologies for Comprehensive Cross-Reactivity Profiling
A tiered and systematic approach is necessary to build a comprehensive cross-reactivity profile. The initial step typically involves broad panel screening using high-throughput biochemical assays, followed by more detailed functional assays to confirm and characterize any identified hits.[11]
Radioligand Binding Assays
Radioligand binding assays are the workhorse for initial, broad-based safety screening.[8][11] The principle is straightforward: the test compound's ability to displace a known, radioactively labeled ligand from a specific receptor, transporter, or ion channel is measured.
-
Causality: This method is chosen for its simplicity, scalability, and cost-effectiveness. It allows for the rapid screening of a single compound against a large panel of diverse biological targets (e.g., GPCRs, ion channels, transporters, and enzymes) to identify potential off-target interactions.[8] A high percentage of displacement at a given concentration (typically 1-10 µM) flags a potential interaction that warrants further investigation.
Enzyme Inhibition Assays
For targets that are enzymes (e.g., kinases, phosphodiesterases, cholinesterases), direct measurement of the enzyme's activity in the presence of the test compound is performed. The concentration at which the compound inhibits 50% of the enzyme's activity (IC50) is determined.
-
Causality: This provides a direct functional measure of the compound's effect on an enzymatic target. For aminoindane derivatives, assessing activity at enzymes like acetylcholinesterase (AChE) can be relevant, as AChE inhibitors are a major class of drugs for Alzheimer's disease and can have significant side effects.[12][13]
Cell-Based Functional Assays
While binding assays indicate an interaction, they do not reveal the functional consequence (e.g., agonist vs. antagonist). Cell-based assays are critical for elucidating the true biological effect of an off-target hit.[9][11]
-
Causality: These assays are performed in a more physiologically relevant environment (a living cell) and can distinguish between agonism, antagonism, and allosteric modulation. For example, a compound that binds to a G-protein coupled receptor (GPCR) in a binding assay can be further tested in a cell-based assay that measures downstream signaling events like calcium mobilization or cAMP production.
Visualization of Experimental Workflows
General Workflow for In Vitro Cross-Reactivity Profiling
Caption: A tiered workflow for identifying and characterizing off-target activities.
Comparative Cross-Reactivity Data of Aminoindane Analogs
Direct, publicly available cross-reactivity panel data for compounds explicitly derived from 5-Aminoindan-1-one is scarce. However, data from studies on related psychoactive 2-aminoindane derivatives provide a valuable comparative baseline for understanding the potential off-target liabilities of this chemical class. The following table summarizes binding affinities (Ki, nM) and functional activities (IC50, nM) for several aminoindanes against their primary monoamine transporter targets and selected off-targets.
| Target | 2-AI | 5-IAI | MDAI | MMAI |
| Primary Targets (Release IC50, nM) | ||||
| SERT Release | >10,000 | 142 | 114 | 28 |
| DAT Release | 233 | >10,000 | 1,101 | 3,116 |
| NET Release | 111 | 224 | 227 | 3,251 |
| Select Off-Targets (Binding Ki, nM) | ||||
| α2A-Adrenergic Receptor | 134 | >10,000 | 832 | 1,073 |
| α2C-Adrenergic Receptor | 41 | >10,000 | 2,746 | 1,514 |
| 5-HT2A Receptor | >10,000 | 820 | 1,400 | >10,000 |
| 5-HT2B Receptor | >10,000 | >10,000 | >10,000 | 669 |
| (Data synthesized from Luethi et al., 2018 and Simmler et al., 2014)[3][5] |
Interpretation:
-
Shifting Selectivity: Unsubstituted 2-AI is a potent NET and DAT releaser, while ring substitutions (e.g., in MMAI) dramatically increase selectivity for SERT.[5]
-
Adrenergic Activity: A notable off-target interaction for 2-AI is its high affinity for α2-adrenergic receptors, particularly the α2C subtype.[5] This interaction could contribute to cardiovascular or sedative side effects and should be a key target for counter-screening in any new derivative program.
-
Serotonergic Receptors: Some derivatives show micromolar affinity for serotonin receptors like 5-HT2A and 5-HT2B, which could imply potential for other downstream effects.[3]
Protocol: A Self-Validating Competitive Radioligand Binding Assay
This protocol describes a representative experiment to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR), for example, the Dopamine D2 receptor.
Objective: To quantify the binding affinity of a 5-aminoindan-1-one derivative at the human Dopamine D2 receptor.
Materials:
-
Test Compound (TC): 5-aminoindan-1-one derivative, dissolved in DMSO.
-
Radioligand: [³H]-Spiperone (a known D2 antagonist).
-
Membranes: Cell membranes prepared from HEK293 cells stably expressing the human D2 receptor.
-
Non-specific binder: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the Test Compound in assay buffer. The final concentrations should span a wide range (e.g., 0.1 nM to 100 µM) to ensure a full competition curve can be generated.
-
Assay Setup (in triplicate):
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration near its Kd), and 50 µL of the D2 receptor membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the high-concentration haloperidol solution, 50 µL of radioligand, and 50 µL of membranes. This is a critical control; it measures the amount of radioligand that binds to the filter and other non-receptor components.
-
Test Compound Wells: Add 50 µL of each TC dilution, 50 µL of radioligand, and 50 µL of membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound ligand.
-
Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) for each well using a microplate scintillation counter.
-
Data Analysis (Self-Validation):
-
Calculate the average CPM for each set of triplicates.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). The specific binding should represent >80% of the total binding for the assay to be considered valid.
-
Calculate Percent Inhibition for each TC concentration: % Inhibition = 100 * (1 - [(CPM_TC - CPM_NSB) / (CPM_Total - CPM_NSB)]).
-
Plot % Inhibition versus the log of the TC concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of TC that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The 5-aminoindan-1-one scaffold holds promise for the development of novel CNS-active agents. However, the known pharmacology of the broader aminoindane class highlights a significant potential for cross-reactivity with monoamine transporters and adrenergic receptors. A rigorous, early-stage in vitro cross-reactivity profiling campaign is therefore indispensable. By employing a tiered approach of broad panel screening followed by functional characterization of any hits, researchers can build a comprehensive safety profile. This data-driven strategy allows for the selection of candidates with the most favorable selectivity window, mitigating the risk of clinical-stage adverse events and paving the way for the development of safer, more effective therapeutics.
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Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. [Link][6]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link][7]
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Al-kuraishy, H. M., Al-Gareeb, A. I., & Batiha, G. E. S. (2022). Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. CNS & Neurological Disorders - Drug Targets, 21(10), 923-940. [Link]
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Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. [Link][12]
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Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link][4]
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Wikipedia. (n.d.). Acetylcholinesterase inhibitor. [Link][13]
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Kumar, A., & Kumar, A. (2022). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. International Journal of Molecular Sciences, 23(1), 1-25. [Link]
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Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators. European Journal of Medicinal Chemistry, 204, 112635. [Link]
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Hilario, R., & McLaughlin, G. (2018). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 9, 524. [Link][2]
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Moroni, F., et al. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721-729. [Link]
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Arillotta, D., & Schifano, F. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters, 218(1), 24-29. [Link]
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Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Neuropsychiatric Disease and Treatment, 3(3), 303-333. [Link]
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Pellicciari, R., et al. (1995). 1-Aminoindan-1,5-dicarboxylic Acid: A Novel Antagonist at Phospholipase C-Linked Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry, 38(19), 3717-3719. [Link]
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Bakulina, O., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(6), 1957. [Link]
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Pellicciari, R., et al. (1995). 1-Aminoindan-1,5-dicarboxylic acid: a novel antagonist at phospholipase C-linked metabotropic glutamate receptors. Journal of Medicinal Chemistry, 38(19), 3717-3719. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Aminoindan-1-one
As a Senior Application Scientist, it is imperative to preface any experimental work with a thorough understanding of the materials involved. 5-Aminoindan-1-one is a valuable intermediate in pharmaceutical research and development, but its handling requires a meticulous approach to safety.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers to work confidently and safely, ensuring both personal well-being and the integrity of their research.
Understanding the Risks: Hazard Profile of 5-Aminoindan-1-one
5-Aminoindan-1-one is a solid, typically appearing as a white or off-white crystalline substance.[1] While comprehensive toxicological data is not always available for research chemicals, the available safety data sheets (SDS) for 5-Aminoindan-1-one and structurally related compounds indicate several potential hazards that must be addressed. The primary routes of exposure are inhalation, skin contact, and eye contact.[2]
The key hazard statements associated with compounds in this class often include:
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Harmful if Swallowed: Ingestion can be harmful to health.[4]
It is a prudent practice in any laboratory setting to treat all new or unknown substances as potentially toxic.[5] Therefore, the following protocols are designed to minimize exposure through all potential routes.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical.[6] For handling 5-Aminoindan-1-one in a solid form, the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[7][8] | Protects against accidental splashes or airborne particles entering the eye. Standard prescription glasses are not a substitute for safety-rated eyewear.[8] |
| Hand Protection | Nitrile gloves (minimum 4-6 mil thickness).[2] | Provides a chemical barrier to prevent skin contact. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.[9] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[8] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[4][7] | As 5-Aminoindan-1-one is a solid, the primary inhalation risk is from airborne dust. A fume hood will contain any dust generated during handling. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Area Setup:
-
Pre-Experiment Review: Before beginning any work, review the Safety Data Sheet (SDS) for 5-Aminoindan-1-one.[10]
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[5]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical outside this contained space.
2. Weighing and Transfer:
-
Don PPE: Put on all required PPE before handling the chemical container.[11]
-
Careful Transfer: When weighing the solid, use a spatula to carefully transfer the desired amount to a weigh boat. Avoid any actions that could generate dust, such as dropping or shaking the container.[9]
-
Immediate Cleanup: If any solid is spilled during transfer, decontaminate the area immediately following the spill response protocol outlined below.
3. Post-Handling Procedures:
-
Secure Container: Tightly close the container of 5-Aminoindan-1-one and return it to its designated storage location.
-
Decontamination: Wipe down the work surface within the fume hood.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[11]
Emergency Response: Spill Management
In the event of a spill, a calm and methodical response is crucial. The following workflow should be followed for a small, contained spill of solid 5-Aminoindan-1-one.
Caption: Workflow for managing a small solid chemical spill.
Disposal Plan: Managing 5-Aminoindan-1-one Waste
All materials contaminated with 5-Aminoindan-1-one, including used gloves, weigh boats, and any collected spill material, must be treated as chemical waste.
-
Waste Segregation: Do not mix 5-Aminoindan-1-one waste with other waste streams.[12]
-
Containerization: Place all solid waste into a clearly labeled, sealed container designated for solid chemical waste.[13]
-
Disposal Protocol: Follow your institution's specific guidelines for hazardous waste disposal. Never dispose of chemical waste down the sink or in the regular trash.[13][14] Empty chemical containers should be triple-rinsed (with the rinsate collected as chemical waste) before disposal or recycling.[13]
By adhering to these scientifically grounded safety protocols, researchers can confidently handle 5-Aminoindan-1-one, ensuring a safe laboratory environment for themselves and their colleagues.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
